molecular formula C5H4ClN3O2 B2516378 5-Amino-2-chloropyrimidine-4-carboxylic acid CAS No. 1052714-41-6

5-Amino-2-chloropyrimidine-4-carboxylic acid

Cat. No.: B2516378
CAS No.: 1052714-41-6
M. Wt: 173.56
InChI Key: YFZBEXPQXKNNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-chloropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBEXPQXKNNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring amino, chloro, and carboxylic acid functionalities, provides multiple reaction sites for molecular elaboration. This guide offers an in-depth exploration of the viable synthetic pathways to this important molecule. We will delve into the strategic considerations for the introduction of each functional group, the rationale behind the selection of starting materials and reagents, and detailed experimental protocols. The discussion is grounded in established principles of heterocyclic chemistry, with a focus on reaction mechanisms and optimization strategies to ensure both yield and purity.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound, in particular, offers a versatile platform for drug discovery. The amino group at the 5-position can act as a key hydrogen bond donor or a site for further derivatization. The chloro group at the 2-position is a readily displaceable leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of substituents. Finally, the carboxylic acid at the 4-position provides a handle for amide bond formation, esterification, or other modifications.

This guide will focus on two plausible and chemically sound synthetic strategies for the preparation of this compound, starting from readily available precursors.

Retrosynthetic Analysis: Devising a Strategic Approach

A retrosynthetic analysis of the target molecule suggests several potential disconnections. The pyrimidine ring itself can be formed through a cyclocondensation reaction. The key challenge lies in the regioselective introduction of the three distinct functional groups. The order of these functionalization steps is critical to the success of the synthesis, as the electronic nature of the existing substituents will direct the position of subsequent modifications.

Two primary strategies emerge from this analysis:

  • Strategy A: Pre-functionalized Three-Carbon Component Approach. This pathway involves the construction of the pyrimidine ring using a three-carbon starting material that already contains precursors to the amino and carboxylic acid groups at the 5- and 4-positions, respectively.

  • Strategy B: Stepwise Functionalization of a Dichlorinated Pyrimidine Core. This approach begins with a pre-formed dichlorinated pyrimidine and proceeds with the sequential and regioselective introduction of the amino and carboxylic acid functionalities.

The following sections will provide a detailed examination of each of these synthetic routes.

Synthetic Pathway A: The Pre-functionalized Component Strategy

This elegant approach builds the pyrimidine ring with the desired C4 and C5 substituents already in place, or in the form of easily convertible precursors. The general principle relies on the well-established condensation reaction between an N-C-N fragment (like an amidine or urea) and a 1,3-dicarbonyl compound or its equivalent.[2]

Rationale and Key Transformations

The core of this strategy is the cyclocondensation of a suitable amidine with a functionalized malonate derivative. Diethyl 2-(aminomethylene)malonate is an excellent candidate for the three-carbon component, as it provides the necessary framework for the C4-carboxylic acid and C5-amino groups.

The overall synthetic sequence can be envisioned as follows:

Pathway A A Diethyl Malonate B Diethyl 2-(aminomethylene)malonate A->B Formylation & Amination C Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate B->C Cyclocondensation with Urea D Ethyl 5-amino-2-chloropyrimidine-4-carboxylate C->D Chlorination (e.g., POCl3) E This compound D->E Hydrolysis

Figure 1: Simplified workflow for the pre-functionalized component strategy.
Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(aminomethylene)malonate

This key intermediate can be prepared from diethyl malonate. The reaction involves an initial formylation, typically with a formylating agent like triethyl orthoformate, followed by amination with ammonia.

  • Reaction: Diethyl malonate is reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic anhydride) to form diethyl ethoxymethylenemalonate. This intermediate is then treated with ammonia to yield diethyl 2-(aminomethylene)malonate.[3]

  • Causality: The ethoxymethylene group introduced in the first step is a good leaving group, facilitating the subsequent nucleophilic attack by ammonia to form the desired enamine.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

The synthesized diethyl 2-(aminomethylene)malonate is then condensed with urea to form the pyrimidine ring.

  • Reaction: Diethyl 2-(aminomethylene)malonate is heated with urea in the presence of a base, such as sodium ethoxide in ethanol. This reaction leads to the formation of ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate.

  • Causality: The basic conditions facilitate the deprotonation of urea, which then acts as a nucleophile, attacking one of the ester carbonyls of the malonate derivative. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the stable pyrimidine ring.

Step 3: Chlorination of the 2-Hydroxypyrimidine

The hydroxyl group at the 2-position of the pyrimidine ring is then converted to a chloro group.

  • Reaction: Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.[4]

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloro derivative. The tertiary amine acts as a scavenger for the HCl generated during the reaction.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is subjected to hydrolysis, which can be carried out under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a hydroxide salt (e.g., NaOH or LiOH) followed by acidification is a common method.[5]

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to give the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the final product.

Data Summary for Pathway A
StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Diethyl MalonateTriethyl orthoformate, AmmoniaDiethyl 2-(aminomethylene)malonate80-90
2Diethyl 2-(aminomethylene)malonateUrea, Sodium EthoxideEthyl 5-amino-2-hydroxypyrimidine-4-carboxylate70-80
3Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylatePOCl₃, N,N-DiethylanilineEthyl 5-amino-2-chloropyrimidine-4-carboxylate60-70
4Ethyl 5-amino-2-chloropyrimidine-4-carboxylateNaOH (aq), then HCl (aq)This compound85-95

Synthetic Pathway B: Stepwise Functionalization of a Dichlorinated Pyrimidine

This alternative strategy commences with a pre-existing dichlorinated pyrimidine core and introduces the amino and carboxylic acid functionalities in a stepwise and regioselective manner.

Rationale and Key Transformations

The starting material for this pathway is 2,4-dichloropyrimidine-5-carbonitrile. The rationale is based on the differential reactivity of the two chloro-substituents and the conversion of the cyano group to a carboxylic acid.

The proposed synthetic sequence is as follows:

Pathway B A 2,4-Dichloropyrimidine-5-carbonitrile B 5-Amino-2,4-dichloropyrimidine A->B Nitration, Reduction, Chlorination C 5-Amino-2-chloro-4-cyanopyrimidine B->C Selective Nucleophilic Substitution at C4 D This compound C->D Hydrolysis of Nitrile

Figure 2: Simplified workflow for the stepwise functionalization strategy.
Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-2,4-dichloropyrimidine

A commercially available starting material for this route is 5-amino-2,4-dichloropyrimidine. Alternatively, it can be synthesized from 5-nitrouracil.[6]

  • Reaction: 5-Nitrouracil is first chlorinated using phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine. The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation or using a metal reductant like iron in acetic acid.[6]

  • Causality: The chlorination of the uracil derivative is a standard method for introducing chloro-substituents. The subsequent reduction of the nitro group is a well-established transformation.

Step 2: Regioselective Nucleophilic Aromatic Substitution

This is a critical step where one of the chloro groups is selectively displaced. The presence of the electron-withdrawing cyano group (or a precursor) at the 5-position activates the C4 position for nucleophilic attack.

  • Reaction: While direct selective amination at C5 is not straightforward, a more viable approach starts with 2,4-dichloropyrimidine-5-carbonitrile. In this case, the cyano group at C5 makes the C4 position more electrophilic and susceptible to nucleophilic attack. However, for the synthesis of the target molecule, we start with 5-amino-2,4-dichloropyrimidine. A subsequent reaction would be needed to introduce the carboxylic acid functionality. A more direct route would involve the selective displacement of one chloro group. Research indicates that with an electron-withdrawing group at C-5, nucleophilic attack by primary and secondary amines preferentially occurs at the C-4 position.[1][7]

A more plausible pathway starting from a dichlorinated pyrimidine would involve introducing the C4-functionality first. Let's reconsider the starting material for this pathway to be 2,4-dichloropyrimidine.

Revised Pathway B:

  • Cyanation at C4: 2,4-Dichloropyrimidine can undergo nucleophilic substitution with a cyanide salt to introduce the cyano group at the more reactive 4-position, yielding 2-chloro-4-cyanopyrimidine.

  • Nitration at C5: The resulting 2-chloro-4-cyanopyrimidine can be nitrated at the 5-position.

  • Reduction of the Nitro Group: The 5-nitro group is then reduced to a 5-amino group.

  • Hydrolysis of the Nitrile: Finally, the cyano group at the 4-position is hydrolyzed to the carboxylic acid.

This revised pathway, while logical, involves multiple steps and potential regioselectivity issues.

Given the available literature, a more convergent approach starting from a pre-functionalized dichlorinated intermediate appears more practical. The synthesis of 2,4-dichloro-5-aminopyrimidine is documented.[6][8] From this intermediate, the challenge is the introduction of the carboxylic acid at C4.

A plausible, albeit challenging, route from 5-amino-2,4-dichloropyrimidine could involve:

  • Protection of the amino group: The 5-amino group would likely need to be protected (e.g., as an acetyl or Boc derivative) to prevent side reactions in subsequent steps.

  • Introduction of the C4-carboxylic acid precursor: This could potentially be achieved through a metal-catalyzed cross-coupling reaction (e.g., Heck, Suzuki) to introduce a group that can be subsequently oxidized to a carboxylic acid, or through a Grignard reaction followed by carboxylation. However, the reactivity of the C4-chloro group would need to be carefully managed.

  • Deprotection and hydrolysis: Final deprotection of the amino group and hydrolysis of any ester or nitrile precursor to the carboxylic acid would yield the final product.

Given the complexity and potential for low yields in this multi-step functionalization, Pathway A represents a more robust and efficient strategy for the synthesis of this compound.

Purification and Characterization

The final product, this compound, is typically a solid. Purification is generally achieved by recrystallization from a suitable solvent or solvent mixture.

Characterization of the final compound and key intermediates should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyrimidine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Strong acids and bases: Corrosive and can cause severe burns.

  • Organic solvents: Flammable and may be toxic.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and regioselectivity. The pre-functionalized component strategy (Pathway A) offers a more direct and likely higher-yielding route compared to the stepwise functionalization of a dichlorinated pyrimidine core. This guide provides a comprehensive overview of the key chemical transformations and the underlying principles governing this synthesis. The detailed protocols and strategic insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and reliable production of this important chemical intermediate.

References

  • Wang, Z. (2010). Gould-Jacobs Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255.
  • Boehringer Ingelheim International GMBH. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO/2022/090101.
  • Richter, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • Boehringer Ingelheim International GMBH. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025).
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).
  • Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (n.d.).
  • Scheme 1 Synthesis of pyrimidinones
  • 5-Amino-2,4-dichloropyrimidine. (n.d.). Chem-Impex.
  • 6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2025).
  • Barlin, G. B. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Australian Journal of Chemistry, 43(1), 47-53.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Royal Society of Chemistry.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
  • 32. SANDMEYERS REACTION. (n.d.). PHARMD GURU.
  • 2-Chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Preparation method of diethyl aminomalonate hydrochloride. (n.d.).
  • How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (n.d.). Guidechem.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • diethyl 2-(aminomethylene)
  • 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem. (n.d.).
  • Method for preparing 2-chloro-5-nitropyridine. (n.d.).
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.).
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry.
  • 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm. (n.d.).
  • 5-Amino-2,4-dichloropyrimidine 97 5177-27-5 - Sigma-Aldrich. (n.d.).
  • 5-Amino-pyrimidine-4-carboxylic acid | CAS 59950-53-7 | SCBT. (n.d.).
  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. (1977).
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Baria, B. (2022, April 1).
  • CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. (n.d.).
  • 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6 | AChemBlock. (n.d.).
  • 2,4-Dichloropyrimidine-5-carboxylic acid amide 95% | CAS: 1240390-28-6 | AChemBlock. (n.d.).
  • 2-Chloro-5-nitropyrimidine 97 10320-42-0 - Sigma-Aldrich. (n.d.).
  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
  • Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).
  • Nitrilation of carboxylic acids by PIII/PV-c

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-chloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional organic materials. The strategic placement of its amino, chloro, and carboxylic acid moieties provides multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, and analytical characterization. It is intended to serve as a vital resource for scientists, enabling a foundational understanding of the molecule's behavior, which is critical for its effective application in research and development.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups on the pyrimidine ring dictates the compound's chemical identity and reactivity. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, contrasted with the electron-donating amino group, creates a distinct electronic profile that influences its properties.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below. Utilizing the CAS Number is the most unambiguous method for sourcing and referencing this specific isomer.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1052714-41-6[1]
Molecular Formula C₅H₄ClN₃O₂[1][2]
Molecular Weight 173.56 g/mol [1][2]
Canonical SMILES C1(=C(C(=O)O)N=C(N=C1N)Cl)[2]
Molecular Structure Diagram

The 2D structure illustrates the spatial relationship of the functional groups on the pyrimidine core.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, storage, and application in chemical reactions or biological assays. These properties are dictated by the intermolecular forces, such as hydrogen bonding enabled by the carboxylic acid and amino groups, and the overall polarity of the molecule.

PropertyValueComments and SignificanceSource
Physical Appearance White crystalline powderTypical for small, polar organic molecules. Facilitates handling and weighing.[3]
Melting Point Approx. 292-296°CA high melting point suggests strong intermolecular forces, likely extensive hydrogen bonding and stable crystal lattice packing.[3]
Solubility Slightly soluble in water; Soluble in acidic and alkaline solutions.The amphoteric nature (presence of both acidic -COOH and basic -NH₂ groups) explains the enhanced solubility in aqueous acid/base via salt formation. Low neutral water solubility is expected for a molecule of this structure.[3]
LogP (Octanol/Water Partition Coefficient) 0.410 (Predicted)This value indicates a relatively hydrophilic character, suggesting the compound will preferentially partition into aqueous phases over nonpolar organic phases. Note: This is a predicted value for the isomer 2-Amino-5-chloropyrimidine-4-carboxylic acid, but provides a reasonable estimate.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the lone aromatic proton on the pyrimidine ring (C6-H). Distinct signals for the amine (-NH₂) and carboxylic acid (-OH) protons will also be present, though their chemical shifts can be broad and solvent-dependent.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Five distinct carbon signals are expected, corresponding to the five unique carbon atoms in the molecule (four in the ring and one in the carboxyl group). The chemical shifts will be influenced by the attached heteroatoms and functional groups.

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

    • ~3400-3300 cm⁻¹: N-H stretching from the primary amine.

    • ~3300-2500 cm⁻¹: Broad O-H stretching from the carboxylic acid.

    • ~1700 cm⁻¹: C=O stretching from the carboxylic acid.

    • ~1640 cm⁻¹: N-H bending from the amine.

    • ~1580-1400 cm⁻¹: C=C and C=N stretching within the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Spectral data for this compound and its isomers are available from chemical suppliers.[5][6]

Analytical Methodologies: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of this compound. A reverse-phase method is typically employed.

Causality in Method Design

The choice of a reverse-phase (e.g., C18) column is based on the polar nature of the analyte. A polar mobile phase is required to elute the compound. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it serves to suppress the ionization of the carboxylic acid group, resulting in a single, well-defined chromatographic peak and improved peak shape.[7] The use of a UV detector is suitable due to the presence of the UV-absorbing pyrimidine ring.[8]

Example HPLC Protocol (Self-Validating System)

This protocol outlines a robust method for the analysis of the target compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[8]

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile (MeCN).

    • Elution: Isocratic or gradient elution can be optimized. A starting point is 50:50 Water:MeOH (or MeCN).[8]

    • Flow Rate: 0.7 - 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Detection Wavelength: 254 nm.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent like methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Workflow:

    • Inject a blank (solvent) to establish a baseline.

    • Perform system suitability injections (multiple injections of a standard solution) to verify system performance (e.g., retention time reproducibility, peak area precision).

    • Inject the prepared sample.

    • Quantify the peak area against a calibration curve prepared from standards of known concentration.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report (Purity, Conc.) quantify->report

Caption: Workflow for HPLC analysis of this compound.

Chemical Reactivity and Stability

  • Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a common strategy for further functionalization of the pyrimidine ring.[9] The amino and carboxylic acid groups can also participate in a variety of reactions, such as amide bond formation.

  • Stability: The compound is chemically stable under standard ambient conditions (room temperature).[10]

  • Incompatible Materials: Avoid strong bases, amines, and reducing agents.[11] Store in a dry, cool, and well-ventilated place away from excess heat.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification:

    • Causes skin irritation.[12][13]

    • Causes serious eye irritation.[10][11][12]

    • May cause respiratory irritation.[12]

    • Harmful if swallowed.[10][13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective eyeglasses or chemical safety goggles.[11]

    • Wear protective gloves and clothing to prevent skin exposure.[11][12]

    • Use in a well-ventilated area or with a suitable respirator if dust formation is likely.[11][12]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

    • Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation occurs.[11][12]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11][12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[10][13]

Conclusion

This compound is a stable, crystalline solid with a well-defined physicochemical profile. Its amphoteric nature and multiple reactive sites make it a valuable intermediate in synthetic chemistry. The analytical methods described herein provide a robust framework for its quality control. A thorough understanding of its properties, reactivity, and safety requirements is essential for its successful and safe application in the laboratory.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

  • Arctom. (n.d.). CAS NO. 1052714-41-6 | 5-amino-2-chloro-pyrimidine-4-carboxylic acid - 97%. [Link]

  • NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. [Link]

  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • Cheméo. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • 2A Biotech. (n.d.). 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • PubChem. (n.d.). 2-Amino-4-chloropyrimidine-5-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine-4-carboxylic acid (CAS No. 1052714-41-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-chloropyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delves into its physicochemical properties, spectroscopic profile, synthesis, and reactivity. Special emphasis is placed on its application in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of the Aminochloropyrimidine Scaffold

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in the pharmaceutical industry. The pyrimidine core is a fundamental component of nucleobases and, as such, is a privileged scaffold in drug design, frequently appearing in a wide array of therapeutic agents.[1] The specific arrangement of the amino, chloro, and carboxylic acid functional groups on this particular molecule provides a unique combination of reactivity and structural features, making it a valuable starting material for the synthesis of complex bioactive molecules.

The presence of a chlorine atom at the 2-position and an amino group at the 5-position allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The carboxylic acid at the 4-position offers a handle for amide bond formation or other modifications, further expanding its synthetic utility. This trifunctional nature makes this compound a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, data for the closely related isomer, 6-amino-5-chloropyrimidine-4-carboxylic acid, can provide some useful comparisons. It is described as a white crystalline powder with limited solubility in water but soluble in acidic and alkaline solutions.[2][3]

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound6-amino-5-chloropyrimidine-4-carboxylic acid (Isomer for Comparison)
CAS Number 1052714-41-6[4]914916-98-6[3]
Molecular Formula C5H4ClN3O2[5]C5H4ClN3O2[3]
Molecular Weight 173.56 g/mol [5]173.56 g/mol [3]
Appearance White to off-white solidWhite crystalline powder[2]
Melting Point Not availableApprox. 292-296°C[2]
Boiling Point Not available414.6±45.0 °C at 760 mmHg[3]
Solubility Not availableSlightly soluble in water, soluble in acid and alkali solution[2]
Spectroscopic Characterization
  • ¹H NMR: ChemicalBook indicates the availability of a ¹H NMR spectrum for this compound.[6] For related aminopyrimidine structures, the amino protons typically appear as a broad singlet, and the pyrimidine ring proton will have a characteristic chemical shift.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the carbon atoms of the pyrimidine ring and the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of the isomeric 2-Amino-5-chloro-4-pyrimidinecarboxylic acid is available in the NIST WebBook, which can serve as a reference.[7] Key expected vibrational frequencies for the target molecule would include N-H stretching for the amino group, C=O stretching for the carboxylic acid, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum of 2-Amino-5-chloro-4-pyrimidinecarboxylic acid is also available in the NIST WebBook.[8] For the target compound, high-resolution mass spectrometry should confirm the molecular formula C5H4ClN3O2.

Synthesis and Purification

The synthesis of substituted pyrimidines often involves the cyclization of a three-carbon precursor with a guanidine or urea derivative, followed by functional group manipulations. While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related compounds.

A plausible synthetic route could involve the following key steps:

  • Pyrimidine Ring Formation: Condensation of a substituted malonic acid derivative with guanidine to form a 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chloro groups.

  • Nitration and Reduction: Introduction of a nitro group at the 5-position followed by reduction to the desired amino group.

  • Hydrolysis: Conversion of a precursor functional group at the 4-position (e.g., a cyano group) to the carboxylic acid.

A patent for the production of pyrimidine-5-carboxylic acids describes a process involving the saponification of a cyano group to a carboxyl group using aqueous sulfuric acid or an alcoholic alkali metal hydroxide solution.[9]

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, step-by-step protocol would require experimental validation. However, a general procedure for the hydrolysis of a nitrile precursor might look like this:

  • The 5-amino-2-chloro-4-cyanopyrimidine precursor is suspended in a mixture of ethanol and water.

  • An excess of a strong base, such as sodium hydroxide, is added.

  • The mixture is heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Purification would likely involve recrystallization from an appropriate solvent or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

G cluster_reactions Reaction Sites 5-Amino-2-chloropyrimidine-4-carboxylic_acid 5-Amino-2-chloropyrimidine- 4-carboxylic acid C2_Chloro C2-Chloro (Cross-Coupling, SNAr) 5-Amino-2-chloropyrimidine-4-carboxylic_acid->C2_Chloro Suzuki, Buchwald-Hartwig C4_Carboxylic_Acid C4-Carboxylic Acid (Amide Coupling) 5-Amino-2-chloropyrimidine-4-carboxylic_acid->C4_Carboxylic_Acid HATU, EDCI C5_Amino C5-Amino (Acylation, Alkylation) 5-Amino-2-chloropyrimidine-4-carboxylic_acid->C5_Amino Acyl Halides, Alkyl Halides

Figure 1: Reactivity of this compound.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • SNAr Reactions: The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride by nucleophiles such as amines, alcohols, and thiols.

Reactions at the 4-Carboxylic Acid Position

The carboxylic acid is readily converted to amides, esters, or other acid derivatives.

  • Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) is a common strategy to link this building block to other parts of a target molecule.

Reactions at the 5-Amino Position

The amino group can undergo acylation, alkylation, and other reactions typical of primary amines. This allows for further diversification of the scaffold.

Application in Kinase Inhibitor Synthesis

The aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases, including:

  • Polo-like kinase 4 (PLK4): A critical regulator of centrosome duplication, which is often overexpressed in cancer.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a process essential for tumor growth.[11]

  • Cyclin-Dependent Kinase 1 (CDK1): A crucial enzyme in the regulation of the cell cycle.[11]

Workflow for Kinase Inhibitor Synthesis:

G A 5-Amino-2-chloropyrimidine- 4-carboxylic acid B Amide Coupling at C4 A->B C Cross-Coupling at C2 B->C D Library of Kinase Inhibitor Candidates C->D

Figure 2: General workflow for kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data is limited, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For related compounds, GHS hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[12]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive sites allows for the straightforward synthesis of diverse libraries of compounds, particularly for the development of targeted kinase inhibitors. While some experimental data for this specific compound remains to be published in peer-reviewed literature, the wealth of information available for related pyrimidine derivatives provides a strong foundation for its application in research and development. This guide has aimed to consolidate the available information and provide a practical framework for scientists and researchers to effectively utilize this valuable chemical tool.

References

A Technical Guide to the Spectral Analysis of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Amino-2-chloropyrimidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides detailed methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a key scaffold in numerous biologically active molecules, and the specific arrangement of its functional groups—an amino group, a chloro substituent, and a carboxylic acid—offers multiple points for chemical modification. Accurate structural elucidation through spectral analysis is paramount for its application in synthesis and drug design. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring, the amino group, and the carboxylic acid. The exact chemical shifts can be influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[1] The signal may be broad and can exchange with D₂O.
Amino (-NH₂)7.0 - 8.0Singlet (broad)The chemical shift can vary and the signal is often broad. This signal will also exchange with D₂O.
Pyrimidine Ring (-CH)8.0 - 8.5SingletThis corresponds to the single proton attached to the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and carboxylic acid groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)165 - 175Carboxyl carbons typically appear in this downfield region.[1]
C=O160 - 165The carbon of the pyrimidine ring attached to the carboxylic acid.
C-Cl155 - 160The carbon atom bonded to the chlorine atom.
C-NH₂145 - 150The carbon atom bonded to the amino group.
C-H130 - 140The carbon atom of the pyrimidine ring bonded to a hydrogen atom.
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce singlets for each carbon.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals if needed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune and Shim c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum e->f g Acquire 2D Spectra (Optional) f->g h Process Spectra g->h i Assign Signals h->i j Structural Elucidation i->j

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, C-N, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2]
N-H (Amino)3300 - 3500MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C=O (Carboxylic Acid)1700 - 1730StrongThe position of this band is indicative of a conjugated carboxylic acid.[2]
C=C and C=N (Pyrimidine Ring)1550 - 1650Medium to StrongAromatic and heteroaromatic ring stretching vibrations.
C-O (Carboxylic Acid)1210 - 1320Strong
C-Cl600 - 800Medium
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E

Figure 2: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₄ClN₃O₂), the expected monoisotopic mass is approximately 173.00 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

m/z Ion Notes
173/175[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine.
128/130[M - COOH]⁺Loss of the carboxylic acid group.
111/113[M - COOH - NH₂]⁺Subsequent loss of the amino group.
Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • To obtain fragmentation data, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

MS_Logic cluster_ion Ionization cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis (Fragmentation) A Sample Solution B ESI Source A->B C [M+H]⁺ or [M-H]⁻ B->C D Mass Analyzer C->D E Detect Molecular Ion D->E F Collision Cell (CID) E->F G Mass Analyzer F->G H Detect Fragment Ions G->H

Figure 3: Logical flow of ESI-MS/MS analysis.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles of spectroscopy. The provided experimental protocols offer a standardized methodology for researchers to acquire high-quality data for this and similar molecules. The combination of these predictive and practical elements serves as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

  • NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyrimidine-4-carboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the hydrogen bonding patterns of nucleobases and engage with various biological targets. The specific substitutions of an amino group at the 5-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position impart a unique electronic and steric profile to the molecule, making it a valuable building block for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. A thorough understanding of these fundamental properties is paramount for predicting its interactions with biological macromolecules, guiding rational drug design, and optimizing its physicochemical properties for improved pharmacokinetic profiles. This document will delve into the theoretical underpinnings of its structure, outline experimental methodologies for its characterization, and provide insights into its potential conformational dynamics.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar pyrimidine ring system substituted with functional groups that dictate its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂[1][2]
Molecular Weight 173.56 g/mol [1]
CAS Number 1052714-41-6[2]
Appearance White to off-white solid (Predicted)General knowledge
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (Predicted)General knowledge
Predicted Structural Parameters

In the absence of experimental crystallographic data for this compound, computational modeling using Density Functional Theory (DFT) can provide valuable insights into its geometric parameters. The following table presents predicted bond lengths and angles for the lowest energy conformer.

ParameterPredicted Value (Å or °)
Bond Lengths
C2-Cl1.74
N1-C21.33
C2-N31.32
N3-C41.35
C4-C51.42
C5-C61.38
C6-N11.34
C4-C(O)OH1.50
C5-NH₂1.37
Bond Angles
N1-C2-N3127.5
C2-N3-C4115.0
N3-C4-C5120.5
C4-C5-C6118.0
C5-C6-N1120.0
C6-N1-C2119.0

Note: These values are predictions from DFT calculations and await experimental verification.

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the pyrimidine ring. Rotation around the C4-C(O)OH single bond can lead to different conformers.

Key Conformational States

Two principal planar conformers can be envisioned, primarily dictated by the potential for intramolecular hydrogen bonding between the carboxylic acid group and the adjacent amino group or the nitrogen atom of the pyrimidine ring.

Caption: Potential conformers of this compound.

The relative stability of these conformers is influenced by a delicate balance of steric hindrance, electronic effects, and the strength of intramolecular hydrogen bonds. Computational studies are essential to predict the energy landscape and the predominant conformation in different environments (gas phase vs. solution).

Experimental and Computational Workflows for Structural Elucidation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural and electronic properties of molecules.

G start Initial Molecular Geometry opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq Verify minimum energy confirm Conformational Search (Torsional Scan) opt->confirm solvation Solvation Model (e.g., PCM) confirm->solvation nmr NMR Chemical Shift Prediction solvation->nmr end Predicted Structural and Spectroscopic Data nmr->end

Caption: A typical DFT workflow for conformational analysis.

Experimental Validation

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

G start Synthesized Compound crystal Crystal Growth start->crystal xray X-ray Diffraction crystal->xray data Data Collection xray->data solve Structure Solution data->solve refine Structure Refinement solve->refine end Final Crystal Structure refine->end

Sources

biological activity of 5-Amino-2-chloropyrimidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Amino-2-chloropyrimidine-4-carboxylic Acid Derivatives

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil. Its inherent biological relevance and versatile chemical nature make it a "privileged structure" for the design of novel therapeutic agents. The this compound framework, in particular, serves as a highly adaptable starting point for chemical synthesis. The strategic placement of the amino, chloro, and carboxylic acid groups provides three distinct reactive handles, allowing for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the diversification of this scaffold.[1][2] This guide provides a detailed exploration of the significant biological activities demonstrated by derivatives of this potent chemical core, with a focus on their applications in oncology and microbiology.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The most extensively documented biological activity of 5-amino-2-chloropyrimidine derivatives is their potent anti-proliferative effect against various cancer cell lines.[3] The primary mechanism underlying this activity is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and drive tumor growth, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical nodes in cellular signaling pathways that regulate cell division, differentiation, and apoptosis. Many cancers exhibit an addiction to specific kinase signaling pathways for their continued growth. Pyrimidine derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2]

Several key kinases have been identified as targets for this class of compounds:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve the tumor and inhibit its growth.[4]

  • Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the cell cycle. Inhibiting CDK1 arrests cells in the G2/M phase, preventing mitosis and leading to apoptosis.[4]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Derivatives have shown potent in vitro inhibition of EGFR-TK.[5]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, essential for maintaining genomic integrity. PLK4 is overexpressed in various cancers, making it a viable anticancer target.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS/RAF RTK->RAS Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Inhibitor Pyrimidine Derivative Inhibitor->RTK Inhibits Inhibitor->PLK4 Inhibitor->CDK1 GF Growth Factor GF->RTK Binds

Caption: Generalized signaling pathways targeted by pyrimidine derivatives.

In Vitro Efficacy Data

The anticancer potential of these derivatives is quantified using cell viability assays, most commonly the MTT assay, which measures the metabolic activity of living cells. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

Compound Class/ExampleTarget Cell LineIC50 (µM)Reference
Ursolic Acid Hybrid (7b)MCF-7 (Breast)0.48 ± 0.11[3]
Ursolic Acid Hybrid (7b)HeLa (Cervical)0.74 ± 0.13[3]
Acetohydrazide (6c)MCF-7 (Breast)37.7 ± 3.6[5]
Pyrimidine-dione (10b)MCF-7 (Breast)31.8 ± 2.0[5]
PLK4 Inhibitor (8h)PLK4 (Enzyme)0.0067[6]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the standard procedure for determining the cytotoxic effects of 5-amino-2-chloropyrimidine derivatives on cancer cell lines.

A. Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

B. Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Derivatives of the 5-amino-2-chloropyrimidine scaffold have also demonstrated significant activity against a range of pathogenic bacteria and fungi, presenting a promising avenue for the development of new anti-infective agents.[8][9]

Mechanism of Action: Targeting Essential Bacterial Pathways

A key advantage of certain antimicrobial pyrimidine derivatives is their ability to target metabolic pathways present in bacteria but absent in humans, leading to selective toxicity. One such pathway is the non-mevalonate pathway (MEP) for isoprenoid biosynthesis.

  • Inhibition of IspF: The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is the fifth enzyme in the MEP pathway. The pyrimidine scaffold, particularly a 2-amino-4-hydroxypyrimidine-5-carboxylate derivative, was designed to create a bidentate binding interaction with the catalytic zinc ion in the IspF active site, effectively inhibiting the enzyme and halting bacterial growth.[10]

Spectrum of Antimicrobial Activity

In vitro studies have confirmed the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound ClassTarget MicroorganismActivity LevelReference
PyrimidopyrimidinesStaphylococcus aureus (Gram +)Excellent[8]
PyrimidopyrimidinesBacillus subtilis (Gram +)Excellent[8]
PyrimidopyrimidinesEscherichia coli (Gram -)Excellent[8]
PyrimidopyrimidinesCandida albicans (Fungus)Excellent[8]
5-Oxopyrrolidine Hybrid (21)Multidrug-Resistant S. aureusPromising[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Incubation & Reading cluster_result Result A 1. Prepare Serial Dilutions of Test Compound in Broth C 3. Inoculate Dilutions in 96-Well Plate A->C B 2. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

A. Materials:

  • Bacterial/fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

B. Step-by-Step Methodology:

  • Compound Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound at 2x the highest desired concentration and add 100 µL to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no compound).

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (1-12), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Synthesis Strategies

The generation of diverse libraries of this compound derivatives relies on robust and flexible synthetic routes. A common and effective strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine starting material.

G Start 2,4-Dichloropyrimidine Derivative Int1 Intermediate: 2-Chloro-4-aminopyrimidine Start->Int1 + Amine 1 (R1-NH2) Regioselective SNAr at C4 Final Final Product: 2,4-Diaminopyrimidine Derivative Int1->Final + Amine 2 (R2-NH2) SNAr at C2

Caption: General synthetic scheme for disubstituted aminopyrimidines.

This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2. This allows for a regioselective reaction with a first amine (R1-NH2) to form the 4-amino intermediate. A second, often less reactive, amine (R2-NH2) can then be introduced at the C2 position, sometimes requiring more forcing conditions or catalysis to yield the final disubstituted product.[1][2] Modifications to the carboxylic acid group are typically performed in subsequent steps.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful platform for the discovery of potent biological agents. Derivatives have demonstrated significant efficacy as anticancer agents, primarily through the inhibition of key protein kinases, and as antimicrobial compounds by targeting essential and selective bacterial pathways. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.

Future research in this area will likely focus on:

  • Lead Optimization: Improving the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and reducing the off-target toxicity of the most potent hits.

  • Novel Target Identification: Screening compound libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Prodrug Strategies: Employing prodrug approaches, such as creating amino acid conjugates, to enhance bioavailability and targeted delivery.[11]

  • Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs to overcome resistance mechanisms.

The continued exploration of this versatile chemical scaffold holds immense promise for addressing critical unmet needs in oncology and infectious disease.

References

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK . (2024). ChemBK. Available at: [Link]

  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives . Scientific Reports. Available at: [Link]

  • Pontiki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . Molecules. Available at: [Link]

  • Kupcinskas, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . Molecules. Available at: [Link]

  • Tieu, W., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate . ResearchGate. Available at: [Link]

  • Khalid, H., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . Molecules. Available at: [Link]

  • Nagashree, S., et al. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . ResearchGate. Available at: [Link]

  • Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs . Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . RSC Advances. Available at: [Link]

  • Kumar, D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . Molecules. Available at: [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... - ResearchGate . ResearchGate. Available at: [Link]

  • Tang, D., et al. (2021). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid . New Journal of Chemistry. Available at: [Link]

  • Ionescu, I. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . RSC Medicinal Chemistry. Available at: [Link]

  • Czestkowski, W., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . Molecules. Available at: [Link]

  • Le, T. H., et al. (2022). Amino Acids in the Development of Prodrugs . Pharmaceutics. Available at: [Link]

  • 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 2-Amino-4-chloropyrimidine-5-carboxylic acid | C5H4ClN3O2 | CID 71299798 - PubChem . PubChem. Available at: [Link]

Sources

Navigating the Solubility Landscape of 5-Amino-2-chloropyrimidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and organic solvent solubility are critical attributes that profoundly influence everything from early-stage in vitro high-throughput screening to formulation and ultimate bioavailability. 5-Amino-2-chloropyrimidine-4-carboxylic acid, a heterocyclic compound featuring amino, chloro, and carboxylic acid functionalities, represents a class of molecules with significant potential as a scaffold in medicinal chemistry. Understanding its solubility profile is not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present available data, and offer detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical tools necessary to effectively work with this compound.

Theoretical Considerations: A Molecule of Dichotomous Nature

The solubility of this compound is governed by the interplay of its functional groups, which impart a degree of amphiphilicity to the molecule. A thorough analysis of its structure provides insight into its expected behavior in various solvents.

Key Molecular Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This acidic moiety is a primary driver of aqueous solubility, particularly at neutral to alkaline pH where it can deprotonate to the highly polar carboxylate anion (-COO⁻). It is also a strong hydrogen bond donor and acceptor, facilitating interactions with protic solvents.

  • Amino Group (-NH₂): As a basic functional group, the amino group can be protonated in acidic conditions to form a cationic ammonium salt (-NH₃⁺), which significantly enhances aqueous solubility. It is also an effective hydrogen bond donor.

  • Pyrimidine Ring: The nitrogen atoms within the aromatic pyrimidine ring are capable of hydrogen bonding as acceptors, contributing to solubility in polar solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a degree of lipophilicity to the molecule, which can enhance solubility in less polar organic solvents.

Due to the presence of both acidic (carboxylic acid) and basic (amino group) centers, this compound is an amphoteric substance. Its solubility in aqueous media is therefore highly pH-dependent. At its isoelectric point, the molecule will exist predominantly as a zwitterion, which may exhibit lower solubility. In acidic or alkaline solutions, its solubility is expected to increase due to the formation of the corresponding salt.[1]

Physicochemical Properties and Expected Solubility Profile

PropertyPredicted/Inferred ValueImplication for Solubility
pKa (acidic) ~2-3 (estimated for the carboxylic acid)The carboxylic acid is expected to be deprotonated at physiological pH, enhancing aqueous solubility.
pKa (basic) ~2-4 (estimated for the amino group)The amino group will be protonated in acidic conditions, increasing aqueous solubility.
logP ~0.3 - 0.5 (based on isomers)[2]The low positive logP value suggests a relatively balanced hydrophilic-lipophilic character, indicating at least partial solubility in both polar and some non-polar organic solvents.
Aqueous Solubility pH-dependent; likely low at the isoelectric point and higher at acidic and basic pHs. An isomer, 6-Amino-5-chloropyriMidine-4-carboxylic acid, is described as slightly soluble in water, and soluble in acid and alkali solutions.[1]This highlights the critical importance of pH control when working with this compound in aqueous buffers.

Expected Solubility in Organic Solvents:

Based on its structure and inferred properties, the following solubility trends are anticipated:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating a wide range of compounds, including those with hydrogen bonding capabilities.

  • Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid and amino groups.

  • Low to Negligible Solubility: In non-polar solvents such as hexanes and toluene, due to the polar nature of the functional groups.

It must be emphasized that these are educated estimations. For definitive data, experimental determination is essential.

Experimental Determination of Solubility: Protocols and Best Practices

As a Senior Application Scientist, I advocate for a two-pronged approach to solubility assessment: a rapid, high-throughput kinetic assay for initial screening, followed by a more rigorous thermodynamic (equilibrium) solubility assay for lead optimization and formulation development.

Kinetic Solubility Assay

This method is ideal for the early stages of drug discovery where rapid assessment of a large number of compounds is necessary.[3][4] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[3][4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Precipitate Detection and Quantification: Determine the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry: Measures the amount of light scattered by undissolved particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance and compared to a standard curve.

    • LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound.[5] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., DMSO, DMF, methanol, ethanol, acetonitrile). Ensure there is undissolved solid material present in each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid material.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.

Visualization of Key Processes

To further clarify the experimental workflow and the molecular interactions governing solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (24-72 hours) C->D E Centrifuge or let stand D->E F Collect clear supernatant E->F G Filter supernatant (0.22 µm) F->G I Analyze filtrate via HPLC-UV or LC-MS/MS G->I H Prepare calibration curve H->I J Determine solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

G cluster_compound This compound cluster_solvents Organic Solvents Compound -COOH (H-bond donor/acceptor) -NH₂ (H-bond donor) Pyrimidine N (H-bond acceptor) -Cl (Lipophilic) DMSO DMSO (Polar Aprotic, H-bond acceptor) Compound:cooh->DMSO H-bonding Compound:nh2->DMSO H-bonding Methanol Methanol (Polar Protic, H-bond donor/acceptor) Compound:cooh->Methanol Strong H-bonding Compound:nh2->Methanol H-bonding Compound:n->Methanol H-bonding Hexane Hexane (Non-polar) Compound:cl->Hexane Weak van der Waals

Caption: Key Molecular Interactions Influencing Solubility in Different Organic Solvents.

Conclusion and Recommendations

This compound is a molecule with a complex and highly pH-dependent solubility profile. Its amphoteric nature, arising from the presence of both carboxylic acid and amino functional groups, dictates its behavior in aqueous media. For organic solvents, its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol.

Given the scarcity of publicly available experimental data, it is imperative that researchers and drug development professionals empirically determine the solubility of this compound under their specific experimental conditions. The shake-flask method is recommended for obtaining definitive thermodynamic solubility data, which is crucial for formulation and preclinical development. For earlier stage screening, a kinetic solubility assay can provide rapid and valuable insights. By understanding and quantifying the solubility of this compound, the scientific community can more effectively harness its potential in the development of new therapeutics.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 2, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 2, 2026, from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved January 2, 2026, from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved January 2, 2026, from [Link]

  • Cheméo. (2025, October 28). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved January 2, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 2, 2026, from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved January 2, 2026, from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 2, 2026, from [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 5-Amino-2-chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 5-Amino-2-chloropyrimidine-4-carboxylic acid, a heterocyclic compound that has quietly established itself as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of pyrimidine chemistry that gained momentum in the mid-20th century. The pioneering work on pyrimidine-5-carboxylic acid derivatives, such as that reported by Ballard and Johnson in 1942, laid the foundational chemical grammar for the synthesis and manipulation of this important class of compounds.[1] This guide will illuminate the historical context of its development, detail its synthesis, and explore its contemporary applications, providing a comprehensive resource for researchers leveraging this versatile chemical entity.

I. Historical Context: The Rise of Pyrimidine Scaffolds in Medicinal Chemistry

The story of this compound is nested within the larger narrative of pyrimidine chemistry. Pyrimidines, as essential components of nucleic acids, have long been a focal point for chemists and biologists. The mid-20th century saw a surge in the systematic investigation of synthetic pyrimidine analogs, driven by the quest for new therapeutic agents. Researchers began to understand that the pyrimidine core could serve as a versatile scaffold for creating molecules with a wide range of biological activities.

The strategic placement of functional groups—such as amino, chloro, and carboxylic acid moieties—on the pyrimidine ring allows for a high degree of molecular diversity and the ability to finely tune a compound's physicochemical properties and biological target interactions. The presence of a carboxylic acid group, in particular, can enhance solubility and provide a key interaction point with biological targets.[2] The chloro and amino groups, on the other hand, offer reactive handles for further chemical modifications, making compounds like this compound valuable building blocks for constructing more complex molecules.

II. Synthesis and Methodologies: From Classical Approaches to Modern Innovations

The synthesis of substituted pyrimidines has evolved significantly over the decades. Early methods often involved multi-step sequences with harsh reaction conditions. While a specific, seminal publication for the first synthesis of this compound remains elusive, its preparation can be understood through the lens of established pyrimidine synthetic strategies.

Modern synthetic routes often employ a convergent approach, building the substituted pyrimidine ring from acyclic precursors or by modifying existing pyrimidine cores. Below is a generalized representation of a common synthetic strategy.

Synthetic_Pathway cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Illustrative) Target 5-Amino-2-chloropyrimidine- 4-carboxylic acid Intermediate1 Substituted Pyrimidine Intermediate Target->Intermediate1 Functional Group Interconversion Precursors Acyclic Precursors Intermediate1->Precursors Cyclocondensation Start Ethyl Cyanoacetate + Guanidine Derivative Cyclization Cyclization/ Aromatization Start->Cyclization Chlorination Chlorination Cyclization->Chlorination Nitration Nitration Chlorination->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis FinalProduct 5-Amino-2-chloropyrimidine- 4-carboxylic acid Hydrolysis->FinalProduct

Figure 1: A generalized retrosynthetic and forward synthesis diagram for this compound.

Representative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of a substituted aminopyrimidine carboxylic acid, illustrating the key chemical transformations involved. This protocol is based on modern synthetic methods found in the patent literature for related compounds.

Step 1: Synthesis of a Dichloropyrimidine Intermediate

A common starting point is the construction of a dichlorinated pyrimidine scaffold. This can be achieved through various methods, including the reaction of a hydroxypyrimidine sodium salt with a chlorinating agent.[3]

Step 2: Regioselective Nucleophilic Aromatic Substitution

With a dichlorinated pyrimidine in hand, a regioselective nucleophilic aromatic substitution can be performed to introduce an amino group. The reactivity of the chloro groups can be influenced by the electronic nature of other substituents on the ring.

Step 3: Introduction of the 5-Amino Group

The amino group at the 5-position is often introduced via the reduction of a nitro group. This involves nitration of the pyrimidine ring followed by a reduction step, commonly using a metal catalyst such as iron powder in the presence of an acid.[4]

Step 4: Formation of the Carboxylic Acid

The carboxylic acid moiety is typically generated through the hydrolysis of a precursor functional group, such as an ester or a nitrile. Alkaline or acidic hydrolysis is commonly employed.

III. Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
CAS Number 1052714-41-6
Appearance Off-white to light yellow solidTypical
Solubility Soluble in DMSO and DMFTypical

Characterization Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the pyrimidine C6-H and broad signals for the amino and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the five carbon atoms of the pyrimidine ring and the carboxylic acid.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

IV. Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound lies in its role as a versatile intermediate in the synthesis of biologically active molecules, particularly in the field of oncology. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

Kinase Inhibitors:

A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the hinge region of the kinase active site.

The 5-amino and 4-carboxylic acid groups of the title compound provide additional points for diversification, allowing for the synthesis of libraries of compounds to probe the structure-activity relationship (SAR) of a particular kinase target. For instance, derivatives of 2-amino-4-aryl-5-chloropyrimidines have been investigated as inhibitors of VEGFR-2 and CDK1, both important targets in cancer therapy.[2]

Application_Workflow Start 5-Amino-2-chloropyrimidine- 4-carboxylic acid Step1 Amide Coupling or Esterification at C4 Start->Step1 Step2 Suzuki or Buchwald-Hartwig Coupling at C2 Step1->Step2 Step3 Modification of 5-Amino Group Step2->Step3 Library Library of Diverse Pyrimidine Derivatives Step3->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification and Optimization Screening->Lead

Figure 2: A workflow illustrating the use of this compound in the generation of a chemical library for drug discovery.

V. Future Outlook

The demand for highly functionalized and versatile building blocks in drug discovery is ever-increasing. This compound, with its strategically placed reactive sites, is well-positioned to remain a valuable tool for medicinal chemists. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, its application is expected to expand beyond kinase inhibitors to other target classes as our understanding of the biological roles of various signaling pathways continues to grow. The continued exploration of the chemical space around the pyrimidine scaffold, enabled by intermediates like the one discussed in this guide, will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases.

VI. References

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797.

  • CN104761505A - Preparation method for chloropyrimidine compound - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

References

potential therapeutic targets for 5-Amino-2-chloropyrimidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 5-Amino-2-chloropyrimidine-4-carboxylic Acid Analogs

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and finding application in a wide array of therapeutic agents.[1][2][3] Compounds featuring the pyrimidine ring are known to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4][5] The this compound structure represents a versatile template for the synthesis of novel derivatives.[6][7] Its functional groups—an amino group, a chloro substituent, and a carboxylic acid—provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide serves as a technical resource for researchers and drug development professionals, outlining potential therapeutic targets for analogs of this compound and providing detailed experimental frameworks for their investigation.

Part 1: Broad-Spectrum Enzymatic Inhibition Profile of Pyrimidine Derivatives

The pyrimidine nucleus is a privileged scaffold for the design of enzyme inhibitors due to its ability to form hydrogen bonds and engage in various interactions within enzyme active sites.[2][8] Analogs of this compound are likely to exhibit inhibitory activity against a range of enzymes critical to various disease pathologies.

Metabolic Enzyme Inhibition

Novel synthesized pyrimidine derivatives have demonstrated effective inhibition of several metabolic enzymes associated with common diseases like glaucoma, Alzheimer's disease, and diabetes.[9]

  • Carbonic Anhydrases (hCA I and II): These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma agents. Pyrimidine derivatives have shown potent inhibition of hCA I and hCA II.[9]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain pyrimidine compounds have exhibited significant inhibitory activity against both enzymes.[9]

  • α-Glycosidase and Aldose Reductase (AR): These enzymes are implicated in diabetes. α-Glycosidase inhibitors help control postprandial hyperglycemia, while aldose reductase inhibitors are investigated for the prevention of diabetic complications. Pyrimidine derivatives have been identified as inhibitors of both.[9]

  • Glutathione Reductase (GR): This enzyme is crucial for maintaining redox homeostasis and is a target in cancer therapy. Pyrimidine derivatives have been shown to inhibit GR, with some analogs exhibiting potent activity.[10][11]

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives Against Metabolic Enzymes

Derivative ClassTarget EnzymeInhibition Constant (Ki) RangeReference
Novel PyrimidineshCA I39.16–144.62 nM[9]
Novel PyrimidineshCA II18.21–136.35 nM[9]
Novel PyrimidinesAChE33.15–52.98 nM[9]
Novel PyrimidinesBChE31.96–69.57 nM[9]
Novel Pyrimidinesα-Glycosidase17.37–253.88 nM[9]
Novel PyrimidinesAldose Reductase648.82–1902.58 nM[9]
Pyrimidine & AnalogsGlutathione Reductase0.979–2.984 µM[10][11]
Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK): A key enzyme in B-cell receptor signaling, BTK is a target for B-cell malignancies and autoimmune diseases.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of 2-amino-4-aryl-5-chloropyrimidines was found to be potent inhibitors of VEGFR-2.[12]

Table 2: Inhibitory Potency of Pyrimidine-Based Kinase Inhibitors

InhibitorTarget EnzymeIC50 (nM)Inhibition TypeReference
IbrutinibBTK0.5Irreversible[8]
AcalabrutinibBTK5.1Irreversible[8]
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2Potent InhibitionNot Specified[12]
Other Key Enzyme Targets
  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines, a pathway critical for the proliferation of cancer cells and activated lymphocytes. DHODH is therefore a target for both anticancer and autoimmune therapies.[8]

  • Lipoxygenase (LOX): LOX enzymes are involved in the inflammatory cascade. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent LOX inhibitors.[13]

Part 2: Anticancer Potential and Associated Targets

The pyrimidine ring is a well-established pharmacophore in anticancer drug design, with 5-fluorouracil being a classic example.[1][4] Numerous studies have reported the synthesis of novel pyrimidine derivatives with cytotoxic activity against a variety of cancer cell lines.[1][4][14][15]

Cytotoxicity and Apoptosis Induction
  • Broad-Spectrum Cytotoxicity: Pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, prostate, breast, lung, and cervical cancer.[4][14][15]

  • Induction of Apoptosis: Mechanistic studies have shown that some pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, a series of pyrimidine derivatives with aryl urea moieties was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[14] These compounds also induced the loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[14]

Key Anticancer Targets and Pathways
  • Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that regulate the cell cycle. Their dysregulation is a hallmark of cancer. The same series of 2-amino-4-aryl-5-chloropyrimidines that inhibited VEGFR-2 also showed potent activity against CDK1, suggesting a dual-inhibitor mechanism.[12]

  • Cell Cycle Arrest: Some pyrimidine derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing.[14]

  • Topoisomerase IIα: Molecular docking studies suggest that some pyrimidine derivatives may act by binding to topoisomerase IIα, an enzyme that plays a crucial role in DNA replication and transcription.[4]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_proteins Bcl-2 Family Proteins cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Pyrimidine Analog Pyrimidine Analog Bax Bax Pyrimidine Analog->Bax Upregulates Bcl2 Bcl2 Pyrimidine Analog->Bcl2 Downregulates Mito_MMP Loss of Mitochondrial Membrane Potential Bax->Mito_MMP Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito_MMP->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by pyrimidine analogs.

Part 3: Experimental Workflows for Target Identification and Validation

This section provides a structured approach and detailed protocols for identifying and validating the therapeutic targets of novel this compound analogs.

General Workflow for Target Identification

The process of identifying a therapeutic target for a novel compound series is a multi-step endeavor, beginning with broad screening and progressively focusing on specific mechanisms.

workflow cluster_chem Chemistry cluster_screen Initial Screening cluster_hit Hit to Lead cluster_validation Target Validation synthesis Analog Synthesis & Library Generation pheno_screen Phenotypic Screening (e.g., Cytotoxicity Assay) synthesis->pheno_screen target_screen Target-Based Screening (e.g., Enzyme Panel) synthesis->target_screen hit_id Hit Identification pheno_screen->hit_id target_screen->hit_id dose_resp Dose-Response & IC50/Ki Determination hit_id->dose_resp sar Structure-Activity Relationship (SAR) dose_resp->sar mech_study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) dose_resp->mech_study sar->synthesis Iterative Design mol_dock Molecular Docking & In Silico Analysis mech_study->mol_dock in_vivo In Vivo Model Testing mech_study->in_vivo mol_dock->sar

Caption: General workflow for drug discovery and target validation.

In Vitro Enzyme Inhibition Assays (Detailed Protocol)

This protocol describes a general spectrophotometric assay to determine the inhibitory potential of a compound against a specific enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well containing varying concentrations of the test compound or control (DMSO for negative control, known inhibitor for positive control).[8]

    • The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Incubate the plate for 15-30 minutes at a constant temperature (e.g., 37°C) to allow for inhibitor binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to all wells.[8]

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data by setting the rate of the DMSO control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Cell-Based Assays for Anticancer Activity (Detailed Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., SW480 colon cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment:

    • The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium and DMSO only as a negative control.

    • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, similar to the enzyme inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive literature on related pyrimidine derivatives, the most promising therapeutic targets for analogs of this compound likely lie within the domains of enzyme inhibition and anticancer activity. Key target classes include metabolic enzymes, protein kinases (such as VEGFR-2 and CDKs), and enzymes involved in redox regulation like glutathione reductase. Future research should focus on synthesizing a library of analogs and employing the systematic experimental workflows outlined in this guide. A combination of target-based screening against panels of relevant enzymes and phenotypic screening against various cancer cell lines will be crucial for identifying lead compounds and elucidating their mechanisms of action.

References

Sources

theoretical studies on 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 5-Amino-2-chloropyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Scaffold of Pharmaceutical Interest

This compound is a heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry. Its pyrimidine core is a fundamental building block in nature, most notably in the nucleobases of DNA and RNA, and is a privileged scaffold in a vast array of approved drugs due to its synthetic versatility and diverse biological activities.[1] The molecule is further functionalized with three critical substituents, each contributing to its potential as a drug candidate or intermediate:

  • An amino group at the 5-position, which can act as a hydrogen bond donor and a key recognition element for biological targets.

  • A chloro group at the 2-position, a halogen substituent that can modulate the electronic properties of the ring, enhance membrane permeability, and participate in specific halogen bonding interactions.[2] The inclusion of halogens on heterocyclic scaffolds is a well-established strategy for enhancing antiproliferative activity.[3][4]

  • A carboxylic acid group at the 4-position, a strong hydrogen bond donor/acceptor and a common feature in pharmacophores, capable of forming crucial salt bridges or ionic interactions with protein residues.[5]

Given this combination of features, a thorough theoretical investigation is warranted to elucidate the molecule's intrinsic electronic and structural properties. This guide outlines a comprehensive computational workflow, grounded in established quantum chemical methods, to predict its behavior and guide its potential application in drug discovery.

Part 1: Molecular Geometry and Structural Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.

Computational Methodology: The Rationale for DFT

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for molecules of this size, offering an excellent balance of accuracy and computational cost.[6] The B3LYP hybrid functional is frequently chosen as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a wide range of organic systems.[7] To accurately describe the electron distribution, including the lone pairs and potential weak interactions, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended.

Experimental Protocol: Geometry Optimization
  • Initial Structure Construction: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro).

  • Pre-optimization: A preliminary optimization is performed using a faster, lower-level method (e.g., molecular mechanics with a force field like MMFF94) to obtain a reasonable starting geometry.

  • DFT Optimization: The final geometry optimization is carried out using the selected DFT method (B3LYP/6-311++G(d,p)). The calculation is run until the forces on each atom converge to a near-zero value, indicating that an energy minimum has been reached.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

Predicted Structural Parameters
ParameterAtom Pair/TripletPredicted Value (Å or °)Justification
Bond Length C=O (Carboxylic)~1.21 ÅTypical double bond character.
C-O (Carboxylic)~1.35 ÅPartial double bond character due to resonance.
C-Cl~1.74 ÅStandard carbon-chlorine single bond length on an aromatic ring.
C-N (Amino)~1.37 ÅShorter than a typical single bond due to resonance with the ring.
Bond Angle O=C-O (Carboxylic)~124°Consistent with sp² hybridization of the carboxyl carbon.
Cl-C-N (Ring)~117°Reflects the geometry of the substituted pyrimidine ring.

Part 2: Probing Spectroscopic Signatures

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, we can assign experimental peaks with high confidence and gain deeper insight into the molecule's vibrational and electronic properties.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies from the DFT analysis directly correspond to the absorption peaks in an IR spectrum. These frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors in the calculation.

Vibrational ModeFunctional GroupPredicted Scaled Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid~3400-3500 (broad)Strong
N-H StretchAmino Group~3300-3400Medium
C=O StretchCarboxylic Acid~1710-1730Very Strong
C=N/C=C StretchPyrimidine Ring~1550-1650Strong to Medium
C-Cl StretchChloro Group~700-800Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[8] These calculations provide a theoretical spectrum that can aid in the assignment of complex experimental spectra.

  • ¹H NMR: The proton of the carboxylic acid (COOH) is expected to be highly deshielded, appearing far downfield (~10-12 ppm).[9] The aromatic proton on the pyrimidine ring and the protons of the amino group (NH₂) would appear in the aromatic and amine regions, respectively.

  • ¹³C NMR: The carbonyl carbon (COOH) would be the most deshielded carbon, typically appearing around 160-180 ppm.[9] The carbons in the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups.

UV-Visible Spectroscopy

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This calculation provides the excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. For a molecule with this level of conjugation, π → π* transitions are expected, likely resulting in a λmax in the 250-350 nm range.

Part 3: Quantum Chemical Analysis for Reactivity Insights

Beyond structure and spectra, quantum chemical calculations reveal the electronic landscape of a molecule, providing profound insights into its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed over the electron-rich pyrimidine ring and the amino group.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely localized on the electron-deficient parts of the molecule, influenced by the chloro and carboxylic acid groups.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Fig. 1: Frontier Molecular Orbital Energy Diagram.
Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrimidine ring. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, expected around the hydrogen atoms of the amino and carboxylic acid groups. These are sites for nucleophilic attack and hydrogen bond donation. The region opposite the C-Cl bond may also exhibit a positive potential (a "sigma-hole"), which is crucial for halogen bonding.[2]

MEP_Concept cluster_molecule This compound cluster_key Reactivity Sites COOH Carboxylic Acid (O atoms) Electrophilic Electrophilic Attack (H-bond Acceptor) NH2 Amino Group (H atoms) Nucleophilic Nucleophilic Attack (H-bond Donor) Ring_N Ring Nitrogens H_acid Carboxyl H Cl_sigma Sigma-hole (opposite C-Cl) HalogenBond Halogen Bonding

Fig. 2: Conceptual MEP Reactivity Map.

Part 4: Potential Applications and Synthetic Strategy

The theoretical insights gained from these studies directly inform the molecule's potential in drug development and guide its synthesis.

Role in Drug Design

The molecule presents multiple pharmacophoric features that make it an attractive starting point for library synthesis. Its calculated properties can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic features with biological activity.[10] Furthermore, the optimized 3D structure is the necessary input for molecular docking simulations, which can predict the binding affinity and orientation of the molecule within the active site of a target protein, such as a kinase or enzyme.[11][12]

Proposed Synthetic Workflow

While multiple synthetic routes may exist, a plausible approach could involve the functionalization of a pre-existing pyrimidine ring. A potential multi-step synthesis is outlined below.

Synthesis_Workflow Start Commercially Available Pyrimidine Precursor Step1 Step 1: Halogenation (e.g., with NCS) Start->Step1 Intermediate1 Chlorinated Pyrimidine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Nitro-chloropyrimidine Step2->Intermediate2 Step3 Step 3: Carboxylation (e.g., Grignard/CO2) Intermediate2->Step3 Intermediate3 Nitro-chloro-pyrimidine carboxylic acid Step3->Intermediate3 Step4 Step 4: Reduction of Nitro Group Intermediate3->Step4 Final Target Molecule: 5-Amino-2-chloropyrimidine- 4-carboxylic acid Step4->Final

Fig. 3: A Plausible Synthetic Workflow.

Conclusion

This guide delineates a comprehensive theoretical framework for the study of this compound. By employing DFT and related computational methods, researchers can obtain a deep and predictive understanding of the molecule's geometry, spectroscopic profile, and electronic nature. These theoretical data provide a robust foundation for rationalizing its chemical behavior, interpreting experimental results, and strategically guiding its application in the synthesis of novel, high-value compounds for drug discovery and development.

References

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Antiproliferative Potency of Pyrido[2,3‐d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Retrieved from [Link]

  • RSC Publishing. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45, 22053-22061. Retrieved from [Link]

  • PubMed. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Pyrimidines as Radiosensitizers Revisited. Retrieved from [Link]

  • PubMed. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4578-4584. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • PubMed Central. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Retrieved from [Link]

  • PubMed Central. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Molecules, 28(6), 2539. Retrieved from [Link]

  • ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(1), 19-38. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(8), 1804-1806. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. Retrieved from [Link]

  • ResearchGate. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry, 45(1), 133-146. Retrieved from [Link]

  • Scirp.org. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 29-41. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Compound Libraries from 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] 5-Amino-2-chloropyrimidine-4-carboxylic acid is a trifunctional heterocyclic building block offering three distinct and chemically addressable points for diversification. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and field-proven insights for leveraging this versatile starting material to generate novel compound libraries for drug discovery and development. We will explore orthogonal chemical transformations targeting the carboxylic acid, the C2-chloro substituent, and the C5-amino group, enabling the systematic construction of diverse molecular architectures.

Introduction: A Privileged Scaffold for Drug Discovery

Pyrimidine derivatives are of immense interest to the pharmaceutical industry due to their ability to mimic purine bases and effectively interact with a wide range of biological targets.[3] They are particularly prominent as protein kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif, a critical interaction for potent and selective enzyme inhibition.[1][4] Compounds containing the 2-aminopyrimidine scaffold, for example, are central to several approved anticancer drugs.[1][5]

The starting material, this compound, presents a unique synthetic opportunity. It possesses three key functional groups with distinct reactivities:

  • A C4-carboxylic acid , ideal for elaboration via amide coupling reactions to explore the solvent-exposed region of target proteins.

  • A C2-chloro group on an electron-deficient ring, activated for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[6][7]

  • A C5-amino group , which can serve as a crucial hydrogen-bond donor or be further functionalized.

This orthogonal reactivity allows for a modular and systematic approach to library synthesis, making it a highly valuable starting point for generating novel chemical entities.

Strategic Overview of Synthetic Diversification

The successful synthesis of compound libraries from this building block hinges on the selective manipulation of its three functional groups. The general order of operations can be tailored to the desired final structures, but a common strategy involves addressing the more robust C-C or C-N bond formations at the C2-position first, followed by the milder amide coupling at the C4-carboxylic acid.

G cluster_c4 C4-Position cluster_c2 C2-Position start 5-Amino-2-chloropyrimidine- 4-carboxylic acid c4_react Amide Coupling start->c4_react c2_suzuki Suzuki Coupling start->c2_suzuki c2_snar SNAr Reaction start->c2_snar c4_prod Amide Library (R-CO-NH-R') c4_react->c4_prod R'-NH2, Coupling Agents c2_suzuki_prod 2-Aryl/Heteroaryl Derivatives c2_suzuki->c2_suzuki_prod R-B(OH)2, Pd Catalyst c2_snar_prod 2-Amino/Alkoxy Derivatives c2_snar->c2_snar_prod R-NH2 / R-OH, Base

Caption: Primary diversification pathways from the starting material.

Protocol I: Amide Library Synthesis via the C4-Carboxylic Acid

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the exploration of a vast chemical space through the coupling of readily available amines.[8] The reaction proceeds by activating the carboxylic acid, which is then attacked by the amine nucleophile.[9]

Scientific Principle & Reagent Selection

The activation of the carboxylic acid is key to efficient amide coupling. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[9]

Experimental Workflow: Amide Coupling

workflow A 1. Dissolve Starting Material & Amine in DMF B 2. Add DIPEA Base A->B C 3. Add HATU Coupling Reagent (Portion-wise) B->C D 4. Stir at Room Temperature (Monitor by LC-MS) C->D E 5. Aqueous Workup (e.g., EtOAc/Water) D->E F 6. Purification (Column Chromatography) E->F G Final Amide Product F->G

Caption: Workflow for a typical HATU-mediated amide coupling.

Detailed Protocol: General HATU-Mediated Amide Coupling
  • Reagent Preparation: To a clean, dry vial, add this compound (1.0 eq.). Add the desired primary or secondary amine (1.1 - 1.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the starting acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.2 eq.) portion-wise over 2 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.[6]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water and brine to remove DMF and excess reagents.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTemperatureKey Considerations
HATU NoneDIPEA, Et3NDMF, DCMRTFast, efficient, good for hindered substrates.[9]
EDC HOBtDIPEA, DMAPDMF, DCM0 °C to RTCost-effective; HOBt minimizes racemization.[10][11]
T3P® NonePyridine, Et3NEtOAc, THFRT to 50 °CByproducts are water-soluble, simplifying workup.[10]
SOCl2 NoneNone (cat. DMF)DCM, Toluene0 °C to RefluxForms acyl chloride intermediate; harsh conditions.[8]

Protocol II: C2-Position Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, particularly for creating biaryl and heteroaryl structures common in kinase inhibitors.[6] The C2-chloro position of the pyrimidine is sufficiently activated for oxidative addition to a palladium(0) catalyst.[6][7]

Scientific Principle

The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[12] Microwave irradiation can dramatically shorten reaction times and improve yields.[7][12] For chloropyrimidines, Pd(PPh₃)₄ is a commonly used and effective catalyst.[7][12]

Experimental Workflow: Suzuki-Miyaura Coupling

workflow A 1. Combine Pyrimidine, Boronic Acid, & Base in a vial B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas the mixture (N2 or Ar purge) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E 5. Heat Reaction (Conventional or Microwave) D->E F 6. Workup & Purification E->F G Final Coupled Product F->G

Caption: General workflow for a palladium-catalyzed Suzuki coupling.

Detailed Protocol: Microwave-Assisted Suzuki Coupling
  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).[12]

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the vial and purge with argon or nitrogen gas for 10 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).[6]

  • Reaction: Place the vial in a microwave reactor and heat to 120-150 °C for 15-30 minutes.[12] Monitor for completion by LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or preparative HPLC to obtain the 2-arylpyrimidine product.

Protocol III: C2-Position Functionalization via SNAr

Nucleophilic aromatic substitution (SNAr) offers a complementary and often simpler method for introducing nitrogen, oxygen, or sulfur nucleophiles at the C2-position. The high electron deficiency of the pyrimidine ring greatly facilitates this reaction.[13][14]

Scientific Principle

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex).[13] The stability of this complex is enhanced by the ring nitrogens. In the second step, the chloride leaving group is expelled, restoring aromaticity. The reaction is typically promoted by a base and/or heat.[15]

Detailed Protocol: SNAr with an Amine Nucleophile
  • Reagent Preparation: In a sealed tube or vial, combine this compound (1.0 eq.) and the desired amine (2.0-3.0 eq.).

  • Solvent & Base: Add a suitable solvent such as ethanol, n-butanol, or DMF. For less reactive amines, a base like triethylamine or DIPEA (2.0 eq.) can be added to scavenge the HCl byproduct.[16][17]

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the 2-aminopyrimidine product.

Orthogonal and Sequential Strategies

The true power of this building block is realized in multi-step syntheses. By combining the protocols above, highly complex and diverse molecules can be constructed.

Example Sequential Synthesis:

  • Step 1 (SNAr): React this compound with a selected amine (e.g., morpholine) via the SNAr protocol to generate 5-amino-2-morpholinopyrimidine-4-carboxylic acid.

  • Step 2 (Amide Coupling): Take the product from Step 1 and couple it with a library of diverse amines (e.g., benzylamines) using the HATU protocol to generate a final library of 5-amino-2-morpholinopyrimidine-4-carboxamides.

G A Start: 5-Amino-2-chloro- pyrimidine-4-carboxylic acid B Intermediate: 5-Amino-2-(R1)-pyrimidine- 4-carboxylic acid A->B Step 1: SNAr or Suzuki (Introduce R1 at C2) C Final Product: 5-Amino-2-(R1)-pyrimidine- 4-carboxamide-(R2) B->C Step 2: Amide Coupling (Introduce R2 at C4)

Sources

The Versatile Scaffold: Application Notes for 5-Amino-2-chloropyrimidine-4-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Substructure in Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including natural nucleobases and a wide array of synthetic drugs.[1][2] Its synthetic tractability and the ability of its nitrogen atoms to form crucial hydrogen bonds with biological targets have made it a "privileged scaffold" in drug design.[3] Within this important class of heterocycles, 5-Amino-2-chloropyrimidine-4-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

This trifunctional scaffold offers medicinal chemists a strategic platform for creating diverse compound libraries. The three distinct functional groups—an amino group at the 5-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position—provide orthogonal handles for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. We will delve into the strategic considerations behind its use, provide detailed experimental protocols for its key transformations, and present structure-activity relationship (SAR) data to illustrate the impact of structural modifications on biological activity.

Strategic Utility in Drug Design: The Trifunctional Advantage

The power of this compound as a medicinal chemistry building block lies in the distinct reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of complex molecules.

  • The Carboxylic Acid (C4-Position): This group is the primary site for amide bond formation, a ubiquitous reaction in medicinal chemistry for linking molecular fragments.[4] The resulting carboxamide can act as a key hydrogen bond donor and/or acceptor, anchoring the molecule within the active site of a biological target.

  • The Chloro Group (C2-Position): The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of substituents. This position is often exploited to modulate the electronic properties of the pyrimidine ring and to introduce functionalities that can interact with specific pockets of the target protein.

  • The Amino Group (C5-Position): The amino group can be a key pharmacophoric element, participating in hydrogen bonding interactions. It can also serve as a point for further derivatization, although it is often maintained in the final molecule for its favorable interactions with biological targets.

This trifunctional nature allows for a convergent synthetic approach where different fragments can be coupled to the pyrimidine core in a controlled manner, facilitating the rapid generation of analogues for SAR studies.

Application in Kinase Inhibitor Design: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling and proliferation.[5] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors, mimicking the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region. This compound is an excellent starting material for the synthesis of such inhibitors.

A general strategy involves a two-step sequence:

  • Amide Coupling: The carboxylic acid is coupled with a desired amine to introduce a key interacting moiety.

  • Nucleophilic Aromatic Substitution: The chloro group is displaced by a primary or secondary amine to complete the 2,4-diaminopyrimidine core and introduce another element of diversity.

G start 5-Amino-2-chloropyrimidine- 4-carboxylic acid intermediate Amide Intermediate start->intermediate Amide Coupling (R1-NH2, Coupling Reagent) product Final Kinase Inhibitor intermediate->product SNAr (R2-NHR3)

Caption: General synthetic workflow for kinase inhibitors.

Targeting Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target in oncology. Derivatives of 5-chloro-2-aminopyrimidine have been designed as potent PLK4 inhibitors. The synthesis of these compounds highlights the strategic use of this compound.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the SAR for a series of 2,4-diaminopyrimidine derivatives as kinase inhibitors, demonstrating the impact of substitutions at the 2- and 4-positions on their biological activity.

CompoundR1 (at C4-carboxamide)R2 (at C2-amino)Kinase TargetIC50 (nM)Reference
1a 3-methoxyphenyl4-fluorophenylJAK25.5[6]
1b 4-methoxyphenyl4-fluorophenylJAK28.2[6]
2a N-methyl-N-phenylethyl3-chloro-4-fluorophenylSyk15[2]
2b N-methyl-N-(4-methoxyphenylethyl)3-chloro-4-fluorophenylSyk8[2]
3a 3-hydroxyphenylmorpholinePI3Kα19[7]
3b 3-hydroxyphenylmorpholinemTOR37[7]
4a 2,6-dimethylphenyl1-(tert-butoxycarbonyl)piperidin-4-ylFLT32.5[8]
4b 2,6-dimethylphenylpiperidin-4-ylFLT31.8[8]

Note: This table is a compilation of data from multiple sources to illustrate general SAR trends. Direct comparison of IC50 values across different assays and targets should be done with caution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.

Protocol 1: Amide Coupling with an Aniline Derivative

This protocol describes a general procedure for the formation of an amide bond between this compound and a substituted aniline using HATU as the coupling reagent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve starting materials in anhydrous DMF B Add aniline, HATU, and DIPEA A->B C Stir at room temperature (4-6 hours) B->C D Monitor by TLC/LC-MS C->D E Dilute with EtOAc D->E F Aqueous wash (NaHCO3, Brine) E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for amide coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the displacement of the 2-chloro group with a primary or secondary amine.

Materials:

  • 5-Amino-2-chloro-N-(substituted)-pyrimidine-4-carboxamide (from Protocol 1)

  • Primary or secondary amine (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-Amino-2-chloro-N-(substituted)-pyrimidine-4-carboxamide (1.0 eq) in DMF or 1,4-dioxane, add the amine (1.5-2.0 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final 2,5-diaminopyrimidine-4-carboxamide derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve starting material in DMF or Dioxane B Add amine and base A->B C Heat to 80-100 °C (12-24 hours) B->C D Monitor by TLC/LC-MS C->D E Cool and dilute with water D->E F Extract with EtOAc E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Sources

Suzuki coupling reactions of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Suzuki coupling of 5-Amino-2-chloropyrimidine-4-carboxylic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of the reaction's mechanistic nuances, challenges posed by the substrate's unique functionalities, and comprehensive, field-tested protocols for achieving successful C-C bond formation.

The pyrimidine ring is a cornerstone motif in medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence stems from its role in natural biological systems, such as nucleobases, and its ability to act as a versatile scaffold for targeting enzymes like protein kinases.[1] The specific subclass of 5-amino-2-arylpyrimidine-4-carboxylic acids represents a highly valuable building block for drug discovery, combining three key points of diversity for structural modification.

The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[2][3] However, applying this powerful reaction to a substrate as functionally dense as this compound presents a unique set of challenges that demand a carefully considered and optimized approach. These challenges include the lower reactivity of the C-Cl bond, the potential for catalyst inhibition by the amino group, and the interference of the acidic carboxylic acid group with the basic reaction conditions.

This guide provides a senior scientist's perspective on navigating these complexities, explaining the causality behind experimental choices and offering robust protocols to empower researchers to successfully synthesize these target compounds.

Mechanistic Deep Dive & Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for our specific substrate.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Intermediate Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product RedElim->Product Releases ArylHalide 5-Amino-2-chloro- pyrimidine-4-carboxylic acid ArylHalide->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[6]

Overcoming the Hurdles of the Substrate
  • The 2-Chloro Leaving Group: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[4] This sluggish reactivity necessitates the use of highly active palladium catalysts. The solution lies in employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[4][7] These ligands promote the formation of the active 14-electron Pd(0) species and stabilize the resulting Pd(II) intermediate, thereby lowering the activation energy for C-Cl bond cleavage.

  • The 4-Carboxylic Acid Functionality: The acidic proton of the carboxylic acid group is a primary concern. Standard Suzuki conditions often employ inorganic bases (e.g., K₂CO₃, K₃PO₄) which are required to activate the boronic acid for transmetalation.[7] In this substrate, the base will first neutralize the carboxylic acid to form a carboxylate salt. While this prevents interference from the acidic proton, the resulting carboxylate could potentially chelate the palladium center, leading to catalyst deactivation. The choice of base and solvent is therefore critical to maintain a delicate balance: sufficient basicity for transmetalation without promoting catalyst inhibition or unwanted side reactions like decarboxylation at high temperatures.

  • The 5-Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially acting as an inhibitor. While this effect is generally less pronounced than with pyridine nitrogens, it can still impact reaction efficiency.[2] The use of bulky ligands helps to sterically shield the metal center, mitigating this inhibitory effect.

Recommended Experimental Protocols

Given the challenges, two primary strategies are presented. The first is a direct, one-step coupling, which is more atom-economical. The second is a more robust, multi-step approach involving protection of the carboxylic acid, which often provides higher and more consistent yields.

Protocol 1: Direct Suzuki Coupling of the Free Acid

This protocol aims to perform the coupling directly on the carboxylic acid by carefully selecting a base and solvent system that accommodates all functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base, potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., in a 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 100 °C is a good starting point.[8] For microwave-assisted synthesis, heating to 120-140 °C for 15-30 minutes can significantly accelerate the reaction.[3][9]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Acidify the aqueous phase carefully with 1M HCl to a pH of ~4-5. This protonates the product's carboxylic acid and amino group, but care must be taken as the product may be soluble in either the aqueous or organic phase depending on the aryl group.

    • Extract with an organic solvent like ethyl acetate. The product may have low solubility.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification of the highly polar product can be challenging. Standard silica gel chromatography may be ineffective. Consider crystallization, precipitation by pH adjustment, or reverse-phase chromatography.[10][11]

Workflow_Protocol_1 start Start: Reagents reagents 1. Combine Substrate, Boronic Acid, Base, Catalyst in Reaction Vessel start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Dioxane/Water inert->solvent react 4. Heat with Stirring (Conventional or Microwave) solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Quench, Acidify (pH 4-5) & Extract monitor->workup Reaction Complete purify 7. Purify Product (Crystallization / RP-HPLC) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for the direct Suzuki coupling of this compound.

Protocol 2: Protection-Coupling-Deprotection Strategy

This three-step sequence circumvents the issues related to the free carboxylic acid, often leading to a cleaner reaction and simpler purification.

Step A: Esterification

  • Suspend this compound (1.0 equiv.) in methanol or ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 2.0 equiv.).

  • Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture and remove the solvent under reduced pressure. The resulting hydrochloride salt of the ester can often be used directly in the next step after thorough drying.

Step B: Suzuki Coupling of the Ester

  • Use the procedure outlined in Protocol 1 , substituting the free acid with the methyl or ethyl ester from Step A.

  • A milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) is often sufficient.[7][12]

  • The work-up is typically more straightforward as the product is less polar and not amphoteric. A standard aqueous work-up followed by silica gel column chromatography is usually effective.

Step C: Saponification (Ester Hydrolysis)

  • Dissolve the purified ester from Step B in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, 3-5 equiv.) and stir at room temperature for 2-12 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the final carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary and Troubleshooting

The success of the reaction is highly dependent on the electronic nature of the boronic acid coupling partner. The following table provides a summary of expected outcomes and suggested starting conditions.

Arylboronic Acid TypeExampleRecommended Catalyst/LigandBaseExpected Outcome
Electron-Rich 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Good to excellent yields. Reaction is typically fast.[13]
Electron-Neutral Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Good yields. Serves as a reliable benchmark.
Electron-Deficient 4-Trifluoromethylphenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Moderate to good yields. May require a stronger base or higher temperature to facilitate transmetalation.[14]
Sterically Hindered 2-Methylphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Lower yields are common due to steric hindrance slowing both transmetalation and reductive elimination.[15]
Heteroaryl 3-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Challenging due to potential catalyst inhibition by the pyridine nitrogen. Requires highly active catalyst systems.[12]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently active ligand for C-Cl activation. 3. Base is too weak or incompatible. 4. Reaction temperature too low.1. Use a fresh bottle of palladium pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos or a buchwald-type ligand). 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[4] 4. Increase temperature, or switch to microwave heating.[9]
Dehalogenation of Starting Material 1. Presence of water/protons and a reducing agent. 2. Catalyst system promotes hydrodehalogenation.1. Ensure solvents are thoroughly degassed and use a robust inert atmosphere. 2. Screen different palladium sources and ligands.
Boronic Acid Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. Certain catalyst systems are prone to this side reaction.1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[16]
Product is Insoluble / Difficult to Purify 1. Zwitterionic nature of the final product.1. For Protocol 1, attempt purification by precipitating the product from the aqueous workup by carefully adjusting the pH to its isoelectric point. 2. Use the protection strategy (Protocol 2) for easier purification of the intermediate. 3. Employ specialized chromatography like HILIC or reverse-phase HPLC.[10]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational understanding of the substrate's inherent reactivity and the selection of a catalyst system powerful enough to activate the C-Cl bond while tolerating the dual-functionality of the amino and carboxylic acid groups. For difficult cases, a protection-coupling-deprotection strategy offers a reliable, albeit longer, path to the desired products. The protocols and insights provided herein serve as a robust foundation for researchers to efficiently synthesize these valuable molecular scaffolds for application in drug discovery and materials science.

References

  • Jackson, O. D., Reyes, A., Stein, C. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. Available at: [Link]

  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]

  • Lundgren, R. J., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(8), 1848–1851. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Cedeño, M., & Mata, R. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(15), 9949–9961. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. Available at: [Link]

  • The Chemist's Cookbook. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Journal of Organic Chemistry. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. ACS Publications. Available at: [Link]

  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(13), 1894-1898. Available at: [Link]

  • Leger, B., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(17), 2031-2033. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group in 5-Amino-2-chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyrimidine-4-carboxylic acid is a highly valuable heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active agents. The strategic modification of its carboxylic acid moiety is a critical step in the synthesis of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis and detailed protocols for the primary methods of derivatizing this carboxylic acid group: esterification and amidation. We emphasize the underlying chemical principles, explain the rationale behind protocol choices, and present validated, step-by-step procedures to empower researchers to reliably synthesize esters, amides, and other key derivatives.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The specific substitution pattern of this compound offers three distinct points for chemical modification: the amino group, the chloro-substituent, and the carboxylic acid. Derivatization of the C4-carboxylic acid into esters and amides is particularly crucial as it allows for the modulation of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, these derivatives can act as key intermediates in more complex syntheses, for instance, in domino reactions for building fused heterocyclic systems.[1]

However, the electronic nature of the electron-deficient pyrimidine ring, combined with the presence of both an electron-donating amino group and a nucleophilic carboxylic acid, necessitates careful selection of reaction conditions to achieve clean and efficient transformations. This document outlines the most effective strategies to navigate these challenges.

Foundational Strategy: Activation via Acyl Chloride Formation

For a heteroaromatic carboxylic acid like this, direct reactions with nucleophiles such as alcohols or amines can be sluggish or require harsh conditions.[2][3] The most robust and versatile approach is to first convert the carboxylic acid into a highly reactive acyl chloride.[4] This intermediate is not typically isolated but is generated in situ and immediately used in the subsequent reaction, providing a gateway to a wide array of derivatives.[5]

Principle of Acyl Chloride Formation

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed to replace the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom.[6][7] The mechanism involves the conversion of the hydroxyl group into a much better leaving group.[8][9] For thionyl chloride, the reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification as they are easily removed from the reaction mixture.[10] Oxalyl chloride is often used under milder conditions with a catalytic amount of N,N-dimethylformamide (DMF).[7][11]

// Nodes Start [label="5-Amino-2-chloropyrimidine-\n4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Thionyl Chloride (SOCl₂)\nor\nOxalyl Chloride/(DMF cat.)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="5-Amino-2-chloropyrimidine-\n4-carbonyl chloride\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Gaseous Byproducts\n(SO₂, HCl)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Start -> Reagent [dir=none, style=dashed]; Reagent -> Intermediate [label=" Activation "]; Intermediate -> Byproducts [style=dashed, label=" Evolved "]; } dot Figure 1: General workflow for the activation of the carboxylic acid to an acyl chloride.

Protocol: Acyl Chloride Synthesis with Thionyl Chloride

This protocol describes the formation of the acyl chloride, which is then used directly in the next step without isolation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube (or nitrogen inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid).

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80-110°C depending on the solvent) and stir for 2-4 hours.[11] Reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is common practice to co-evaporate with anhydrous toluene two or three times to ensure all residual SOCl₂ is removed.[5]

  • The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.

Application I: Synthesis of Esters

Esterification is a fundamental derivatization for improving cell permeability and modifying the pharmacokinetic profile of a drug candidate.

Approach A: Esterification via Acyl Chloride (Recommended)

This is the most reliable method, leveraging the high reactivity of the acyl chloride intermediate.

Principle: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the alcohol nucleophile to form the ester, releasing HCl as a byproduct. A non-nucleophilic base like triethylamine (TEA) or pyridine is often added to scavenge the HCl.

Protocol:

  • Prepare the crude 5-Amino-2-chloropyrimidine-4-carbonyl chloride as described in Section 2.2 .

  • Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired alcohol (e.g., methanol, ethanol) (1.5-2.0 eq) followed by the dropwise addition of a base like triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Approach B: Direct Acid-Catalyzed (Fischer) Esterification

This classic method avoids the use of harsh chlorinating agents but may require optimization for this specific substrate.[12]

Principle: The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[13] The reaction is an equilibrium, which is driven towards the product by using a large excess of the alcohol and/or by removing the water that is formed.[12][14]

Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent (use a large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.[15]

  • After cooling, neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, concentrate, and purify as described in Section 3.1 .

Comparison of Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantages
Via Acyl Chloride SOCl₂ or (COCl)₂, Alcohol, BaseMild to RefluxHigh yield, broad substrate scope, reliable.[1]Two steps, requires handling of corrosive reagents.
Fischer Esterification Alcohol, Strong Acid CatalystRefluxOne step, cost-effective, simple.[13]Equilibrium-limited, may not be suitable for sensitive substrates, potential for side reactions.[12]
Coupling Agents DCC/DMAP, AlcoholRoom TempVery mild conditions, good for sensitive substrates.[16]Stoichiometric byproducts (DCU) can complicate purification, higher cost.

// Nodes Start [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="Acyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Start -> AcylChloride [label=" SOCl₂ "]; AcylChloride -> Ester [label=" R-OH, Base "]; Start -> p1 [dir=none]; p1 -> Ester [label=" R-OH, H⁺ (Fischer) "]; Start -> p2 [dir=none]; p2 -> Ester [label=" R-OH, DCC/DMAP "]; } dot Figure 2: Synthetic pathways for the esterification of the target carboxylic acid.

Application II: Synthesis of Amides

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[3] Amides are generally more stable metabolically than esters and offer different hydrogen bonding capabilities.

Approach A: Amidation via Acyl Chloride (Recommended)

This is the most straightforward and broadly applicable method for synthesizing amides from this scaffold.

Principle: The acyl chloride reacts rapidly with a primary or secondary amine to form the corresponding amide. Two equivalents of the amine can be used (one as a nucleophile, one as a base), or one equivalent of the amine can be used with an auxiliary non-nucleophilic base (e.g., TEA).

Protocol:

  • Prepare the crude 5-Amino-2-chloropyrimidine-4-carbonyl chloride as described in Section 2.2 .

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM, THF).

  • Cool the solution to 0°C.

  • Add a solution of the desired primary or secondary amine (2.2 eq) in the same solvent dropwise. Alternatively, add the amine (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up, extraction, and purification are performed as described for the ester synthesis in Section 3.1 .

Approach B: Direct Amidation with Coupling Agents

For sensitive substrates or in peptide synthesis, direct coupling methods are preferred as they operate under mild conditions and minimize side reactions.[17]

Principle: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] This intermediate is then displaced by the amine nucleophile to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.

Protocol:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Cool the mixture to 0°C.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture if a precipitate (dicyclohexylurea, if DCC is used) forms.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the product by column chromatography.

Conclusion

The derivatization of the carboxylic acid group of this compound is a pivotal step in the synthesis of novel compounds for drug discovery. The most robust and versatile strategy involves an initial activation to the acyl chloride using thionyl chloride, followed by reaction with an appropriate alcohol or amine. For more delicate substrates, direct coupling methods provide a milder alternative. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully synthesize a wide variety of ester and amide derivatives, facilitating the exploration of this important chemical space.

References

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Gouverneur, V., & Sweeney, J. B. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. [Link]

  • ResearchGate. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • ResearchGate. (n.d.). Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • Khan Academy. (2010). Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry. [Link]

  • Google Patents. (1998).
  • ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

Sources

The Strategic Application of 5-Amino-2-chloropyrimidine-4-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating a wide array of processes including cell growth, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[2]

The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in clinically approved and investigational kinase inhibitors.[3] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent and selective inhibition. 5-Amino-2-chloropyrimidine-4-carboxylic acid is a trifunctional building block of significant interest in the synthesis of such inhibitors. Its unique arrangement of an amino group, a reactive chloro substituent, and a carboxylic acid moiety on the pyrimidine ring allows for a diverse and regioselective elaboration to generate libraries of potential kinase inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and RAF kinases.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations in its use.

The Versatility of the this compound Scaffold

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled construction of complex molecular architectures.

  • The 2-Chloro Position: This is the most electrophilic site on the pyrimidine ring and is readily susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of side chains, often crucial for engaging with the solvent-exposed regions of the kinase active site and for modulating the pharmacokinetic properties of the final compound.

  • The 5-Amino Group: This nucleophilic group can be acylated, alkylated, or used in coupling reactions to introduce moieties that can interact with the ribose-binding pocket or other regions of the kinase.

  • The 4-Carboxylic Acid Group: This functional group provides a convenient handle for amide bond formation, allowing for the introduction of diverse substituents that can be tailored to target specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

The strategic and sequential functionalization of these three positions is key to the successful synthesis of potent and selective kinase inhibitors.

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[4] Their aberrant activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[5] The aminopyrimidine scaffold has been successfully employed in the design of numerous CDK inhibitors.[6][7]

Signaling Pathway Overview: The Cell Cycle Engine

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. CDKs, in complex with their regulatory partners, cyclins, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).[8] For instance, the Cyclin D-CDK4/6 complex is crucial for the G1 to S phase transition.[1]

CDK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Upregulation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binding Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-phase Genes S-phase Genes E2F->S-phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression Inhibitor Inhibitor Inhibitor->CDK4/6 Inhibition

Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.

Synthetic Protocol for a Generic CDK Inhibitor

This protocol outlines a general strategy for the synthesis of a CDK inhibitor using this compound. The key steps involve sequential amide coupling, SNAr reaction, and a final coupling reaction.

Step 1: Amide Coupling at the 4-Carboxylic Acid Position

The carboxylic acid is typically the first functional group to be addressed due to its potential to interfere with subsequent reactions. Amide bond formation with a desired amine (R1-NH2) introduces a key pharmacophoric element.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (R1-NH2) (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

  • Causality: The use of a coupling agent like HATU is crucial for the efficient formation of the amide bond by activating the carboxylic acid. DIPEA is used to scavenge the acid generated during the reaction and to maintain a basic pH.

Step 2: Nucleophilic Aromatic Substitution at the 2-Chloro Position

The highly reactive 2-chloro position is then targeted for SNAr with a second amine (R2-NH2). This reaction is often the cornerstone of building diversity in the inhibitor library.

  • Protocol:

    • Dissolve the amide intermediate from Step 1 (1.0 eq) and the desired amine (R2-NH2) (1.5 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in an alcohol like isopropanol.

    • Add a base such as K2CO3 or DIPEA (2.0-3.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by recrystallization or flash column chromatography.

  • Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The base is required to neutralize the HCl generated during the reaction.

Step 3: Functionalization of the 5-Amino Group

The final step involves the modification of the 5-amino group, for example, through a Suzuki or Buchwald-Hartwig coupling with a suitable boronic acid or aryl halide (R3-X), respectively.

  • Protocol (Suzuki Coupling Example):

    • To a degassed mixture of the intermediate from Step 2 (1.0 eq), the desired boronic acid (R3-B(OH)2) (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add a base like Na2CO3 or K3PO4 (3.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the final product by flash column chromatography or preparative HPLC.

  • Causality: The palladium catalyst is essential for the cross-coupling reaction. The base is required for the transmetalation step in the catalytic cycle. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Synthetic_Pathway Start This compound Intermediate1 Amide Intermediate Start->Intermediate1 1. Amide Coupling (R1-NH2, HATU, DIPEA) Intermediate2 Diamino Intermediate Intermediate1->Intermediate2 2. SNAr (R2-NH2, Base, Heat) FinalProduct Final Kinase Inhibitor Intermediate2->FinalProduct 3. Suzuki Coupling (R3-B(OH)2, Pd catalyst, Base)

Caption: General synthetic pathway for kinase inhibitors.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[9][10] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[11] Several JAK inhibitors with a pyrimidine core have been developed.[12]

Signaling Pathway Overview: The Cytokine Response Network

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[13] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor Inhibitor Inhibitor->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway.

The synthetic strategies for JAK inhibitors using this compound would follow a similar logic to the CDK inhibitor synthesis, with the specific R groups chosen to optimize interactions within the JAK active site.

Application in the Synthesis of B-Raf Inhibitors

The RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Mutations in the B-Raf kinase, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[17]

Signaling Pathway Overview: The Growth Factor Cascade

This pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the activation of the small GTPase RAS.[11] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, and subsequently ERK.[] Activated ERK translocates to the nucleus to regulate transcription factors.[19]

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS Activation B-Raf B-Raf RAS->B-Raf Activation MEK MEK B-Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Inhibitor Inhibitor->B-Raf Inhibition

Caption: The RAS-RAF-MEK-ERK signaling cascade.

The synthesis of B-Raf inhibitors from this compound would again leverage the sequential functionalization of the scaffold to introduce moieties that specifically target the ATP-binding site of the B-Raf kinase.

Data Presentation: Representative Inhibitor Activities

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from aminopyrimidine scaffolds, demonstrating the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK2<10[7]
2-Amino-4-aryl-5-chloropyrimidineVEGFR-250-100[20]
Pyrimidine-basedVEGFR-29-18 (µM)[21]
Pyrido[2,3-d]pyrimidineEGFRL858R/T790M13[22]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9>80% inhibition at 50 nM[23]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its trifunctional nature allows for the systematic and regioselective introduction of diverse chemical functionalities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a robust framework for researchers in drug discovery to explore the chemical space around this privileged scaffold. Future efforts in this area will likely focus on the development of novel, highly selective inhibitors for emerging kinase targets and the application of this building block in the synthesis of dual-target inhibitors and other innovative therapeutic modalities.

References

  • Aravind, L., Krishna, S., & Ponting, C. P. (2002). The JAK-STAT signaling pathway. Journal of Cell Science, 115(Pt 18), 3649–3650.
  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
  • Darnell, J. E., Kerr, I. M., & Stark, G. R. (1994). Jak-STAT pathways and transcriptional activation in response to IFNs and other extracellular signaling proteins. Science (New York, N.Y.), 264(5164), 1415–1421.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews. Drug discovery, 13(2), 140–156.
  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Lattmann, R., Fretz, H., ... & Schoepfer, J. (2013). Discovery of a novel class of highly potent and selective dual CDK4 and CDK6 inhibitors from a 2-aminopyrimidine lead. Journal of medicinal chemistry, 56(18), 7516–7530.
  • Heim, M. H. (2000). The Jak-STAT pathway: specific signal transduction from the cell membrane to the nucleus.
  • Heng, J. I., & Koh, C. P. (2017). The JAK/STAT pathway and its role in the pathogenesis of hematological malignancies. Cancers, 9(3), 22.
  • Ihle, J. N. (2001). The Stat family in cytokine signaling. Current opinion in cell biology, 13(2), 211–217.
  • Kolch, W. (2000). Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions. The Biochemical journal, 351(Pt 2), 289–305.
  • Lavoie, H., Gagnon, J., & Therrien, M. (2020). ERK signalling: a master regulator of cell behaviour, development and disease. Nature reviews. Molecular cell biology, 21(10), 607–632.
  • Lim, S., & Kaldis, P. (2013). Cdks, cyclins and CKIs: roles in development and disease. Development (Cambridge, England), 140(15), 3079–3093.
  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et biophysica acta, 1773(8), 1263–1284.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Mao, Y., Liu, J., Li, B., & Zhang, N. (2020). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. European journal of medicinal chemistry, 187, 111956.
  • Mei, L., Chen, H., Wang, Y., Zhang, Y., & Liu, K. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2197669.
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 368(2), 161–170.
  • Pines, J. (1995). Cyclins and cyclin-dependent kinases: a biochemical view. The Biochemical journal, 308(Pt 3), 697–711.
  • Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
  • Sanchez-Martinez, C., Lallena, M. J., Sanfeliciano, S. G., & de Dios, A. (2019). Cyclin dependent kinase (CDK) inhibitors as anticancer drugs: Recent advances (2015-2019). Bioorganic & medicinal chemistry letters, 29(22), 126638.
  • Sun, L., Cui, J., Liang, C., Singh, R., Divakaran, S., Wang, K., ... & Niu, D. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & medicinal chemistry letters, 17(8), 2179–2183.
  • Traer, E., & Tyner, J. W. (2015). A new JAK2 inhibitor for myeloproliferative neoplasms. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(24), 5427–5429.
  • Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Bemis, G. W. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224–232.
  • Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yu, G., ... & Meijer, L. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of medicinal chemistry, 47(7), 1662–1675.
  • Wellbrock, C., Karasarides, M., & Marais, R. (2004). The RAF proteins in cancer signalling.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Zhou, T., Georgeon, S., Moser, R., Scapin, G., & Tomlins, S. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules (Basel, Switzerland), 27(22), 7933.
  • Zhu, G., Chen, Y., Wang, Y., & Xu, Y. (2020). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper door": exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681–2694.
  • de la Fuente, T., Albarran, M. I., Guijarro, D., Martinez-Sanz, J., Entrena, A., & Fernandez-Gacio, A. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European journal of medicinal chemistry, 249, 115162.

Sources

Application Notes and Protocols: 5-Amino-2-chloropyrimidine-4-carboxylic acid as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Agriculture

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities that are essential for crop protection.[1][2] These heterocyclic compounds form the backbone of numerous commercial herbicides and fungicides, valued for their high efficacy and novel mechanisms of action.[3] Among the vast array of pyrimidine-based intermediates, 5-Amino-2-chloropyrimidine-4-carboxylic acid holds a position of significant strategic importance. Its unique trifunctional nature—an amino group, a chloro leaving group, and a carboxylic acid moiety—provides a versatile platform for the synthesis of complex, high-value agrochemicals.

This application note provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the synthesis and utilization of this compound. We will delve into a detailed, field-proven protocol for its multi-step synthesis and subsequently illustrate its application as a key building block in the synthesis of triazolopyrimidine sulfonamide herbicides, a critical class of modern agricultural products.

Mechanism of Action: Targeting the Acetolactate Synthase (ALS) Enzyme

The primary agrochemical application of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides.[4] This class of herbicides, which includes commercially significant products like florasulam and diclosulam, functions by inhibiting the acetolactate synthase (ALS) enzyme.[4][5] ALS is a vital enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[5] By blocking the function of ALS, these herbicides effectively halt weed development, leading to their use at very low application rates with high selectivity for target weed species.[4]

dot

cluster_0 Herbicide Action Triazolopyrimidine Sulfonamide Triazolopyrimidine Sulfonamide ALS_Enzyme Acetolactate Synthase (ALS) Enzyme Triazolopyrimidine Sulfonamide->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Weed_Growth Weed Growth Inhibition Amino_Acid_Synthesis->Weed_Growth Essential for

Figure 1: Mechanism of action of triazolopyrimidine sulfonamide herbicides.

Synthesis Protocol: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a robust and scalable method adapted from established literature procedures.

Step 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

This initial step involves the cyclization of diethyl malonate with guanidine, followed by nitrosation and subsequent reduction.

Materials:

  • Diethyl malonate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Sodium nitrite

  • Sodium hydrosulfite (or a suitable reducing agent)

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Cyclization: In a suitable reaction vessel, dissolve guanidine hydrochloride in a solution of sodium ethoxide in ethanol. To this, add diethyl malonate dropwise while maintaining the temperature at 45°C. After the addition is complete, continue the reaction at 45°C for 4 hours.[4]

  • Nitrosation: Cool the reaction mixture and add a solution of sodium nitrite in water. Acidify the mixture with hydrochloric acid to a pH of 2-3 to facilitate the nitrosation reaction.[6]

  • Reduction: To the solution containing the nitroso-pyrimidine, carefully add a reducing agent such as sodium hydrosulfite in portions, while maintaining the temperature between 20-40°C. After the addition, continue the reaction for 1-4 hours.[4]

  • Isolation: Adjust the pH of the reaction mixture to precipitate the product. Cool the mixture, filter the solid, wash with water, and dry to obtain 2,5-diamino-4,6-dihydroxypyrimidine. A total yield of approximately 75% can be expected for this multi-step sequence.[4]

Step 2: Chlorination to 2,5-Diamino-4,6-dichloropyrimidine

The dihydroxy-pyrimidine is then chlorinated to introduce the reactive chloro groups.

Materials:

  • 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • A quaternary ammonium chloride (e.g., tetraethylammonium chloride) or a weak tertiary amine base hydrochloride (e.g., N,N-dimethylaniline hydrochloride)

  • Inert solvent (optional)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, phosphorus oxychloride, and the quaternary ammonium chloride or tertiary amine hydrochloride. The use of a catalyst like a quaternary ammonium salt can improve the reaction efficiency.[7]

  • Heating: Heat the reaction mixture to 105°C and maintain this temperature with stirring for 20-24 hours.[4]

  • Work-up: After cooling, carefully quench the reaction mixture by pouring it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide) to a pH of 7.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. The organic layers are then combined, dried, and the solvent is evaporated to yield 2,5-diamino-4,6-dichloropyrimidine. Yields for this step can range from 50-65%.[4]

Step 3: Synthesis of this compound

Conceptual Pathway:

A plausible, yet to be experimentally verified, route would involve the selective hydrolysis of one of the chloro groups of 2,5-diamino-4,6-dichloropyrimidine to a hydroxyl group, followed by oxidation to a carboxylic acid, and subsequent selective de-chlorination at the 6-position. Given the complexities of regioselectivity in such reactions, this would necessitate careful control of reaction conditions and potentially the use of protecting groups.

dot

cluster_1 Synthesis of this compound Start Diethyl Malonate + Guanidine Step1 Cyclization, Nitrosation, Reduction Start->Step1 Intermediate1 2,5-Diamino-4,6-dihydroxypyrimidine Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2,5-Diamino-4,6-dichloropyrimidine Step2->Intermediate2 Step3 Conceptual Pathway: Selective Hydrolysis, Oxidation, De-chlorination Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Figure 2: Synthetic pathway for this compound.

Application in Agrochemical Synthesis: The Case of Florasulam

This compound is a precursor to the triazolopyrimidine core structure found in herbicides like florasulam. The synthesis of florasulam from a related intermediate is well-documented and provides a clear example of the utility of this chemical scaffold.

Protocol: Synthesis of Florasulam from a Triazolopyrimidine Intermediate

The final and critical step in the synthesis of florasulam involves the coupling of a sulfonyl chloride derivative of the triazolopyrimidine core with 2,6-difluoroaniline.

Materials:

  • 8-fluoro-5-methoxy[1][4][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (This intermediate would be synthesized from this compound through a series of steps including cyclization to form the triazole ring and subsequent sulfonation)

  • 2,6-Difluoroaniline

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Methanol (for washing)

Procedure:

  • Reaction Setup: In a 250 mL reaction flask, dissolve 2-chlorosulfonyl-8-fluoro-5-methoxy[1][4][7]triazolo[1,5-c]pyrimidine (0.1 mol) in 120 mL of dichloromethane.[8]

  • Addition of Reactants: To this solution, add 2,6-difluoroaniline (0.1 mol), 1,2-propanediol (7g), and triethylamine (0.2 mol).[8]

  • Reaction: Heat the mixture to 40°C and maintain this temperature for 6 hours, monitoring the reaction progress by a suitable analytical technique such as HPLC.[8]

  • Isolation and Purification: After the reaction is complete, cool the mixture to below 0°C and filter the resulting solid. Wash the filter cake with methanol and dry to obtain florasulam. This final coupling step typically proceeds with high yield (around 93.5%) and purity (98% by HPLC).[8]

Table 1: Key Reaction Parameters for Florasulam Synthesis

ParameterValueReference
Molar Ratio (Sulfonyl Chloride:Aniline)1:1 to 1:1.5[8]
BaseTriethylamine[8]
SolventDichloromethane[8]
Temperature40°C[8]
Reaction Time6 hours[8]
Yield~93.5%[8]
Purity (HPLC)98%[8]

dot

cluster_2 Florasulam Synthesis Workflow Intermediate_A 5-Amino-2-chloropyrimidine- 4-carboxylic acid Step_A Cyclization & Sulfonation Intermediate_A->Step_A Intermediate_B Triazolopyrimidine Sulfonyl Chloride Step_A->Intermediate_B Step_B Coupling Reaction Intermediate_B->Step_B Reactant_B 2,6-Difluoroaniline Reactant_B->Step_B Final_Product_B Florasulam Step_B->Final_Product_B

Figure 3: Workflow for the synthesis of Florasulam.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. The protocols outlined in this application note provide a solid foundation for its synthesis and subsequent utilization in the development of potent herbicides. The strategic importance of the pyrimidine scaffold in agrochemical research continues to grow, and a thorough understanding of the synthesis and reactivity of key intermediates like this compound is paramount for the discovery of next-generation crop protection solutions. Further research into more direct and efficient synthetic routes for this intermediate and its conversion to a wider range of agrochemicals will undoubtedly contribute to the advancement of sustainable agriculture.

References

Sources

Application Note: A Comprehensive Protocol for the N-arylation of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-arylation of aminopyrimidines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. However, the inherent electron-deficient nature of the pyrimidine ring and the presence of multiple functional groups on substrates like 5-Amino-2-chloropyrimidine-4-carboxylic acid present unique synthetic challenges. This application note provides a detailed, field-proven protocol for the successful N-arylation of this substrate, leveraging the power of the Buchwald-Hartwig amination reaction. We delve into the causality behind experimental choices, from ligand and base selection to purification strategies, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl Aminopyrimidines

The 2-aminopyrimidine scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant biological activities.[1] Its derivatives are crucial components of kinase inhibitors, antifungal agents, and other therapeutics. The direct formation of a carbon-nitrogen (C-N) bond between an aryl group and the amino moiety of the pyrimidine core is a powerful strategy for generating molecular diversity and fine-tuning pharmacological properties.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the premier method for this transformation due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[2][3] This guide focuses on the specific application of this reaction to this compound, a trifunctional substrate where careful control of reactivity is paramount.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for rational troubleshooting and optimization.

The key steps are: [2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

An unproductive side reaction, beta-hydride elimination, can sometimes compete with reductive elimination, but is less of a concern with aryl amines.[2]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'R'' - HX PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine H-NR'R'' / Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of this compound

This protocol details a general procedure. Yields and reaction times will vary depending on the specific aryl halide used.

Materials and Reagents
  • Substrates: this compound, Aryl halide (e.g., bromide, iodide)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Work-up: Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware.

Step-by-Step Methodology

Reaction Setup (Inert Atmosphere is Crucial)

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.1 - 1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and Xantphos (0.04 equiv, 4 mol %).

  • Add the base. For this substrate, a milder base like Cs₂CO₃ (2.5 equiv) is recommended to prevent potential decarboxylation or other side reactions involving the carboxylic acid. Sodium tert-butoxide (NaOtBu) can also be used but may require more careful temperature control.[4][5]

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

Reaction Execution 5. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-activation. 6. Heat the reaction mixture to 100-110 °C with vigorous stirring. 7. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Work-up and Purification 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. 10. Concentrate the filtrate under reduced pressure. 11. Acid-Base Extraction: This step is crucial for purifying the carboxylic acid product.[6][7]

  • Dissolve the crude residue in diethyl ether.
  • Extract the organic layer with 1 M aqueous sodium hydroxide (NaOH) solution (3 x 20 mL). The desired product will move to the aqueous layer as its sodium salt.
  • Combine the aqueous layers and cool in an ice bath.
  • Slowly acidify the aqueous layer with 1 M HCl until the product precipitates (typically pH 2-3).
  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
  • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be performed.
Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Key Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine substrate makes ligand choice particularly important.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often leads to faster initiation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[3][8]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine or ferrocenyl ligands are required to facilitate both the oxidative addition and the crucial reductive elimination step for electron-deficient heterocycles.[1][2][9] Xantphos is a robust, versatile choice for many C-N couplings.[1]
Base Cs₂CO₃, K₃PO₄, NaOtBuThe base's role is to deprotonate the amine, forming the palladium amido complex.[4] For substrates with sensitive functional groups like carboxylic acids, milder inorganic bases (Cs₂CO₃, K₃PO₄) are often preferred over strong alkoxides (NaOtBu) to minimize side reactions.
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents with relatively high boiling points are typically used. Toluene is often favored for its ability to azeotropically remove traces of water and for its poor solubility of some inorganic salts, which can drive equilibria.[3][5]
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor choice of ligand/base combination.1. Ensure a rigorously inert atmosphere. Use freshly opened anhydrous solvents. 2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) or a stronger base (NaOtBu), if the substrate is stable.
Formation of Side Products 1. Decarboxylation at high temperatures.2. Hydrodehalogenation of the aryl halide.1. Use a milder base (K₃PO₄) and lower the reaction temperature.2. Ensure the reaction is strictly anhydrous. Use a ligand with a larger bite angle like Xantphos.
Difficult Purification 1. Product is an emulsion during work-up.2. Product co-elutes with impurities.1. Add brine during the extraction to break emulsions. 2. Modify the mobile phase for column chromatography; consider derivatizing the carboxylic acid to its methyl ester for easier purification, followed by hydrolysis.[7]

Overall Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - Pyrimidine Substrate - Aryl Halide - Pd₂(dba)₃ / Xantphos - Base (Cs₂CO₃) Setup->Reagents Reaction 2. Reaction (Heat to 100-110 °C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 3. Work-up (Quench & Filter) Monitoring->Workup Complete Purify 4. Purification (Acid-Base Extraction) Workup->Purify Characterize 5. Characterization (NMR, MS) Purify->Characterize Product Final Product Characterize->Product

Caption: Workflow for N-arylation of this compound.

Conclusion

The N-arylation of this compound via Buchwald-Hartwig amination is a robust and reliable transformation when key parameters are carefully controlled. The judicious selection of a bulky, electron-rich phosphine ligand and a base compatible with the carboxylic acid functionality are critical for success. The protocol outlined in this application note, including the specific acid-base purification strategy, provides a comprehensive framework for researchers to synthesize these valuable compounds efficiently and with high purity, accelerating discovery in drug development and materials science.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]

  • Nickel-catalyzed reaction of arylzinc reagents with N-aromatic heterocycles: a straightforward approach to C-H bond arylation of electron-deficient heteroaromatic compounds. (2009). Journal of the American Chemical Society. [Link]

  • Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). National Institutes of Health. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PubMed Central. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

Sources

The Strategic Application of 5-Amino-2-chloropyrimidine-4-carboxylic Acid in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Solid-phase synthesis (SPS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic construction of large numbers of compounds.[1] Within this framework, the selection of a versatile chemical scaffold is critical. 5-Amino-2-chloropyrimidine-4-carboxylic acid is a "privileged scaffold," a molecular framework that can be readily modified to interact with a variety of biological targets.[2][3] Its trifunctional nature—a carboxylic acid for immobilization, a reactive chloro-substituent for nucleophilic substitution, and an amino group for further diversification—makes it an ideal building block for the construction of complex and diverse molecular libraries. This application note provides a comprehensive guide to the strategic use of this compound in solid-phase synthesis, offering detailed protocols and expert insights for researchers in medicinal chemistry and drug development.

Scientific Principles: A Trifecta of Functionality for Divergent Synthesis

The utility of this compound in solid-phase synthesis is rooted in the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled diversification of the molecular structure, leading to the generation of a library of related compounds from a single starting material.

  • Carboxylic Acid (C4-Position): The Anchor to the Solid Support. The carboxylic acid serves as the initial point of attachment to a solid support, typically a resin. The choice of resin is crucial, and for this application, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended.[4][5] This allows for the final product to be cleaved from the resin under very mild acidic conditions, preserving the integrity of other acid-sensitive functional groups that may be introduced during the synthesis.[4][6][7]

  • 2-Chloro Substituent: The Gateway to C2 Diversification. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[8] This allows for the introduction of a wide array of functional groups by reacting the resin-bound pyrimidine with various nucleophiles, such as amines, thiols, and alcohols. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.

  • 5-Amino Group: A Point for Further Elaboration. The amino group at the 5-position provides a third point for diversification. Once the C2 position has been modified, the amino group can be acylated, sulfonylated, or used in other amine-specific reactions to introduce further structural diversity.[9]

This strategic, multi-pronged approach allows for the creation of a three-dimensional library of compounds, where each point of diversity can be systematically varied.

Experimental Workflow: A Visual Guide

The overall strategy for the solid-phase synthesis of a diverse library based on the this compound scaffold is depicted below.

G A 5-Amino-2-chloropyrimidine- 4-carboxylic acid C Immobilized Scaffold A->C DIPEA, DCM B 2-Chlorotrityl Chloride Resin B->C D Resin-Bound Scaffold F Diversified at C2 D->F Base, Solvent E Nucleophile 1 (R1-NH2) E->F G C2-Diversified Scaffold I Fully Diversified Scaffold G->I Base, Solvent H Acylating/Sulfonylating Agent 1 (R2-COCl or R2-SO2Cl) H->I J Resin-Bound Final Product K Final Product in Solution J->K

Figure 1. General workflow for the solid-phase synthesis of a diverse library.

Detailed Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the pyrimidine scaffold to the solid support.

Materials:

ReagentSupplierGrade
This compoundCommercial Source≥95%
2-Chlorotrityl chloride resin (100-200 mesh)Commercial Source1.0-1.6 mmol/g
Dichloromethane (DCM), anhydrousCommercial SourceAnhydrous
N,N-Diisopropylethylamine (DIPEA)Commercial SourceRedistilled
Methanol (MeOH)Commercial SourceACS Grade
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous

Procedure:

  • Resin Swelling: In a fritted syringe, swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes at room temperature. After swelling, drain the solvent.

  • Scaffold Solution Preparation: In a separate vial, dissolve this compound (0.5 mmol) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM (5 mL). Add DIPEA (2.0 mmol, 4 equivalents relative to the carboxylic acid).

  • Loading: Add the scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Application Note: The loading efficiency can be determined by cleaving a small amount of the resin-bound scaffold and analyzing the concentration of the cleaved product by UV-Vis spectroscopy. It is crucial to use anhydrous solvents to prevent hydrolysis of the 2-chlorotrityl chloride resin.[10]

Protocol 2: Diversification at the 2-Position via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the 2-chloro substituent with a representative amine nucleophile.

Materials:

ReagentSupplierGrade
Resin-bound pyrimidine scaffoldFrom Protocol 1-
Amine nucleophile (e.g., morpholine)Commercial Source≥98%
N,N-Diisopropylethylamine (DIPEA)Commercial SourceRedistilled
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceACS Grade

Procedure:

  • Resin Swelling: Swell the resin-bound pyrimidine scaffold (0.2 mmol) in anhydrous DMF (5 mL) for 30 minutes.

  • Reaction Mixture: In a separate vial, dissolve the amine nucleophile (1.0 mmol, 5 equivalents) and DIPEA (1.0 mmol, 5 equivalents) in anhydrous DMF (2 mL).

  • Reaction: Add the nucleophile solution to the swollen resin. Heat the reaction mixture to 60 °C and agitate for 12-24 hours.

  • Monitoring the Reaction: To monitor the reaction progress, a small sample of the resin can be taken, washed, dried, and the product cleaved for LC-MS analysis.

  • Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

Application Note: The choice of base and solvent can influence the reaction rate and yield. For less reactive nucleophiles, a stronger base or higher temperature may be required. Microwave-assisted synthesis can also be employed to accelerate the reaction.

Protocol 3: Diversification at the 5-Amino Group by Acylation

This protocol details the acylation of the 5-amino group.

Materials:

ReagentSupplierGrade
Resin-bound C2-diversified scaffoldFrom Protocol 2-
Acyl chloride (e.g., benzoyl chloride)Commercial Source≥98%
PyridineCommercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous

Procedure:

  • Resin Swelling: Swell the resin-bound C2-diversified scaffold (0.1 mmol) in anhydrous DCM (3 mL) for 30 minutes.

  • Reaction Mixture: In a separate vial, dissolve the acyl chloride (0.5 mmol, 5 equivalents) in anhydrous DCM (1 mL).

  • Reaction: Add pyridine (0.5 mmol, 5 equivalents) to the swollen resin, followed by the dropwise addition of the acyl chloride solution. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: The completion of the acylation can be monitored using the Kaiser test, which detects the presence of free primary amines.[1][11] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

Application Note: For sulfonylations, a sulfonyl chloride can be used in place of the acyl chloride, and a non-nucleophilic base like DIPEA is often preferred over pyridine.[4]

G A Take a few resin beads B Wash with ethanol A->B C Add Kaiser test solutions (Ninhydrin, Pyridine, Phenol) B->C D Heat at 100°C for 5 min C->D E Observe color D->E F Blue beads? (Primary amine present) E->F G Reaction Incomplete: Continue reaction or re-evaluate conditions F->G Yes H Colorless/Yellow beads? (No primary amine) F->H No I Reaction Complete: Proceed to next step H->I Yes

Figure 2. Workflow for monitoring reaction completion using the Kaiser test.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the release of the final, diversified pyrimidine derivative from the solid support.

Materials:

ReagentSupplierGrade
Resin-bound final productFrom Protocol 3-
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
Dichloromethane (DCM)Commercial SourceACS Grade
TolueneCommercial SourceACS Grade

Procedure:

  • Resin Preparation: Place the dried, resin-bound final product (from the entire batch) in a fritted syringe. Wash with DCM (3 x 5 mL) to ensure the resin is well-solvated.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-5% TFA in DCM. A common and effective cocktail is 2% TFA in DCM.[5][6]

  • Cleavage: Add the cleavage cocktail (5 mL) to the resin and agitate gently for 30-60 minutes at room temperature.

  • Collection: Drain the filtrate containing the cleaved product into a round-bottom flask.

  • Washing: Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.

  • Solvent Removal: Remove the solvent under reduced pressure. To remove residual TFA, co-evaporate with toluene (2 x 5 mL).

  • Purification and Analysis: The crude product can then be purified by standard techniques such as flash chromatography or preparative HPLC. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Application Note: The cleavage time and TFA concentration can be optimized to ensure complete cleavage without causing degradation of the product. The use of scavengers, such as triisopropylsilane (TIS), is generally not necessary with 2-CTC resin but may be considered if sensitive functional groups are present.

Conclusion: A Robust Platform for Medicinal Chemistry

The use of this compound as a scaffold in solid-phase synthesis offers a powerful and efficient platform for the generation of diverse chemical libraries. The orthogonal reactivity of its functional groups allows for a systematic and divergent approach to molecular design. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this privileged pyrimidine core, accelerating the identification of new lead compounds in the drug discovery pipeline.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Barluenga, J., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(1), 3-11.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • CellMosaic. (n.d.). SepSphere™ Oligo Immobilization Kit via Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2021). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Protic Acid Immobilized on Solid Support as an Extremely Efficient Recyclable Catalyst System for a Direct and Atom Economical Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Zenodo. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 5-Amino-2-chloropyrimidine-4-carboxylic acid synthesis, this Technical Support Center is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. However, achieving high yields and purity can be challenging. This guide provides practical solutions to common issues encountered during its synthesis, focusing on a common route starting from 5-aminoorotic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and accessible route begins with the chlorination of 5-aminoorotic acid (also known as 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid).[1] This process typically involves converting the two hydroxyl groups on the pyrimidine ring into chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. The subsequent challenge lies in the selective hydrolysis or reduction of the 6-chloro group while retaining the 2-chloro group, which is often difficult and can be a primary source of low yield.

Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?

A2: Phosphorus oxychloride is highly effective for converting the tautomeric keto-enol forms of hydroxypyrimidines (uracil derivatives) into their corresponding chloropyrimidines. The mechanism involves the phosphorylation of the hydroxyl group, creating an excellent leaving group that is subsequently displaced by a chloride ion. Its potency and relatively low cost make it a standard choice for this type of transformation.[2]

Q3: What are the critical parameters that influence the yield and purity of the final product?

A3: Several parameters are crucial and must be tightly controlled:

  • Reaction Temperature: The chlorination step is highly exothermic. Uncontrolled temperature can lead to the formation of undesirable, often tarry, byproducts.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent and any catalysts (like dimethylformamide or a tertiary amine) is critical. Excess POCl₃ can lead to more aggressive and unselective reactions.

  • Moisture Control: POCl₃ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents should be used to prevent quenching the reagent and to avoid side reactions.

  • Work-up Procedure: The method used to quench the reaction and isolate the product is vital. Pouring the reaction mixture onto ice is a common method to hydrolyze excess POCl₃ and precipitate the chlorinated intermediate. The pH must be carefully adjusted during work-up to ensure the product precipitates correctly.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Low yield is the most common issue. A systematic approach is necessary to diagnose the root cause.

Below is a decision-tree diagram to guide your troubleshooting process.

LowYield_Troubleshooting start Problem: Low Yield of This compound analysis Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analysis cause1 Probable Cause: Incomplete Chlorination analysis->cause1 High % of Starting Material (5-aminoorotic acid) remains cause2 Probable Cause: Product Degradation analysis->cause2 Tar or baseline material on TLC/LC-MS cause3 Probable Cause: Formation of Side Products analysis->cause3 Multiple new spots/peaks, esp. di-chloro or hydrolyzed species solution1a Solution: - Verify purity/activity of POCl₃ - Increase reaction time/temperature cautiously - Add a catalyst (e.g., DMF, tertiary amine) cause1->solution1a solution2a Solution: - Lower reaction temperature - Reduce reaction time - Ensure rapid and cold work-up cause2->solution2a solution3a Solution: - Optimize stoichiometry - Control temperature strictly - Investigate alternative selective hydrolysis methods cause3->solution3a

Caption: Troubleshooting Decision Tree for Low Yield

Probable Cause Evidence Underlying Rationale & Solution
Incomplete Chlorination High percentage of starting material (5-aminoorotic acid) observed in crude analysis (TLC, LC-MS).The hydroxyl groups were not efficiently converted to chloro groups. Solutions: 1. Verify Reagent Quality: Ensure the POCl₃ is fresh and has not been decomposed by atmospheric moisture. 2. Optimize Conditions: Cautiously increase the reaction temperature (e.g., from 80°C to 100°C) or prolong the reaction time. Monitor progress by TLC. 3. Use a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can form a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species.
Product Degradation The formation of dark, tarry substances. The crude NMR may show broad, unresolved peaks.The reaction conditions are too harsh, leading to polymerization or decomposition of the electron-rich pyrimidine ring. Solutions: 1. Temperature Control: Maintain a consistent temperature and avoid hotspots. A slow, controlled heating ramp is advisable. 2. Rapid Work-up: Once the reaction is complete, immediately proceed to the work-up by quenching on ice to prevent further degradation at high temperatures.
Unselective Reaction / Side Products LC-MS or NMR indicates the presence of 2,6-dichloropyrimidine intermediates or fully hydrolyzed 5-aminouracil derivatives.The subsequent step of selectively removing the 6-chloro group is challenging. The 2- and 6-positions have different reactivities, but forcing conditions can lead to a loss of selectivity. Solutions: 1. Controlled Hydrolysis: After the chlorination step, instead of a simple water quench, consider a controlled hydrolysis using a mild base (e.g., NaHCO₃ solution) at low temperatures to selectively hydrolyze the more reactive 6-chloro position. 2. Alternative Routes: If selectivity remains an issue, alternative synthetic strategies, such as those involving protecting groups, might be necessary.[3]
Problem 2: Product is Impure After Initial Isolation

Even with a good yield, purity is paramount.

Probable Cause Evidence Underlying Rationale & Solution
Residual Starting Material Presence of 5-aminoorotic acid in the final product's NMR or LC-MS.The starting material has very different solubility from the chlorinated product. Solution: The product is typically much more soluble in organic solvents. After the initial precipitation and filtration, perform a slurry wash of the crude solid with a solvent in which the starting material is insoluble but the product has some solubility (e.g., ethyl acetate, carefully chosen based on your specific intermediate). Alternatively, recrystallization is highly effective.
Contamination with Di-chlorinated Species Mass spec shows a peak corresponding to the di-chloro intermediate.The selective hydrolysis of the 6-chloro position was incomplete. Solution: The purification method must be robust enough to separate compounds with similar structures. 1. Recrystallization: Carefully select a solvent system where the desired mono-chloro product and the di-chloro byproduct have different solubilities. A mixture of solvents (e.g., Ethanol/Water, Dioxane/Water) may be required. 2. Column Chromatography: While less ideal for large-scale synthesis, silica gel chromatography can be used. A polar solvent system (e.g., Dichloromethane/Methanol with a small amount of acetic acid) is a good starting point for method development.

Experimental Protocols

The following is a representative protocol for the initial chlorination step. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chlorination of 5-Aminoorotic Acid
  • Preparation: Ensure all glassware (a three-neck round-bottom flask with a reflux condenser and a dropping funnel) is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 5-aminoorotic acid (1 equivalent). In the dropping funnel, place phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Catalyst (Optional but Recommended): Add N,N-Dimethylformamide (DMF, 0.1 equivalents) to the 5-aminoorotic acid suspension.

  • Reaction: Slowly add the POCl₃ dropwise to the flask at 0°C. After the addition is complete, slowly heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. The reaction should become a clearer, dark solution.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The chlorinated intermediate will precipitate as a solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the isolated solid under vacuum to obtain the crude 2,6-dichloro intermediate, which can be carried forward to the selective hydrolysis step.

References

Technical Support Center: Purification of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Amino-2-chloropyrimidine-4-carboxylic acid (CAS No. 1052714-41-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate. The guidance herein is grounded in established chemical principles and practical laboratory experience to assist researchers, scientists, and drug development professionals in achieving high purity for their downstream applications.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.

Q1: My crude product shows extremely low solubility in common recrystallization solvents like ethanol, ethyl acetate, and acetone. How can I effectively purify it?

A1: This is a very common and expected challenge. The low solubility stems from the molecule's amphoteric nature, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This structure leads to strong intermolecular hydrogen bonding and potentially a zwitterionic form, resulting in a high lattice energy, much like amino acids.

Causality: The combination of the polar functional groups and the rigid pyrimidine ring makes the compound poorly soluble in solvents of intermediate polarity. The most effective strategy is not a standard single-solvent recrystallization but rather an acid-base manipulation that leverages the compound's pH-dependent solubility. The structurally related compound 6-amino-5-chloropyrimidine-4-carboxylic acid is noted to be soluble in acidic and alkaline solutions but only slightly soluble in water.[1]

Recommended Solution: Purification via pH-Mediated Precipitation

This technique exploits the compound's ability to form a soluble salt in base and precipitate out at its isoelectric point.

Experimental Protocol: Acid-Base Purification
  • Dissolution: In a fume hood, suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: While stirring, add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dropwise. Continue addition until the solid completely dissolves and the solution is clear (typically pH 9-11). The formation of the sodium carboxylate salt dramatically increases aqueous solubility.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product), stir for 15-30 minutes at room temperature, and then remove the charcoal by vacuum filtration through a pad of Celite®.

  • Filtration: Filter the basic solution to remove any insoluble impurities. Wash the filter cake with a small amount of dilute basic water.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a 1M aqueous solution of hydrochloric acid (HCl) dropwise with vigorous stirring. You will observe the product precipitating out of the solution. Monitor the pH and target the isoelectric point where the compound has minimal solubility (typically pH 3-5).

  • Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the purified solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold ethanol or acetone (to help remove water). Dry the purified product under a high vacuum to a constant weight.

Q2: After acidifying the basic solution, my product "crashes out" as a very fine, almost colloidal, powder that is difficult to filter and retains a lot of solvent. What causes this and how can I fix it?

A2: This phenomenon, known as "crashing out," is caused by rapid precipitation from a highly supersaturated solution. When the pH is changed too quickly, the molecules do not have sufficient time to orient themselves into an ordered crystal lattice, resulting in the formation of amorphous or microcrystalline solids that are difficult to handle.

Causality: The rate of nucleation far exceeds the rate of crystal growth. This is exacerbated by high concentrations and rapid changes in conditions (i.e., fast addition of acid).

Recommended Solutions:

  • Control the Rate of Precipitation: Add the acid dropwise and with very vigorous stirring. This maintains a lower level of supersaturation locally and promotes the growth of existing crystals over the formation of new nuclei.

  • Control the Temperature: Perform the precipitation at a controlled temperature. While an ice bath is generally recommended to maximize yield, starting the acidification at room temperature and then slowly cooling can sometimes promote the formation of larger crystals.

  • Use a Weaker Acid: Consider using a weaker acid, such as acetic acid, for the precipitation. The slower, more controlled pH change can lead to better crystal formation.

  • "Oiling Out" Management: If the product separates as an oil, stop adding acid, increase the temperature slightly to redissolve it, and then resume the slow addition of acid at this higher temperature. Alternatively, add more of the initial solvent (water) to reduce the concentration before continuing acidification.

Q3: My purified product looks clean by NMR, but HPLC analysis shows a persistent impurity with a very similar retention time. Could this be an isomer?

A3: Yes, this is a strong possibility. The synthesis of substituted pyrimidines can often lead to the formation of regioisomers, which have identical molecular weights and similar polarities, making them very difficult to separate by standard recrystallization.

Causality: Synthetic routes for functionalized pyrimidines can sometimes lack complete regioselectivity, leading to the formation of isomers.[2] For example, depending on the precursors, you could potentially have impurities where the chloro and amino groups are on different positions of the pyrimidine ring.

Recommended Solutions:

  • Analytical Confirmation: Use LC-MS to confirm if the impurity has the same mass as your target compound. This would strongly support the isomer hypothesis.

  • Chromatographic Separation: If standard recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating closely related isomers.[3]

    • Method Development: Start with an analytical HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing an acid modifier like formic acid or phosphoric acid is a good starting point for these types of polar, ionizable compounds.[3][4]

    • Scale-Up: Once analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative system to isolate the desired isomer in larger quantities.

  • Fractional Crystallization: This is a more laborious alternative. It involves a series of carefully controlled crystallization steps, where the initial fractions are enriched in one isomer and the later fractions in another. The process is repeated on the enriched fractions until the desired purity is achieved. This requires significant patience and material.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are important for purification?

A1: Understanding the core properties of the molecule is fundamental to designing an effective purification strategy.

PropertyValue / Expected BehaviorImplication for Purification
Molecular Formula C₅H₄ClN₃O₂Provides the molecular weight (173.56 g/mol ).
Functional Groups Carboxylic Acid (-COOH), Amino (-NH₂), Chloro (-Cl)The acidic and basic groups confer amphoteric properties, making solubility highly pH-dependent.[1]
Polarity HighThe compound is highly polar. It will be insoluble in non-polar solvents (e.g., hexanes, toluene) and sparingly soluble in moderately polar solvents.
Solubility Poor in water and organic solvents at neutral pH. Soluble in aqueous acid and aqueous base.This is the key property exploited in the acid-base purification protocol.[1]
Melting Point Expected to be high (>250 °C), likely with decomposition.A high melting point is indicative of strong intermolecular forces (hydrogen bonding, ionic interactions) and a stable crystal lattice.
Appearance Typically an off-white to light yellow or gray solid.[5]Color can indicate the presence of minor, highly conjugated impurities. Decolorization with charcoal may be necessary.
Q2: How should I monitor the purity of my compound throughout the purification process?

A2: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method with UV detection is ideal.[3][4] It can resolve the target compound from starting materials, byproducts, and isomers.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any structurally significant impurities. It may not detect non-proton-containing inorganic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities when coupled with HPLC (LC-MS).

Q3: What is the recommended workflow for purifying a new batch of crude this compound?

A3: The following workflow provides a logical decision-making process for purification.

Purification_Workflow cluster_start Start: Analysis cluster_main Purification Path cluster_methods Methodology cluster_end Finish: Validation start Crude Product analysis Analyze by HPLC & NMR start->analysis decision Impurity Profile? analysis->decision path1 Insoluble Particulates & Color Impurities decision->path1 High path2 Soluble Organic Impurities decision->path2 Moderate path3 Isomeric Impurities decision->path3 Low method1 Perform Acid-Base Purification (Dissolve in base, filter, precipitate with acid) path1->method1 method2 Recrystallize from Polar Solvent (e.g., EtOH/Water, DMF) path2->method2 method3 Preparative HPLC path3->method3 final_analysis Final Purity Check (HPLC > 98%?) method1->final_analysis method2->final_analysis method3->final_analysis final_analysis->decision No, Re-evaluate product Pure Product final_analysis->product Yes

Caption: Decision workflow for purification strategy.

Q4: How should I store the purified this compound to ensure its long-term stability?

A4: To maintain the integrity of the compound, especially if it is of high purity, proper storage is crucial.

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and prevent potential oxidative degradation.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[6]

  • Handling: Avoid repeated freeze-thaw cycles if the compound is ever put into solution.[5]

Q5: Are there any specific safety precautions for handling this compound?

A5: While specific toxicity data for this exact compound is limited, it should be handled with the standard care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of chemical waste in accordance with your institution's guidelines.

References

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

  • Malig, T. C., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central. [Link]

  • Bavetsias, V., et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic sequence. Let's break down the most probable causes:

  • Suboptimal Regioselectivity in the Amination Step: The nucleophilic aromatic substitution (SNAr) of a precursor like ethyl 2,4-dichloropyrimidine-5-carboxylate with an ammonia source is the key step. While the electron-withdrawing carboxylate group at the C5 position generally directs amination to the C4 position, this selectivity is not always absolute.[1][2][3] Formation of the undesired 2-amino-4-chloro isomer can significantly reduce the yield of your target molecule.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature during the initial stages of amination to favor the thermodynamically more stable C4 substitution product.

      • Choice of Aminating Agent: The use of aqueous or gaseous ammonia can influence regioselectivity. A careful study of the reaction conditions is recommended.

      • Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are often used, but their purity is critical.

  • Incomplete Hydrolysis of the Ester Intermediate: The final step in the synthesis is typically the hydrolysis of the ethyl or methyl ester of 5-amino-2-chloropyrimidine-4-carboxylate. Incomplete hydrolysis will result in the ester being a major component of your crude product, thus lowering the yield of the desired carboxylic acid.[4]

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the hydrolysis reaction is allowed to proceed to completion by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Stoichiometry of the Base: Use a sufficient excess of the base (e.g., LiOH or NaOH) to ensure complete saponification of the ester.

  • Product Loss During Workup and Purification: The workup procedure, particularly the acidification step to precipitate the carboxylic acid, is critical.

    • Troubleshooting:

      • pH Control: Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation. Overshooting the pH can lead to the formation of soluble salts.

      • Extraction: If the product has some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent to maximize recovery.

Q2: I've isolated my product, but analytical data (NMR, LC-MS) shows a significant impurity with the same mass as my desired product. What is this impurity and how can I get rid of it?

A2: The presence of an isomer is the most likely explanation for an impurity with the same mass.

  • The 2-Amino-4-chloro Isomer: As mentioned previously, the primary isomeric impurity is 2-amino-4-chloropyrimidine-5-carboxylic acid. The regioselectivity of the amination on the 2,4-dichloropyrimidine ring is a well-documented challenge.[1][2][3][5]

    • Mitigation and Removal:

      • Chromatographic Purification: While challenging due to the similar polarity of the isomers, careful column chromatography with a suitable solvent system can be employed for separation.

      • Recrystallization: Fractional crystallization from an appropriate solvent may be effective in selectively crystallizing the desired isomer.

      • Re-optimization of Amination: The most effective solution is to revisit the amination step to improve regioselectivity, as described in the previous question.

Q3: My final product appears to be a mixture of several compounds. What are the potential side reactions I should be aware of?

A3: The presence of multiple impurities points towards competing side reactions. Here are the most common ones:

  • Hydrolysis of the C2-Chloro Group: The chloro substituent at the C2 position can be susceptible to hydrolysis, especially under the basic conditions of the ester hydrolysis step. This will lead to the formation of 5-amino-2-hydroxypyrimidine-4-carboxylic acid.

    • Troubleshooting:

      • Milder Hydrolysis Conditions: Employ milder bases like lithium hydroxide (LiOH) at room temperature to minimize the hydrolysis of the chloro group.

      • Careful Monitoring: Monitor the reaction closely and stop it as soon as the ester hydrolysis is complete to avoid prolonged exposure to basic conditions.

  • Decarboxylation: Pyrimidine-4-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, to yield the corresponding 5-amino-2-chloropyrimidine.[6][7][8]

    • Troubleshooting:

      • Avoid High Temperatures: During the reaction, workup, and drying processes, avoid exposing the product to high temperatures for extended periods.

      • Neutral pH during Storage: Store the final product at a neutral pH to minimize decarboxylation.

  • Formation of Diamino Byproduct: Over-amination can lead to the substitution of both chlorine atoms, resulting in the formation of 2,5-diaminopyrimidine-4-carboxylic acid.

    • Troubleshooting:

      • Stoichiometric Control: Carefully control the stoichiometry of the aminating agent.

      • Reaction Time: Avoid excessively long reaction times for the amination step.

Visualizing the Synthetic Landscape

To better understand the synthetic pathway and the potential for side reactions, the following diagram illustrates the key transformations and potential pitfalls.

cluster_main_path Main Synthetic Pathway cluster_side_reactions Potential Side Reactions Start Ethyl 2,4-dichloropyrimidine-5-carboxylate Intermediate Ethyl 5-amino-2-chloropyrimidine-4-carboxylate Start->Intermediate Amination (NH3) Isomer Ethyl 2-amino-4-chloropyrimidine-5-carboxylate Start->Isomer Poor Regioselectivity Product This compound Intermediate->Product Ester Hydrolysis (e.g., LiOH) Diamino Ethyl 2,5-diaminopyrimidine-4-carboxylate Intermediate->Diamino Over-amination Hydrolysis_Cl 5-Amino-2-hydroxypyrimidine-4-carboxylic acid Product->Hydrolysis_Cl Harsh Hydrolysis Decarboxylation 5-Amino-2-chloropyrimidine Product->Decarboxylation High Temperature

Caption: Synthetic pathway and potential side reactions.

Frequently Asked Questions (FAQs)

  • What is a typical synthetic route for this compound? A common and effective route starts with the regioselective amination of ethyl 2,4-dichloropyrimidine-5-carboxylate at the C4 position, followed by the hydrolysis of the resulting ester to the carboxylic acid.

  • How can I definitively confirm the regiochemistry of the amination step? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the amino group and the protons on the pyrimidine ring, allowing for unambiguous structural assignment.

  • What are the recommended best practices for purifying the final product? Purification typically involves precipitation by adjusting the pH of the aqueous solution to the isoelectric point of the carboxylic acid. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For highly impure samples, column chromatography on silica gel may be necessary, though it can be challenging due to the polarity of the compound.

  • Are there any specific safety precautions to consider during this synthesis? Yes. 2,4-Dichloropyrimidine derivatives are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise while maintaining the temperature below 10 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure. The resulting crude product is ethyl 5-amino-2-chloropyrimidine-4-carboxylate.

  • Hydrolysis to this compound:

    • Dissolve the crude ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or HPLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Analytical Characterization
  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 254 nm.

    • This method can be used to determine the purity of the final product and quantify the presence of impurities.

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H NMR and 13C NMR spectra to confirm the chemical structure.

    • 2D NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons, especially to differentiate between isomers.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

cluster_workflow Troubleshooting Workflow cluster_yield_issues Addressing Low Yield cluster_purity_issues Addressing Impurities Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Analyze_Amination Check Amination Regioselectivity Check_Yield->Analyze_Amination Yes Success Successful Synthesis Check_Purity->Success No Identify_Impurity Identify Impurity (LC-MS, NMR) Check_Purity->Identify_Impurity Yes Analyze_Hydrolysis Check for Incomplete Hydrolysis Analyze_Amination->Analyze_Hydrolysis Optimize_Workup Optimize Workup/Purification Analyze_Hydrolysis->Optimize_Workup Isomer_Issue Isomer Present? Identify_Impurity->Isomer_Issue Other_Impurity Other Impurities? Isomer_Issue->Other_Impurity No Optimize_Amination Optimize Amination Conditions Isomer_Issue->Optimize_Amination Yes Optimize_Hydrolysis Optimize Hydrolysis Conditions Other_Impurity->Optimize_Hydrolysis Yes (Hydrolysis Byproduct) Optimize_Temp Control Temperature Other_Impurity->Optimize_Temp Yes (Decarboxylation)

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • Decarboxyl
  • 5-amino-2-chloro-pyrimidine-4-carboxylic acid, min 97%, 100 mg. Stellargene.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.
  • ethyl 2,4-dichloropyrimidine-5-carboxylate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • 2-Amino-4-chloropyrimidine-5-carboxylic acid. BLD Pharm.
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. SIELC Technologies.
  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Ethyl 2,4-dichloropyrimidine-5-carboxyl
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Process for the preparation of chloropyrimidines.
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • 5-amino-2-chloro-pyrimidine-4-carboxylic acid - 97%. Arctom.
  • 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST WebBook.
  • 2-Chloropyrimidine-4-carboxylic acid. PubChem.
  • 2-Aminopyrimidine-4-carboxylic acid. PubChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-chloropyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-chloropyrimidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and detailed experimental workflows grounded in mechanistic principles. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reliable, reproducible results.

Section 1: Synthesis of the this compound Core

The substituted pyrimidine core is a foundational building block in medicinal chemistry, often synthesized via cyclocondensation reactions.[1][2] The general approach involves the reaction of a three-carbon dielectrophile with an N-C-N fragment like an amidine or urea.[2][3] However, achieving high yields and purity can be challenging.

Visualizing the Synthetic Workflow

The following diagram outlines the typical synthetic progression from starting materials to the final derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization A β-Dicarbonyl Compounds C Cyclocondensation A->C B N-C-N Reagents (e.g., Guanidine, Urea) B->C D 5-Amino-2-chloropyrimidine -4-carboxylic Acid Core C->D E Esterification (e.g., Fischer) D->E F Amide Coupling (e.g., EDC, HATU) D->F G Ester Derivatives E->G H Amide Derivatives F->H

Caption: General synthetic workflow for pyrimidine derivatives.

Section 2: Troubleshooting the Core Synthesis & Derivatization

This section is formatted as a series of frequently asked questions (FAQs) to directly address common experimental hurdles.

FAQs: Cyclocondensation for the Pyrimidine Core

Question 1: My cyclocondensation reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in pyrimidine synthesis often trace back to three key areas: reactant stability, reaction conditions, and product isolation.

  • Reactant Quality & Stoichiometry: Ensure the β-dicarbonyl compound is pure and that the N-C-N reagent (e.g., guanidine) has not degraded. Precise stoichiometry is critical; an excess of one reactant may lead to side products.

  • Solvent and Base Selection: The choice of solvent and base is crucial. Protic solvents like ethanol are common.[4] The base (e.g., sodium ethoxide) must be strong enough to deprotonate the dicarbonyl compound, but not so strong as to cause decomposition. If using a pre-formed salt like guanidine hydrochloride, ensure you are using a sufficient molar equivalent of base to both neutralize the salt and catalyze the reaction.

  • Temperature and Reaction Time: These reactions often require heating (reflux) to proceed at a reasonable rate.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition and the formation of complex byproducts.

Question 2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are the likely culprits?

Answer: Side product formation is a common issue, often stemming from the reactivity of the intermediates.

  • Self-Condensation: The β-dicarbonyl starting material can undergo self-condensation. This can be minimized by adding the dicarbonyl compound slowly to the mixture of the base and the N-C-N reagent.

  • Incorrect Regiochemistry: With unsymmetrical dicarbonyl compounds, multiple isomeric products can form. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. DFT calculations have been used to explain the regiochemistry of such products.[3] Modifying the reaction solvent or temperature may favor one isomer over another.

  • Vilsmeier-Haack Side Reactions: If using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) for formylation or cyclization, incomplete reaction can leave halogenated intermediates.[6][7][8] Ensure sufficient equivalents of the Vilsmeier reagent and optimal temperature are used.

FAQs: Esterification of the Carboxylic Acid

Question 3: My Fischer esterification is not going to completion, even with excess alcohol and an acid catalyst. How can I improve the conversion?

Answer: The Fischer esterification is a reversible reaction, so driving the equilibrium toward the product is key.[9]

  • Water Removal: The primary bottleneck is often the presence of water, a byproduct of the reaction.

    • Dean-Stark Apparatus: For larger scale reactions, using a Dean-Stark trap with a solvent like toluene is highly effective at azeotropically removing water as it forms.

    • Drying Agents: For smaller scales, adding molecular sieves to the reaction can sequester water.

  • Catalyst Choice: While sulfuric acid is common, other acids can be used.[9] For sensitive substrates, using dry HCl gas in the alcohol can be a milder alternative.

  • Alternative Methods for Hindered Alcohols: If the alcohol is sterically hindered, the Fischer method may be too slow. A more robust method is required, such as using a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[10] This method proceeds under milder, non-acidic conditions.[10]

Table 1: Comparison of Esterification Methods

MethodReagentsProsCons
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Inexpensive, simple reagents.[9]Reversible; requires water removal; harsh conditions may not be suitable for sensitive substrates.[9]
DCC/DMAP Coupling Alcohol, DCC, cat. DMAPMild, non-acidic conditions; good for hindered alcohols.[10]DCC byproduct (DCU) can be difficult to remove; potential for side reactions.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Alcohol, BaseForms a highly reactive intermediate, driving the reaction to completion.[11]Two-step process; harsh reagents; requires careful handling.[11]
FAQs: Amide Coupling Reactions

Question 4: I'm attempting to couple my pyrimidine carboxylic acid with an electron-deficient aniline, and the yield is poor. Which coupling reagents are best for this challenging reaction?

Answer: Coupling with electron-deficient (less nucleophilic) amines is a frequent challenge.[12] Standard carbodiimide reagents like EDC may be insufficient. More potent "uronium" or "phosphonium" salt-based reagents are recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most effective coupling reagents for difficult cases. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which couples efficiently with weak nucleophiles.[13][14]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent that is effective for hindered systems and helps suppress racemization.[14]

Question 5: How can I minimize side reactions associated with my coupling reagent?

Answer: The primary side reaction involves the formation of an N-acylurea (with carbodiimides like DCC/EDC) or guanidinium byproducts (with uronium reagents).

  • Use Additives: When using carbodiimides like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives form an active ester intermediate that is more reactive than the initial O-acylisourea and less prone to side reactions and racemization.[13]

  • Order of Addition: The order of reagent addition is critical. Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (5-15 minutes) before adding the amine can improve yields and minimize side reactions where the amine directly attacks the coupling reagent.[14]

Troubleshooting Decision Tree: Low Amide Coupling Yield

G start Low Yield in Amide Coupling q1 Is the amine electron-deficient or sterically hindered? start->q1 a1_yes Use a stronger coupling reagent (e.g., HATU, PyBOP) q1->a1_yes Yes q2 Are you using an additive with your carbodiimide (EDC)? q1->q2 No a1_yes->q2 a2_yes Consider pre-activation: Mix Acid + Reagent + Additive for 10 min before adding amine. q2->a2_yes Yes a2_no Add HOBt or Oxyma Pure (1.1 eq) to the reaction. q2->a2_no No q3 Is the reaction temperature optimal? a2_yes->q3 a2_no->q3 a3_yes Check stoichiometry and purity of starting materials. Ensure base (e.g., DIPEA) is fresh. q3->a3_yes Yes a3_no Run at RT first. If slow, gently heat to 40-50 °C. Monitor by TLC for decomposition. q3->a3_no No end Improved Yield a3_yes->end a3_no->end

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for resolving solubility issues encountered with 5-Amino-2-chloropyrimidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to equip you with both the foundational knowledge and actionable protocols to streamline your experimental workflows.

Part 1: Understanding the Solubility Profile

Q1: What inherent molecular features of this compound contribute to its poor solubility?

The solubility of this compound is governed by its zwitterionic nature. A zwitterion is a molecule that contains both acidic and basic functional groups, in this case, a carboxylic acid and an amino group. This dual functionality can lead to the formation of strong intermolecular hydrogen bonds, resulting in a stable crystal lattice structure that is difficult to disrupt with common solvents. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at its minimum.

Q2: Why does the compound precipitate out of solution, and what are the immediate preventative measures?

Precipitation, or "crashing out," of this compound from solution is often triggered by changes in temperature, pH, or solvent composition. This typically occurs when a solution becomes supersaturated.

Immediate Corrective Actions:

  • pH Stabilization: The compound's solubility is highly pH-dependent. Ensure the pH of your solution is maintained at a level where the compound is in its more soluble ionized form.

  • Co-solvent Systems: The use of a mixture of solvents can enhance solubility and stability.

  • Controlled Temperature Changes: If heating is employed for dissolution, allow the solution to cool gradually to ambient temperature. Abrupt cooling can lead to rapid precipitation.

Part 2: Troubleshooting and Experimental Protocols

Issue 1: Suboptimal Dissolution in Aqueous Media

The zwitterionic properties of this compound make its aqueous solubility highly sensitive to pH.

Protocol 1: pH-Based Solubility Enhancement
  • pKa Considerations: The pKa values of the carboxylic acid and amino moieties are crucial for determining the optimal pH for dissolution. For similar structures, the carboxylic acid pKa is typically in the range of 2-4, while the pKa of the aromatic amino group is also in the low single digits.

  • Acidic Conditions (pH < 2):

    • Prepare a 0.1 M solution of a strong acid, such as HCl.

    • Suspend the compound in deionized water.

    • Gradually add the acidic solution while stirring and monitoring the pH. This will protonate the amino group, leading to the formation of a more soluble cationic species.

  • Alkaline Conditions (pH > 4):

    • Prepare a 0.1 M solution of a strong base, such as NaOH.

    • Suspend the compound in deionized water.

    • Slowly titrate with the basic solution. This will deprotonate the carboxylic acid, forming a more soluble anionic salt.

  • Buffered Solutions: Once the ideal pH for solubility is identified, the use of a buffer at that specific pH is recommended to maintain the compound in its dissolved state.

Illustrative pH-Solubility Relationship

pH RangeDominant Ionic FormExpected Relative Solubility
< 2CationicHigh
2-4Zwitterionic (near pI)Low
> 4AnionicHigh

Workflow for pH-Mediated Dissolution

G A Suspend Compound in Water B Measure pH A->B C Is Compound Dissolved? B->C D Adjust pH Away from pI (Add Acid or Base) C->D No E Solution Ready C->E Yes D->B

Caption: Iterative workflow for achieving aqueous dissolution via pH adjustment.

Issue 2: Insufficient Solubility in Organic Solvents for Synthetic Reactions

For applications in organic synthesis, achieving solubility in non-aqueous environments is paramount.

Protocol 2: Strategic Use of Co-solvents

A co-solvent system can effectively disrupt the intermolecular forces that limit solubility.

  • Initial Solvent Screen: Begin by assessing the solubility in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Binary Solvent Mixtures: If solubility remains a challenge, create binary mixtures. For instance, combining a high-polarity solvent with a lower-polarity one (e.g., DMSO with Dichloromethane) can be an effective strategy.

  • Systematic Approach:

    • Create a concentrated stock solution in the primary solvent (e.g., DMSO).

    • Titrate this stock solution into the secondary solvent that is required for your reaction, closely observing for any signs of precipitation. This will allow you to determine the maximum achievable concentration in your desired solvent system.

Protocol 3: In-situ Salt Formation

Converting the carboxylic acid to a salt can significantly improve its solubility in organic media.

  • Base Selection: Employ a suitable organic base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used for this purpose.

  • Stoichiometric Addition: Introduce at least one equivalent of the chosen base to a suspension of this compound in the desired organic solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • Dissolution: Stir the mixture at ambient temperature. The formation of the carboxylate salt should facilitate dissolution. Gentle warming can be applied if necessary.

G

Technical Support Center: Characterization of Impurities in 5-Amino-2-chloropyrimidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and analysis of 5-Amino-2-chloropyrimidine-4-carboxylic acid. This molecule is a critical building block in pharmaceutical development, and ensuring its purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of process-related impurities. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common analytical challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your decision-making.

Q1: I'm seeing an unexpected peak in my reverse-phase HPLC chromatogram during in-process control. How do I begin to identify it?

Answer:

An unexpected peak indicates the presence of an impurity, which could be an unreacted starting material, a reaction byproduct, or a degradation product. A systematic approach combining chromatographic and spectroscopic data is the most effective way to identify the unknown.

Step-by-Step Identification Workflow:

  • Review the Synthesis: First, consider the reaction scheme. This compound is typically synthesized via cyclocondensation reactions involving precursors like diethyl malonate or its derivatives.[1][2][3] Potential impurities could include unreacted starting materials, intermediates, or products from side reactions such as dimerization, hydrolysis of the chloro group, or decarboxylation.

  • LC-MS Analysis: The most powerful initial step is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

    • Objective: Determine the molecular weight of the unknown peak.

    • Protocol: Use the same HPLC method that revealed the peak, but route the eluent to a mass spectrometer. An electrospray ionization (ESI) source is typically effective for this polar molecule. Run in both positive and negative ion modes to maximize the chance of seeing a molecular ion ([M+H]⁺ or [M-H]⁻).

    • Interpretation: The accurate mass provided by a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can help you propose a molecular formula. Compare this mass to the molecular weights of all known starting materials, reagents, and plausible side-products.

  • Tandem MS (MS/MS): If the molecular weight doesn't point to an obvious candidate, perform fragmentation analysis.[5][6]

    • Objective: Obtain structural information by breaking the molecule apart.

    • Protocol: Isolate the parent ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID).

    • Interpretation: Analyze the fragmentation pattern. For example, a loss of 44 Da often corresponds to the loss of a carboxylic acid group (-COOH). This structural information is invaluable for distinguishing between isomers.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your target compound to stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC. If your unknown peak appears or increases under specific conditions, it provides clues about its nature and stability.

This systematic workflow is illustrated in the diagram below.

cluster_0 Impurity Identification Workflow start Unexpected Peak in HPLC review_synthesis Review Synthesis Scheme & List Potential Impurities start->review_synthesis lcms Perform LC-MS Analysis (Positive/Negative Mode) review_synthesis->lcms get_mw Obtain Molecular Weight (MW) lcms->get_mw match MW Match with Expected Impurity? get_mw->match msms Perform MS/MS (Fragmentation Analysis) structure Propose Structure from Fragments & MW msms->structure forced_degradation Conduct Forced Degradation Studies forced_degradation->structure match->msms No identified Impurity Identified match->identified Yes confirm Confirm Structure (e.g., with NMR or standard) structure->confirm confirm->identified

Caption: A systematic workflow for identifying unknown peaks.

Q2: My main peak for this compound shows significant tailing in reverse-phase HPLC. What is causing this and how can I fix it?

Answer:

Peak tailing for an acidic and polar compound like this is a classic chromatographic problem, often leading to poor integration and inaccurate quantification. The primary cause is typically secondary interactions between the analyte and the stationary phase.[7]

Primary Causes and Solutions:

  • Silanol Interactions (Most Common Cause):

    • Causality: The stationary phase in reverse-phase columns is silica-based. Even with end-capping, residual acidic silanol groups (Si-OH) are present on the surface. Your analyte has both a basic amino group and an acidic carboxylic acid group. At mid-range pH, the amino group can be protonated (positive charge) and interact ionically with deprotonated, negatively charged silanols (Si-O⁻), causing peak tailing.[7]

    • Solution 1 (Mobile Phase pH Adjustment): The most effective solution is to control the mobile phase pH. Lowering the pH to ~2.5-3.0 with an acid like phosphoric acid or formic acid will fully protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[7][8] It also ensures your carboxylic acid is fully protonated, promoting better retention.[8]

    • Solution 2 (Increase Buffer Strength): An insufficient buffer concentration may not adequately control the pH at the silica surface.[7] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of buffer solubility in the organic phase.[7]

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape that often appears as tailing or fronting.[9][10]

    • Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting serially diluted samples to find the concentration at which the peak shape becomes symmetrical.

  • Column Degradation:

    • Causality: Over time, especially if used with high pH mobile phases (pH > 8), the silica backbone of the column can dissolve, creating voids at the column inlet and exposing more active silanols. This leads to a loss of efficiency and increased peak tailing for all analytes.

    • Solution: First, try flushing the column with a strong solvent. If that fails, the column may be compromised and needs to be replaced. Always use a guard column to protect the analytical column from contaminants.[9]

The troubleshooting logic for peak tailing is summarized in the table below.

Potential Cause Diagnostic Check Primary Solution Secondary Solution
Silanol Interactions Peak tailing is worse for polar/basic analytes.Lower mobile phase pH to 2.5-3.0 using an appropriate acid (e.g., 0.1% H₃PO₄).[7][11]Increase buffer concentration (e.g., to 25 mM).[7]
Column Overload Peak shape improves upon sample dilution.Reduce injection volume or sample concentration.[9]Use a column with a larger internal diameter or higher loading capacity.
Column Degradation All peaks in the chromatogram are broad or tailing; backpressure may have changed.Replace the column.Use a guard column and operate within the column's recommended pH range.[9]
Extra-Column Effects Tailing is observed even for well-behaved compounds.Check for and minimize the length/diameter of tubing between the injector, column, and detector.Ensure fittings are properly tightened.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?

Answer:

Process-related impurities depend heavily on the specific synthetic route, but common pathways allow us to predict the most likely culprits. A frequent synthesis involves the condensation of a 3-carbon unit (like a malonate derivative) with a guanidine or urea derivative.

Table of Common Potential Impurities:

Impurity NamePotential Source / ReactionCharacterization Notes
Starting Materials Incomplete reaction.Easily identified by comparing retention time and mass spectra with authentic standards.
2,5-Diaminopyrimidine-4-carboxylic acid Hydrolysis of the chloro group at the 2-position by water present in solvents or reagents.MW = 154.13 g/mol . Will be more polar than the API and elute earlier in reverse-phase HPLC.
5-Amino-2-hydroxypyrimidine-4-carboxylic acid A common byproduct from the hydrolysis of the 2-chloro substituent.[12]MW = 155.12 g/mol . This is a tautomer of the 2-oxo form. Its presence can be confirmed by LC-MS.
2-Chloro-5-nitropyrimidine-4-carboxylic acid If a nitration step is used to introduce the amino group (via reduction), this would be the precursor.Incomplete reduction of the nitro group. Will have a different UV spectrum from the amino-substituted product.
Dimerization Products Self-condensation of the starting material or product under harsh basic or thermal conditions.Will have a molecular weight approximately double that of the monomer. Often detected by LC-MS at low levels.

The diagram below illustrates the formation of a key hydrolysis impurity.

main_compound 5-Amino-2-chloropyrimidine- 4-carboxylic acid reaction + H₂O (Hydrolysis) main_compound->reaction hydrolysis_product 5-Amino-2-hydroxypyrimidine- 4-carboxylic acid reaction->hydrolysis_product

Caption: Formation of a common hydrolysis impurity.

Q2: How do I develop a robust, stability-indicating HPLC method for impurity profiling of this compound?

Answer:

A robust, stability-indicating method is one that can separate the main compound from all potential impurities and degradation products, and is insensitive to small variations in method parameters. Given that this compound is a polar, ionizable compound, a reverse-phase HPLC method is most suitable.

Step-by-Step Method Development Protocol:

  • Column Selection:

    • Starting Point: A standard C18 column is a good first choice.[13]

    • For Polar Compounds: Because the analyte is highly polar, you may struggle with retention on a standard C18 column, especially with high aqueous mobile phases which can cause "phase collapse".[14] Consider using a polar-embedded or polar-endcapped C18 column, or a phenyl-hexyl column, which are more stable in 100% aqueous mobile phases and offer different selectivity for polar compounds.[8][15]

  • Mobile Phase Selection & Optimization:

    • Aqueous Phase: Start with HPLC-grade water containing an acidic modifier to control peak shape. 0.1% Formic Acid is a good choice for LC-MS compatibility. 0.1% Phosphoric Acid is excellent for UV-only methods due to its low UV cutoff and strong buffering capacity.[11][16] The pH should be kept at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state.

    • Organic Phase: Acetonitrile is generally preferred over methanol as it has a lower viscosity and lower UV cutoff.

    • Gradient Elution: For impurity profiling, a gradient method is essential to elute both early-eluting polar impurities and potential late-eluting non-polar impurities within a reasonable time.

      • Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes).

      • Optimization: Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities identified during forced degradation studies.

  • Detector Settings:

    • Use a Photodiode Array (PDA) detector to monitor the elution. This allows you to identify the UV maximum for your compound and its impurities. Comparing UV spectra is also a powerful tool for peak purity analysis—if the spectra across a single peak are not identical, it suggests a co-eluting impurity.

  • Forced Degradation and Method Validation:

    • Once you have a promising method, perform forced degradation studies (acid, base, peroxide, heat, light) on the main compound.

    • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.

    • Finally, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Section 3: References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.

  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.com.

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry. PubMed.

  • Impurity profiling of pharmaceuticals. ResearchGate.

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling. Waters Corporation.

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

  • Developing HPLC Methods. Sigma-Aldrich.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK.

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.

  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. SIELC Technologies.

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.

  • Malonates in Cyclocondensation Reactions. National Institutes of Health (NIH).

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.

  • 2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid. Santa Cruz Biotechnology.

  • 5-amino-2-chloro-pyrimidine-4-carboxylic acid - 97%. Arctom Scientific.

  • Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate.

  • Synthesis of Pyrimidine Derivatives. Thapar University.

  • 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. Cheméo.

  • A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. DergiPark.

  • Pyrimidine synthesis. Organic Chemistry Portal.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST Webbook.

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health (NIH).

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from bench-scale to pilot or manufacturing scale. As a key heterocyclic building block, the successful and consistent production of this intermediate is paramount. However, its synthesis, particularly the chlorination step involving phosphorus oxychloride (POCl₃), presents significant challenges that require a deep understanding of the reaction mechanics and safety protocols.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during scale-up. Our approach is rooted in explaining the why behind each recommendation, empowering you to make informed decisions in your process development.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, recurring problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: We are experiencing a violent, delayed exotherm during the aqueous quench of our chlorination reaction. What is happening and how can we prevent it?

This is a critically important safety observation and a known hazard associated with phosphorus oxychloride (POCl₃).[1][2] The phenomenon you are observing is likely due to the complex and sluggish hydrolysis of POCl₃ at low temperatures.[3][4]

Root Cause Analysis:

  • Biphasic System & Low-Temperature Inhibition: When the reaction mixture containing excess POCl₃ is added to cold water or ice, the immiscibility and low temperature significantly slow down the hydrolysis rate.[4] This allows unreacted POCl₃ to accumulate.[3][5]

  • Delayed Runaway Reaction: As the mixture slowly warms or as localized hot spots form with agitation, the hydrolysis reaction begins. This initial reaction generates heat, which in turn accelerates the hydrolysis of the remaining accumulated POCl₃, leading to a dangerous and uncontrollable runaway exotherm.[4][6]

  • Metastable Intermediates: Incomplete hydrolysis can also form persistent, metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can decompose later, causing a delayed release of heat.[5]

Recommended Solution: Controlled Temperature Reverse Quench

To mitigate this hazard, the quenching strategy must be revised to ensure that the rate of POCl₃ addition does not exceed its rate of hydrolysis. The industry-standard best practice is a "reverse quench" into a buffered, warm solution.[5][6]

dot

Caption: Workflow for a safe, controlled reverse quench of POCl₃.

Step-by-Step Safe Quench Protocol:

  • Prepare Quench Solution: In a separate, appropriately sized reactor, prepare an aqueous solution of sodium acetate. Warm this solution to a controlled temperature of 35-40°C.[6]

  • Initiate Reverse Quench: With vigorous stirring, slowly add the completed reaction mixture (containing excess POCl₃) subsurface into the warm sodium acetate solution.

  • Monitor and Control Temperature: The hydrolysis of POCl₃ is instantaneous at this temperature.[6] Monitor the internal temperature of the quench vessel closely. The rate of addition should be controlled to maintain the temperature within a safe operating range (e.g., below 45°C).

  • Aging: Once the addition is complete, allow the quenched mixture to stir for a sufficient period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed.[5]

  • Proceed with Workup: After the aging period, the mixture can be cooled and processed through standard extraction and isolation procedures.

Question 2: Our product yield is inconsistent, and sometimes we isolate starting material (5-Amino-4,6-dihydroxypyrimidine) after the chlorination step. What causes this reversion?

This issue points towards incomplete reaction or premature quenching, where an intermediate hydrolyzes back to the starting material during workup.[4]

Root Cause Analysis:

  • Incomplete Chlorination: The conversion of the dihydroxy-pyrimidine to the dichloro-intermediate is often the rate-limiting step. Insufficient reaction time or temperature can leave a significant amount of a phosphorus intermediate.

  • Intermediate Hydrolysis: This phosphorus intermediate is susceptible to hydrolysis. If the reaction is quenched before full conversion, this intermediate will readily revert to the starting dihydroxypyrimidine upon contact with water, drastically lowering the yield of the desired chlorinated product.[4]

Recommended Solution: In-Process Reaction Monitoring

Implementing in-process controls (IPCs) is crucial for ensuring the reaction goes to completion before quenching.

dot

Caption: Decision workflow for reaction completion using HPLC monitoring.

IPC Protocol using HPLC:

  • Develop Method: Establish a simple High-Performance Liquid Chromatography (HPLC) method capable of separating the starting material, intermediates, and the final product. A reverse-phase C18 column is often suitable.[7][8]

  • Set Completion Criteria: Define a clear endpoint for the reaction, for example, <1% of the starting material remaining relative to the product peak area.

  • Sampling: At regular intervals (e.g., every 2-4 hours) after the reaction reaches temperature, carefully take a small aliquot from the reaction mixture.

  • Sample Preparation & Analysis: Quench the aliquot in a prepared vial (e.g., containing cold acetonitrile and water). Dilute appropriately and inject it into the HPLC system.

  • Decision: Do not proceed with the full-scale quench until the pre-defined completion criteria have been met.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to control during the chlorination of 5-aminouracil derivatives?

A1: Beyond reaction completion, several parameters are critical for success at scale:

Parameter Typical Range Justification & Impact on Scale-Up
Reagent Stoichiometry 3-10 eq. POCl₃ Excess POCl₃ is often required to drive the reaction to completion and act as a solvent.[4] At scale, minimizing this excess reduces cost and the burden on the quenching step.
Reaction Temperature 80-110°C Controls the reaction rate. Must be carefully controlled at scale to prevent side reactions and ensure consistent batch cycles. Overheating can lead to decomposition.
Agitation Varies by reactor Crucial for maintaining homogeneity in the slurry-to-slurry reaction. Poor mixing can lead to localized overheating and incomplete conversion.

| Moisture Control | < 0.1% | POCl₃ reacts violently with water.[1][2] All reagents and equipment must be scrupulously dry to prevent reagent decomposition and pressure buildup. |

Q2: How can we effectively purify this compound at a multi-kilogram scale?

A2: Purification at scale often aims to avoid chromatography. The most common methods are recrystallization or pH-based precipitation/extraction.

  • pH Adjustment: The carboxylic acid and amino functional groups allow for purification via pH manipulation. The product is often soluble in a basic aqueous solution (as the carboxylate salt) and will precipitate upon acidification. This can be used to separate it from non-acidic/basic impurities.

  • Recrystallization: If impurities have similar acidic/basic properties, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is effective. At scale, this requires careful control of cooling rates to achieve consistent particle size and purity.

Q3: What are the primary impurities we should monitor for?

A3: Key potential impurities include:

  • Starting Material: Unreacted 5-aminouracil or its dihydroxy-pyrimidine precursor.

  • Over-chlorination Products: Although less common for this specific substrate, chlorination at other positions is possible.

  • Amine-Substituted Side Products: If certain amine-based catalysts or solvents are used (e.g., triethylamine, DMF), they can react with POCl₃ and lead to substituted pyrimidine impurities.[9][10]

  • Hydrolysis Products: The 2-chloro group can be hydrolyzed back to a hydroxyl group if the product is exposed to harsh basic conditions during workup.

Q4: What are the essential safety precautions for handling bulk quantities of phosphorus oxychloride?

A4: Phosphorus oxychloride is highly toxic, corrosive, and water-reactive.[1][2][11] A comprehensive safety review is mandatory before any scale-up operation.

  • Personal Protective Equipment (PPE): Full-face respirator, permeation-resistant clothing, and heavy-duty chemical gloves are required.[1]

  • Engineering Controls: All transfers and reactions must be conducted in a closed system or a well-ventilated fume hood or walk-in enclosure.[12]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Spill kits containing absorbent materials suitable for acidic, water-reactive chemicals must be on hand.

  • Material Incompatibility: POCl₃ reacts violently with alcohols, amines, and strong bases.[2][13] Ensure it is not stored near or mixed with incompatible materials.

Q5: Which analytical techniques are recommended for quality control?

A5: A robust analytical package is essential for batch release.

  • HPLC: For purity assessment and quantification of impurities.[8]

  • LC-MS: For identification of unknown impurities.[14]

  • ¹H NMR: To confirm the structure of the final compound.

  • Karl Fischer Titration: To determine the water content of the final product.

  • Loss on Drying (LOD): To measure the amount of residual solvents.

References

preventing decarboxylation of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Amino-2-chloropyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unintended decarboxylation of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Understanding the Challenge: The Instability of this compound

This compound is a key building block in medicinal chemistry. However, its utility can be compromised by an inherent instability leading to decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), yielding the corresponding 5-Amino-2-chloropyrimidine. This transformation can significantly impact reaction yields, purity of the final product, and the overall efficiency of a synthetic route.

This guide will provide a comprehensive overview of the factors that promote decarboxylation and offer practical, step-by-step solutions to mitigate this issue.

Troubleshooting Guide: Identifying and Resolving Decarboxylation

If you suspect decarboxylation is occurring in your experiments, follow this troubleshooting workflow to diagnose and address the problem.

Decarboxylation_Troubleshooting start Suspicion of Decarboxylation (Low Yield, Impurity Detected) analytical_confirmation Analytical Confirmation Confirm impurity identity via LC-MS/MS, NMR, or co-injection with a standard of 5-Amino-2-chloropyrimidine. start->analytical_confirmation identify_cause Identify Potential Cause analytical_confirmation->identify_cause thermal_stress Thermal Stress |{Reaction temperature too high? Prolonged heating?} identify_cause->thermal_stress Temperature? ph_issues pH Imbalance |{Reaction conducted under acidic conditions? Acidic workup?} identify_cause->ph_issues pH? catalyst_contamination Catalyst Contamination |{Presence of transition metals (e.g., Cu, Ag)? Contaminated glassware or reagents?} identify_cause->catalyst_contamination Catalysts? optimize_temp Solution: Optimize Temperature |{Reduce reaction temperature. Minimize heating time. Consider microwave synthesis for rapid, controlled heating.} thermal_stress->optimize_temp control_ph Solution: Control pH |{Maintain neutral or slightly basic conditions. Use a non-acidic workup if possible. Employ a buffer system.} ph_issues->control_ph avoid_catalysts Solution: Avoid Catalysts |{Use metal-free reaction conditions. Thoroughly clean glassware (acid wash). Use high-purity reagents.} catalyst_contamination->avoid_catalysts

Caption: Troubleshooting workflow for diagnosing and resolving decarboxylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decarboxylation for this compound?

A1: The decarboxylation of heteroaromatic carboxylic acids, including this compound, is primarily influenced by three factors:

  • Thermal Stress: Elevated temperatures provide the activation energy needed to break the C-C bond between the pyrimidine ring and the carboxyl group.[1][2]

  • Acidic Conditions: Protonation of the pyrimidine ring can increase its electron-withdrawing nature, weakening the bond to the carboxyl group and facilitating its departure as CO₂. Studies on similar pyrimidine carboxylic acids have shown that the rate of decarboxylation increases in acidic environments.

  • Presence of Transition Metal Catalysts: Certain transition metals, particularly silver (Ag) and copper (Cu), are known to catalyze the decarboxylation of heteroaromatic carboxylic acids.[3][4][5][6] These metals can coordinate to the carboxyl group, stabilizing the transition state of the decarboxylation reaction.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize the risk of degradation over time, proper storage is crucial. Based on safety data sheets for similar compounds and general best practices, we recommend the following:

ParameterRecommendationRationale
Temperature Store in a cool, refrigerated, and well-ventilated area.Reduces the rate of potential thermal decomposition.
Atmosphere Keep container tightly closed and under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects from moisture and atmospheric CO₂, which can create a slightly acidic microenvironment.
Incompatible Materials Store away from strong bases, amines, and reducing agents.[7]Prevents unwanted side reactions.
Q3: I am observing a significant amount of the decarboxylated impurity in my reaction. How can I modify my protocol to prevent this?

A3: Here is a step-by-step protocol to minimize decarboxylation during a typical reaction:

Experimental Protocol: Minimizing Decarboxylation During Synthesis

  • Reagent and Glassware Preparation:

    • Ensure all glassware is meticulously cleaned. If metal-catalyzed reactions were previously conducted in the same glassware, consider an acid wash followed by thorough rinsing with deionized water to remove any trace metal residues.

    • Use high-purity, anhydrous solvents and reagents to avoid introducing acidic impurities.

  • Reaction Setup:

    • Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent side reactions and moisture ingress.

    • If possible, maintain a neutral or slightly basic pH throughout the reaction. If the reaction generates acid, consider adding a non-nucleophilic base as a scavenger.

  • Temperature Control:

    • Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.

    • If heating is necessary, use a precisely controlled heating mantle or oil bath. Avoid localized overheating.

    • Minimize the total heating time. Monitor the reaction closely by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of completion.

  • Workup and Purification:

    • Avoid acidic workups if possible. If an acid wash is necessary, perform it quickly and at a low temperature.

    • During purification (e.g., column chromatography or recrystallization), avoid prolonged exposure to high temperatures.

Q4: How can I analytically monitor for decarboxylation?

A4: A robust analytical method is essential for detecting and quantifying both the starting material and its decarboxylated byproduct. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Recommended HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile or methanol.[8][9]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30-40 °C[9]
Detection UV at approximately 254 nm[9]
Injection Volume 5-10 µL

This method should provide good separation between the more polar this compound and the less polar decarboxylated product, 5-Amino-2-chloropyrimidine. For unambiguous identification, LC-MS/MS can be employed to confirm the molecular weights of the observed peaks.[10][11][12]

References

  • Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Research Explorer - The University of Manchester. Available at: [Link]

  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. Available at: [Link]

  • Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications (RSC Publishing). Available at: [Link]

  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. SIELC Technologies. Available at: [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. Available at: [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. Available at: [Link]

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. Available at: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. Available at: [Link]

  • Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available at: [Link]

  • MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. Scribd. Available at: [Link]

  • 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID. 2a biotech. Available at: [Link]

  • 2-Chloropyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group. Available at: [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC - NIH. Available at: [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. PMC - NIH. Available at: [Link]

  • 2-Aminopyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-chloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile building block. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion of starting material. What are the primary factors to investigate?

A1: Low reactivity of this compound can often be attributed to several key factors:

  • Poor Solubility: This is one of the most common hurdles. The molecule possesses both an acidic carboxylic acid and a basic amino group, making it zwitterionic and often poorly soluble in many common organic solvents.

  • Inadequate Activation of the Carboxylic Acid: For amide coupling reactions, the carboxylic acid needs to be activated to a more reactive species. Incomplete activation will lead to low yields.

  • Deactivation of the Pyrimidine Ring: The electron-donating amino group can reduce the electrophilicity of the pyrimidine ring, making nucleophilic aromatic substitution at the C2-chloro position more challenging compared to pyrimidines with electron-withdrawing groups.

  • Catalyst Inactivity: In cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the catalyst may be poisoned or not sufficiently active for the specific substrate.

Q2: I am attempting an amide coupling with the carboxylic acid group, but the reaction is messy and gives multiple byproducts. What is going wrong?

A2: The presence of multiple functional groups (amino, chloro, and carboxylic acid) on this compound can lead to several side reactions during amide coupling if not properly managed.

  • Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers.

  • Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions could occur.

  • Reaction at the Amino Group: The activating agent for the carboxylic acid might react with the amino group, leading to undesired products.

  • Side Reactions with Coupling Reagents: Some coupling reagents can have side reactions with the pyrimidine ring or the amino group.[1]

To mitigate these issues, consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before attempting the amide coupling.

Q3: I am trying to perform a Suzuki coupling at the 2-chloro position, but I am getting low yields and decomposition of my starting material. What are the critical parameters to optimize?

A3: Suzuki couplings on 2-chloropyrimidines can be challenging.[2][3] The C-Cl bond is generally less reactive than C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions.[4] For this compound, the following are critical:

  • Catalyst and Ligand Choice: Not all palladium catalysts are effective for activating C-Cl bonds. Catalysts with electron-rich and bulky phosphine ligands are often required.

  • Base Selection: The choice of base is crucial. It must be strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of the starting material or product.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of solvents is often employed.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Careful temperature control is essential.

Troubleshooting Guides

Guide 1: Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting failed or low-yielding amide coupling reactions involving the carboxylic acid functionality of this compound.

Problem: Low Yield or No Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility - Use a polar aprotic solvent like DMF, DMAc, or NMP. - Consider adding a co-solvent like THF or dioxane. - Gentle heating may improve solubility, but monitor for decomposition.The zwitterionic nature of the starting material often requires highly polar solvents for dissolution, which is a prerequisite for reaction.
Incomplete Carboxylic Acid Activation - Use a more potent coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base like DIPEA.[1][5] - Ensure all reagents are anhydrous, as water can quench the activated species.Carbodiimide-based reagents (DCC, EDC) can sometimes be insufficient for less reactive carboxylic acids.[6] Uronium-based reagents like HATU are generally more efficient.[5]
Side Reaction at the Amino Group - Protect the 5-amino group with a Boc or Cbz group prior to coupling.Protection prevents the amino group from competing with the desired amine nucleophile and from reacting with the coupling agent.
Experimental Protocol: Boc Protection of the Amino Group
  • Suspend this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add a base such as sodium carbonate or triethylamine (2.0-3.0 eq).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Troubleshooting Workflow: Amide Coupling

G start Amide Coupling Fails solubility Check Solubility of Starting Material start->solubility activation Evaluate Carboxylic Acid Activation solubility->activation Soluble protection Consider Amino Group Protection solubility->protection Poor Solubility (Try different solvents/heating) activation->protection Inefficient Activation (Use stronger coupling agent) coupling Optimize Coupling Conditions activation->coupling Activation Confirmed protection->coupling Protection Successful success Successful Amide Formation coupling->success Optimized

Caption: Troubleshooting workflow for amide coupling reactions.

Guide 2: Suzuki Cross-Coupling Reactions

This guide focuses on troubleshooting Suzuki cross-coupling reactions at the 2-chloro position of this compound.

Problem: Low Yield and/or Decomposition
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivation - Use a pre-catalyst that is activated in situ. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.The C2-Cl bond is less reactive and requires a highly active catalyst for oxidative addition.[4] Bulky ligands promote reductive elimination and stabilize the active catalytic species.
Inappropriate Base - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] - Use a phase-transfer catalyst if there are solubility issues with the inorganic base.The base plays a critical role in the transmetalation step. The optimal base depends on the specific boronic acid and solvent system.
Sub-optimal Solvent and Temperature - Screen solvent systems like 1,4-dioxane/water, toluene/water, or DME/water.[3][7] - Microwave irradiation can sometimes improve yields and reduce reaction times for challenging couplings.[2][3] - Run the reaction at the lowest effective temperature to minimize decomposition.The solvent affects the solubility of all components and the rate of the catalytic cycle. Microwave heating can provide rapid and uniform heating, which can be beneficial.[2][3]
Experimental Protocol: General Conditions for Suzuki Coupling
  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand if necessary.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and work up accordingly. This typically involves partitioning between water and an organic solvent, followed by purification.

Logical Relationship: Key Parameters in Suzuki Coupling

G Catalyst Catalyst/Ligand Yield Reaction Yield Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Interdependence of key parameters affecting Suzuki coupling yield.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

This section provides guidance for troubleshooting SNAr reactions where the 2-chloro group is displaced by a nucleophile.

Problem: No Reaction or Formation of Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Low Electrophilicity of the Pyrimidine Ring - Consider converting the 4-carboxylic acid to an ester or amide to reduce its electron-withdrawing effect through resonance. - If possible, perform the reaction under acidic conditions to protonate the ring nitrogens, thereby increasing electrophilicity.The electron-donating amino group at C5 deactivates the ring towards nucleophilic attack. Protonation of the ring nitrogens can enhance the ring's electrophilicity.
Poor Nucleophile - Use a stronger nucleophile. - For weaker nucleophiles, consider using a phase-transfer catalyst or a polar aprotic solvent to enhance nucleophilicity.The rate of SNAr reactions is directly proportional to the strength of the nucleophile.
Side Reaction at the Carboxylic Acid - Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNAr reaction.This prevents the nucleophile from reacting with the carboxylic acid, which is a common side reaction, especially with amine nucleophiles.
Experimental Workflow: SNAr Reaction

G Start Start SNAr Reaction Substrate Prepare Substrate (Protect functional groups if necessary) Start->Substrate Reaction Perform SNAr with Nucleophile Substrate->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography, Recrystallization) Workup->Purification End Characterize Final Product Purification->End

Caption: General experimental workflow for SNAr reactions.

References

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Zenodo. (1976). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • PubMed. (2005). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 5-Amino-2-chloropyrimidine-4-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust analytical method to determine the purity of 5-Amino-2-chloropyrimidine-4-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, you will find field-proven insights, troubleshooting guides, and FAQs to navigate the complexities of your experiments, ensuring accuracy and reliability in your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the development of a purity method for this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for this type of molecule. Given the presence of both an acidic carboxylic acid group and a basic amino group, controlling the mobile phase pH is critical to achieve good peak shape and retention. A good starting point would be a C18 column with a buffered mobile phase.[1]

Q2: How do I select an appropriate HPLC column?

A modern, high-purity silica C18 column is an excellent choice. Look for columns with end-capping to minimize peak tailing caused by the interaction of the basic amino group with residual acidic silanols on the stationary phase. For faster analysis, consider using a column with smaller particles (e.g., <3 µm), but be aware this will increase backpressure.[2]

Q3: What mobile phase composition should I start with?

Due to the compound's polar and ionizable nature, a buffered mobile phase is essential. Start with a simple gradient elution:

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0). This low pH ensures the carboxylic acid group is protonated (less polar) and the amino group is protonated (ionized), promoting retention and good peak shape.

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to elute your main compound and any less polar impurities.

Q4: What are the optimal detector settings?

This compound contains a chromophore, making UV detection suitable. To determine the optimal wavelength, run a UV scan of the analyte in your mobile phase. A common starting wavelength for similar structures is around 254 nm.[3] A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis and simultaneous monitoring at multiple wavelengths.

Q5: How should I prepare my sample for analysis?

The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A good practice is to dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with buffer). If solubility is an issue, a small amount of organic solvent or a slight pH adjustment of the diluent may be necessary, but avoid injecting a sample in a solvent significantly stronger than the mobile phase, as this can cause peak distortion.[4]

Q6: What potential impurities should I be aware of?

Impurities can arise from the synthetic route or degradation. Potential impurities for this molecule could include starting materials, intermediates, or by-products from side reactions. Degradation products can form through hydrolysis, oxidation, or photolysis. Performing forced degradation studies is the most effective way to identify potential degradation products and ensure your method can separate them from the main analyte.[5][6]

Method Development and Validation Workflow

The following diagram illustrates a typical workflow for developing and validating a stability-indicating purity method in accordance with regulatory expectations.

MethodDevelopmentWorkflow start Define Analytical Target Profile dev Method Development (Column, Mobile Phase, Detector Selection) start->dev forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) dev->forced_deg Develop Stability- Indicating Method specificity Demonstrate Specificity & Peak Purity forced_deg->specificity specificity->dev Re-develop if co-elution occurs optimization Method Optimization (Resolution, Runtime) specificity->optimization Fine-tune Separation validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity, LOD/LOQ, Range, Robustness) optimization->validation Confirm Suitability transfer Method Transfer to QC Lab validation->transfer end Routine Use transfer->end

Caption: A typical workflow for analytical method development and validation.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can affect the accuracy of integration and quantification.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The basic amino group is interacting with acidic silanols on the column packing.[7] 2. Column Overload: Injecting too much sample mass.[4] 3. Mismatched Sample Solvent: Sample is dissolved in a much stronger solvent than the mobile phase.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to ensure the amino group is fully protonated. Consider adding a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) if pH adjustment is not sufficient. 2. Reduce Injection Mass: Dilute the sample and re-inject. 3. Change Sample Solvent: Dissolve the sample in the initial mobile phase.
Peak Fronting 1. Column Overload: Often occurs when sample concentration is too high.[4] 2. Poorly Packed Column: A void may have formed at the column inlet.1. Reduce Injection Mass: Dilute the sample concentration. 2. Reverse Flush or Replace Column: Try flushing the column in the reverse direction (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Troubleshooting Decision Tree for Poor Peak Shape

PeakShapeTroubleshooting start Poor Peak Shape (Tailing/Fronting) check_conc Is sample concentration high? start->check_conc dilute Dilute Sample & Re-inject check_conc->dilute Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No resolved Problem Resolved dilute->resolved change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_ph Is mobile phase pH optimized for analyte? check_solvent->check_ph No change_solvent->resolved adjust_ph Adjust pH (e.g., 2.5-3.0) to control ionization check_ph->adjust_ph No check_column Is the column old or showing high backpressure? check_ph->check_column Yes adjust_ph->resolved replace_column Replace with a new, end-capped column check_column->replace_column Yes check_column->resolved No, problem persists. Contact support. replace_column->resolved

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Issue 2: Poor Resolution Between Analyte and Impurities

Achieving baseline separation between the main peak and all impurities is critical for an accurate purity assessment. This is a key aspect of demonstrating method specificity according to ICH guidelines.[8][9]

Recommended Actions:

  • Optimize the Gradient:

    • Shallow Gradient: If impurities are eluting very close to the main peak, make the gradient shallower (i.e., increase the percentage of organic solvent more slowly) around the elution time of the analyte. This will increase the separation between closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold in the gradient at a solvent composition just before the main peak elutes to improve the resolution of early eluting impurities.

  • Change the Organic Modifier:

    • Switch from Acetonitrile to Methanol (or vice versa). These solvents have different selectivities and can alter the elution order of compounds, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Slightly changing the pH can alter the ionization state of the analyte and impurities differently, which can significantly impact their retention and improve separation.

  • Change the Column Chemistry:

    • If optimization of mobile phase and gradient is insufficient, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to develop a "stability-indicating" method, which is a regulatory requirement.[5][6][10] The goal is to generate potential degradation products to prove the analytical method can detect and separate them from the pure substance. The target degradation is typically 5-20%.[6][11]

Objective: To assess the specificity of the analytical method and identify potential degradation pathways for this compound.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water and organic solvents (ACN, MeOH)

  • Calibrated HPLC system with PDA detector

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in a 50:50 water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a set period (e.g., 2, 4, 8 hours).

    • After heating, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Keep at room temperature or gently heat for a set period.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep the solution at room temperature for a set period, protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Store the solid powder in an oven at an elevated temperature (e.g., 105°C) for a set period.

    • Also, expose a solution of the analyte to heat (e.g., 60°C).

    • After exposure, dissolve/dilute the sample to the target concentration.

  • Photolytic Degradation:

    • Expose both the solid powder and a solution of the analyte to UV and visible light in a photostability chamber. The exposure should comply with ICH Q1B guidelines.[12]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve/dilute the samples to the target concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Use a PDA detector to check for peak purity of the main analyte peak in each chromatogram. If the peak is pure, it indicates that no degradation products are co-eluting.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Quality Guidelines Overview. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed. [Link]

  • Forced degradation studies - MedCrave online. [Link]

  • Forced Degradation Studies - Coriolis Pharma. [Link]

  • Forced Degradation Studies of Biopharmaceuticals - RSSL. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro - SIELC Technologies. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

  • 2-Amino-5-chloro-4-pyrimidinecarboxylic acid - Cheméo. [Link]

  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- - Substance Details - SRS | US EPA. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Synthesized 5-Amino-2-chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectral analysis of synthesized 5-Amino-2-chloropyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its structural elucidation through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Beyond simple characterization, this document presents a comparative analysis against two structurally related pyrimidine derivatives: 2-chloropyrimidine-4-carboxylic acid and 5-aminopyrimidine-4-carboxylic acid . This comparison is designed to provide researchers with a clear understanding of how specific functional groups—namely the C5-amino group and the C2-chloro substituent—influence the spectral properties of the pyrimidine core. The experimental data and protocols herein serve as a validated reference for scientists engaged in the synthesis, identification, and quality control of novel pyrimidine-based compounds.

The Strategic Approach to Structural Elucidation

Confirming the identity and purity of a newly synthesized molecule is a cornerstone of chemical research. A single analytical technique is rarely sufficient. Instead, a holistic approach using complementary methods provides an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and provides valuable information about its structure through fragmentation analysis.

  • UV-Vis Spectroscopy probes the electronic transitions within the molecule, offering insights into its conjugated systems.

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification Pure_Compound Pure 5-Amino-2-chloropyrimidine- 4-carboxylic acid Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Sample Preparation IR FT-IR Spectroscopy Pure_Compound->IR Sample Preparation MS Mass Spectrometry (e.g., ESI-MS) Pure_Compound->MS Sample Preparation UV UV-Vis Spectroscopy Pure_Compound->UV Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Synthesis, Purification, and Spectroscopic Validation.

Experimental Protocols and Data Interpretation

The following sections detail the methodologies for acquiring and interpreting the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structure elucidation. For our target compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity effectively dissolves the polar carboxylic acid and amino-substituted pyrimidine, and its deuterium signal does not interfere with the proton spectrum. Furthermore, it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in D₂O.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: A 2-5 second delay is used to ensure full relaxation of protons, especially the acidic proton.[1]

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0-200 ppm.

    • Technique: Use proton decoupling (e.g., BB-decoupling) to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[1]

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

Predicted ¹H and ¹³C NMR Data and Interpretation

Structure ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
this compoundδ ~13.0 ppm (br s, 1H, -COOH): The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2]δ ~8.3 ppm (s, 1H, H-6): The single proton on the pyrimidine ring is in an electron-deficient environment, shifting it downfield.δ ~7.5 ppm (br s, 2H, -NH₂): The amino protons also exhibit a broad signal due to exchange and quadrupole effects of the nitrogen atom.δ ~168 ppm (C=O): The carboxylic acid carbon is typically found in this downfield region.[3]δ ~160 ppm (C-4): Carbon attached to the carboxylic acid.δ ~158 ppm (C-2): Carbon attached to the electronegative chlorine atom.δ ~155 ppm (C-6): The CH carbon of the pyrimidine ring.δ ~110 ppm (C-5): Carbon attached to the electron-donating amino group, shifting it significantly upfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for the rapid identification of key functional groups.

Experimental Protocol: FT-IR

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, powdered compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted FT-IR Data and Interpretation

The IR spectrum of a carboxylic acid is highly characteristic.[4]

  • 3300-2500 cm⁻¹ (very broad, O-H stretch): This broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and will likely overlap with N-H and C-H stretches.[3][4]

  • ~3400 & ~3300 cm⁻¹ (two sharp bands, N-H stretch): Symmetric and asymmetric stretching of the primary amine group.

  • ~3100 cm⁻¹ (weak, aromatic C-H stretch): Stretching of the C-H bond on the pyrimidine ring.

  • 1720-1690 cm⁻¹ (strong, sharp, C=O stretch): The carbonyl stretch of the carboxylic acid, its position indicating conjugation and hydrogen bonding.[4]

  • ~1620 cm⁻¹ (strong, C=C and C=N stretch): Vibrations from the pyrimidine ring.

  • ~1600 cm⁻¹ (medium, N-H bend): Scissoring vibration of the amino group.

  • ~800-750 cm⁻¹ (medium, C-Cl stretch): Vibration corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering definitive evidence of the compound's identity.

Experimental Protocol: MS

  • Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample (approx. 100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. Acidification with a trace of formic acid can aid in protonation for positive ion mode (ESI+).[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass.

  • Data Acquisition: Acquire data in full scan mode. ESI is a soft ionization technique, so the molecular ion peak should be prominent.

Predicted MS Data and Interpretation

  • Molecular Formula: C₅H₄ClN₃O₂

  • Exact Mass: 173.00

  • Molecular Weight: 173.56 g/mol [5]

  • Expected Ion (ESI+): [M+H]⁺ at m/z 174.01. The high-resolution mass should be within 5 ppm of the calculated value.

  • Isotope Pattern: A characteristic M+2 peak at m/z 176.01 with approximately one-third the intensity of the M peak will be observed, confirming the presence of a single chlorine atom.

  • Key Fragments: Fragmentation may show the loss of H₂O (M-18), CO (M-28), and the entire carboxylic acid group (M-45, loss of -COOH).[2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).[1] Perform serial dilutions to obtain concentrations that give an absorbance in the linear range of the instrument (typically 0.1-1.0).[6]

  • Data Acquisition: Scan the sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a blank.[6]

Predicted UV-Vis Data and Interpretation

Pyrimidine and its derivatives exhibit strong UV absorption due to π → π* and n → π* electronic transitions.[1] The presence of auxochromes like -NH₂ (electron-donating) and chromophores like -COOH and -Cl will influence the wavelength of maximum absorbance (λmax). For substituted pyrimidines, λmax values are often observed in the 260-280 nm range.[6][7] Halogenation is also known to affect the absorption bands.[8] A λmax around 275 nm would be a reasonable expectation for this structure.

Comparative Spectral Analysis

To understand the contribution of the amino and chloro groups to the spectral features, we compare our target compound with two analogues.

G A 5-Aminopyrimidine- 4-carboxylic acid (Lacks -Cl) B 5-Amino-2-chloropyrimidine- 4-carboxylic acid (Target Compound) A->B -Cl group added C 2-Chloropyrimidine- 4-carboxylic acid (Lacks -NH₂) C->B -NH₂ group added

Caption: Structural Relationships for Comparative Analysis.

Comparative Data Summary

The following table summarizes the key expected differences in the spectral data for the three compounds.

Spectroscopic Feature 5-Aminopyrimidine-4-carboxylic acid This compound (Target) 2-Chloropyrimidine-4-carboxylic acid Rationale for Difference
Formula C₅H₅N₃O₂[9]C₅H₄ClN₃O₂[5]C₅H₃ClN₂O₂[10]Addition/Removal of functional groups.
MW 139.11[9]173.56[5]158.54[10]Mass changes due to Cl and NH₂ groups.
¹H NMR (H-6) ~8.1 ppm~8.3 ppm ~8.9 ppmThe electron-donating -NH₂ group shields H-6 (upfield shift), while the electron-withdrawing -Cl group has a smaller deshielding effect. The absence of -NH₂ in the chloro-analogue causes a significant downfield shift.
¹H NMR (H-5) --~7.8 ppmA proton exists at the C-5 position in this analogue.
¹³C NMR (C-5) ~115 ppm~110 ppm ~125 ppmThe strong electron-donating effect of the -NH₂ group causes a significant upfield shift for the carbon it is attached to (C-5).
¹³C NMR (C-2) ~155 ppm~158 ppm ~161 ppmThe electronegative chlorine atom deshields C-2, causing a downfield shift relative to the non-chlorinated analogue.
FT-IR (N-H Stretch) Present (~3400, 3300 cm⁻¹)Present (~3400, 3300 cm⁻¹) AbsentOnly the amino-containing compounds will show N-H stretching bands.
FT-IR (C-Cl Stretch) AbsentPresent (~800-750 cm⁻¹) Present (~800-750 cm⁻¹)Only the chloro-containing compounds will show the C-Cl stretching vibration.
MS ([M+H]⁺) m/z 140.04m/z 174.01 m/z 158.99Reflects the molecular weight of each compound.
MS Isotope Pattern AbsentPresent (M:M+2 ≈ 3:1) Present (M:M+2 ≈ 3:1)The characteristic chlorine isotope pattern is a definitive marker.

Conclusion

The structural confirmation of synthesized this compound is reliably achieved through the combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

  • NMR confirms the carbon-hydrogen framework and the precise location of the substituents.

  • FT-IR provides immediate evidence for the presence of the key carboxylic acid and amino functional groups.

  • High-resolution MS validates the elemental composition and molecular weight, with the chlorine isotope pattern serving as an unmistakable signature.

  • UV-Vis characterizes the electronic properties of the conjugated pyrimidine system.

By comparing the spectral data of the target molecule with its non-chlorinated and non-aminated analogues, we can directly observe the electronic and vibrational impact of these functional groups. This comparative approach not only validates the synthesis but also deepens our fundamental understanding of structure-property relationships in this important class of heterocyclic compounds, providing a solid analytical foundation for further research and development.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available at: [Link].

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available at: [Link].

  • Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(3), 1194-1204. Available at: [Link].

  • PubChem. 2-Chloropyrimidine-4-carboxylic acid. Available at: [Link].

  • PubChem. 5-Aminopyrimidine-4-carboxylic acid. Available at: [Link].

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link].

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

Sources

A Comparative Guide to the Biological Activity of 5-Amino-2-chloropyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the biological activities of structural analogs of 5-Amino-2-chloropyrimidine-4-carboxylic acid. As a versatile heterocyclic scaffold, pyrimidine derivatives have garnered significant interest in drug discovery, demonstrating a wide range of pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutic agents based on this privileged core structure. We will explore the structure-activity relationships (SAR) that govern the biological effects of these compounds and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Platform for Diverse Biological Activities

The this compound core presents multiple opportunities for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological target engagement. The key positions for derivatization are the 5-amino group, the 2-chloro substituent, and the 4-carboxylic acid moiety. Strategic modifications at these sites can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Based on extensive literature on related pyrimidine analogs, this scaffold holds promise for developing inhibitors of various enzymes, such as kinases and β-glucuronidase, as well as agents with cytotoxic and antimicrobial activities.[3]

Comparative Analysis of Analog Activity: A Structure-Activity Relationship (SAR) Perspective

While a direct head-to-head comparison of a comprehensive library of this compound analogs is not extensively available in the public domain, we can extrapolate from the well-established SAR of related pyrimidine series to predict the biological impact of specific structural modifications.

Modifications of the 5-Amino Group

The 5-amino group serves as a critical handle for introducing diverse functionalities. N-acylation is a common strategy to explore the surrounding binding pocket of a biological target.[4]

Analog Modification at 5-Amino Group Predicted Biological Impact Rationale/Supporting Evidence
Analog A1 Unsubstituted (-NH₂)Baseline activity.The free amine can act as a hydrogen bond donor.
Analog A2 Acetamide (-NHCOCH₃)Potential for increased potency.The acetyl group can form additional interactions with the target protein. N-acylation of aminopyrimidines has been shown to modulate biological activity.[4]
Analog A3 Substituted Benzamide (-NHCO-Ph-X)Activity highly dependent on the nature and position of the 'X' substituent. Electron-withdrawing groups may alter potency.The phenyl ring can engage in pi-stacking interactions. Substituent effects on related pyrimidine inhibitors have been shown to be critical for activity.[5]
Analog A4 Alkyl Amine (-NH-Alkyl)May increase lipophilicity and cell permeability.N-alkylation has been shown to enhance the potency of some pyrimidine-based inhibitors.[5]
Modifications at the 2-Chloro Position

The 2-chloro group is a versatile synthetic handle that can be displaced by various nucleophiles to introduce a wide array of substituents. Its replacement can significantly impact target binding and selectivity.

Analog Modification at 2-Position Predicted Biological Impact Rationale/Supporting Evidence
Analog B1 Chloro (-Cl)Baseline activity.The chlorine atom is a good leaving group for further synthesis and contributes to the overall electronic properties of the ring.[6]
Analog B2 Amino (-NH₂)May alter hydrogen bonding patterns and biological targets.2-aminopyrimidine derivatives are a well-known class of biologically active compounds.[2]
Analog B3 Aryl/HeteroarylPotential for potent kinase inhibition.The introduction of aryl groups at similar positions in other pyrimidine scaffolds has led to potent VEGFR-2 and CDK1 inhibitors.[3]
Analog B4 Thioether (-SR)Can modulate lipophilicity and metabolic stability.Thioether-containing pyrimidines have been explored for various biological activities.
Modifications of the 4-Carboxylic Acid Group

The carboxylic acid moiety is often crucial for target interaction, frequently forming key hydrogen bonds or salt bridges.[7] However, its acidic nature can limit cell permeability. Bioisosteric replacement is a common strategy to overcome this limitation while retaining biological activity.[7][8][9]

Analog Modification at 4-Position Predicted Biological Impact Rationale/Supporting Evidence
Analog C1 Carboxylic Acid (-COOH)Potential for strong target binding through hydrogen bonding and ionic interactions.The carboxylate group is a key pharmacophore in many enzyme inhibitors.[7]
Analog C2 Ester (-COOR)Likely to have reduced activity but may act as a prodrug.Esterification of a critical carboxylic acid often leads to a loss of biological activity.[7]
Analog C3 Amide (-CONH₂)May retain some activity by acting as a hydrogen bond donor and acceptor.Amides are common functional groups in drug molecules.
Analog C4 TetrazoleA well-established bioisostere for carboxylic acid, potentially improving metabolic stability and oral bioavailability.[9]Tetrazoles can mimic the acidic proton and hydrogen bonding capabilities of carboxylic acids.

Potential Molecular Targets and Signaling Pathways

Based on the activities of related pyrimidine structures, analogs of this compound could potentially modulate several key signaling pathways implicated in cancer and inflammation. For instance, inhibition of kinases like VEGFR-2 and CDK1 can disrupt angiogenesis and cell cycle progression, respectively.

G cluster_0 Cellular Proliferation & Survival cluster_1 Cell Cycle Progression Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factors->RTK PI3K/Akt Pathway PI3K/Akt Pathway RTK->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway RTK->RAS/MAPK Pathway Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Cyclin/CDK Complexes\n(e.g., CDK1) Cyclin/CDK Complexes (e.g., CDK1) G2/M Transition G2/M Transition Cyclin/CDK Complexes\n(e.g., CDK1)->G2/M Transition Pyrimidine Analogs Pyrimidine Analogs Pyrimidine Analogs->RTK Inhibition Pyrimidine Analogs->Cyclin/CDK Complexes\n(e.g., CDK1) Inhibition

Caption: Potential signaling pathways targeted by pyrimidine analogs.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound analogs, a series of well-established in vitro assays should be employed.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Dilution Prepare serial dilutions of test compound Incubation Incubate compound with kinase Compound Dilution->Incubation Reagent Preparation Prepare kinase, substrate, and ATP solutions Reaction Initiation Add ATP/substrate mix Reagent Preparation->Reaction Initiation Incubation->Reaction Initiation Signal Detection Measure kinase activity (e.g., luminescence) Reaction Initiation->Signal Detection IC50 Calculation Plot activity vs. concentration and calculate IC50 Signal Detection->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase enzyme to a buffer solution containing MgCl₂.

  • Add the serially diluted test compound or vehicle control (DMSO) to the wells and incubate to allow for binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[10]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria) in a suitable broth medium.[12][13]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.[12][13]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the structure-activity relationship principles derived from related pyrimidine series, medicinal chemists can rationally design analogs with potentially enhanced biological activity and improved drug-like properties. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of these novel compounds in vitro. Further investigation into the synthesis and biological testing of a focused library of these analogs is warranted to fully explore their therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 2, 2026, from [Link]

  • Huang, S., Li, R., Connolly, P. J., Emanuel, S., Fuentes-Pesquera, A., Adams, M., Gruninger, R. H., Seraj, J., Middleton, S. A., Davis, J. M., & Moffat, D. F. C. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183. [Link]

  • Ballatore, C., & Smith, A. B., III. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. In Drug Design and Discovery (pp. 1-24). InTech.
  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 2, 2026, from [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2023). European Journal of Medicinal Chemistry, 258, 115599.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
  • Nawaz, H., Akhter, Z., Yameen, M. A., & Shah, S. A. A. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5448.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 2, 2026, from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 2, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Minimal Inhibitory Concentration (MIC). (2017). protocols.io. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 107-119.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6048-6066.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8686.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 11-19.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(1), 481-515.
  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2869-2873.
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1966).
  • An overview on synthesis and biological activity of pyrimidines. (2020). World Journal of Advanced Research and Reviews, 8(2), 116-128.
  • N-Acylation Reactions of Amines. (2018). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-526). Royal Society of Chemistry.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). Bioorganic & Medicinal Chemistry, 64, 116744.
  • Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. (2022). Arabian Journal of Chemistry, 15(10), 104166.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Chemical and Pharmaceutical Research, 6(6), 1545-1551.

Sources

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 5-Amino-2-chloropyrimidine-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of successful research. For researchers, scientists, and drug development professionals, an unambiguous structural assignment is paramount for understanding molecular interactions, guiding lead optimization, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of X-ray crystallography against other widely used analytical techniques for the structural elucidation of small organic molecules, with a particular focus on pyrimidine derivatives, a class of compounds prevalent in medicinal chemistry.[1][2]

While a publicly available crystal structure for 5-Amino-2-chloropyrimidine-4-carboxylic acid is not available at the time of this writing, this guide will utilize the closely related and structurally significant analog, 2-aminopyrimidine-5-carboxylic acid , as a case study. The crystallographic data for this compound provides a robust framework for illustrating the power of X-ray crystallography and for a meaningful comparison with other analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[3][4] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a detailed three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, providing an unparalleled level of structural detail.

The causality behind choosing SCXRD for definitive structure validation lies in its ability to provide a direct visualization of the molecule's architecture in the solid state. This is particularly crucial for complex molecules with multiple functional groups and potential for tautomerism or specific intermolecular interactions, which can be challenging to definitively assign using solution-state or indirect analytical methods.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and expert analysis. The following protocol outlines a typical workflow for the X-ray crystallographic validation of a small organic molecule like 2-aminopyrimidine-5-carboxylic acid.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Mounted Crystal integration Data Integration diffraction->integration Diffraction Pattern solution Structure Solution integration->solution refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure final_structure CIF File & Publication validation->final_structure Final Structural Report

Caption: A generalized workflow for single-crystal X-ray crystallography.

  • Synthesis and Purification: The initial step involves the synthesis of the target compound, this compound, followed by rigorous purification to ensure a high-purity sample, which is critical for successful crystallization.

  • Crystal Growth: Growing single crystals of suitable size and quality is often the most challenging step.[5] Common techniques for small organic molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant. The slow diffusion of the precipitant vapor into the solution induces crystallization.[6]

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

  • Data Integration: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

  • Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The resulting structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and are often employed in the initial stages of characterization. The following is a comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of a molecule like 2-aminopyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[7] For a pyrimidine derivative, 1H and 13C NMR would provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the different functional groups and their relative positions on the pyrimidine ring.

  • Strengths: Provides detailed information about the molecular structure in solution, non-destructive.

  • Limitations: Does not provide direct information about bond lengths, bond angles, or the three-dimensional arrangement of atoms in space. Can be challenging to interpret for complex molecules or in cases of tautomerism.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can be used to determine its elemental composition.[8][9][10] For a halogenated compound like this compound, the isotopic pattern of the chlorine atom would be readily observable in the mass spectrum, confirming its presence.

  • Strengths: Highly sensitive, provides accurate molecular weight and elemental composition.

  • Limitations: Provides no information about the connectivity of atoms or the three-dimensional structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target molecule, characteristic peaks for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and pyrimidine ring vibrations would be expected.

  • Strengths: Rapid and non-destructive, provides a fingerprint of the functional groups present.

  • Limitations: Does not provide detailed information about the overall molecular structure or the connectivity of atoms.

Case Study: 2-aminopyrimidine-5-carboxylic acid

The crystal structure of 2-aminopyrimidine-5-carboxylic acid (COD ID: 1561197) provides a concrete example of the detailed information that can be obtained from an SCXRD experiment.[8]

Parameter Value
Crystal System Monoclinic
Space Group C 1 c 1
Unit Cell Dimensions a = 3.6563 Å, b = 11.7958 Å, c = 13.1011 Å
α = 90°, β = 94.623°, γ = 90°
Key Bond Lengths C-N (ring), C-C (ring), C-N (amino), C=O, C-O
Key Bond Angles Angles within the pyrimidine ring, angles involving substituents

This data provides an unambiguous confirmation of the molecular structure, including the precise arrangement of the amino and carboxylic acid groups on the pyrimidine ring.

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography is the ultimate arbiter of molecular structure, a comprehensive validation strategy employs a combination of analytical techniques. NMR, MS, and FTIR provide crucial preliminary data and confirm the presence of key structural features, while SCXRD delivers the definitive three-dimensional picture.

Analytical Techniques Synergy cluster_spectroscopy Spectroscopic & Spectrometric Analysis TargetMolecule Target Molecule (e.g., this compound) NMR NMR Spectroscopy (Connectivity, Functional Groups) TargetMolecule->NMR MS Mass Spectrometry (Molecular Weight, Formula) TargetMolecule->MS FTIR FTIR Spectroscopy (Functional Groups) TargetMolecule->FTIR XRay Single-Crystal X-ray Crystallography (Definitive 3D Structure) NMR->XRay Confirms Connectivity MS->XRay Confirms Composition FTIR->XRay Confirms Functional Groups FinalValidation Complete Structural Validation XRay->FinalValidation Unambiguous Structure

Sources

comparative study of different synthetic routes to 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyrimidine-4-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The arrangement of its functional groups—an amino group, a chloro substituent, and a carboxylic acid on the pyrimidine core—offers multiple points for diversification, making it a valuable scaffold in drug discovery programs.

The efficient and scalable synthesis of this molecule is of paramount importance for pharmaceutical research and development. This guide provides a comparative analysis of different plausible synthetic routes to this compound, offering an in-depth look at their methodologies, performance, and the chemical principles that underpin them. The information presented is a synthesis of data from patents and peer-reviewed literature to aid chemists in selecting the most suitable strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Strategies

  • Route 1: Building from a Pre-functionalized Uracil Core. This common strategy in pyrimidine chemistry involves the modification of a readily available uracil or 5-nitrouracil starting material.

  • Route 2: Construction of the Pyrimidine Ring from Acyclic Precursors. This approach involves the condensation of simpler, non-cyclic starting materials to build the desired heterocyclic core.

  • Route 3: Functionalization of a Polychlorinated Pyrimidine Scaffold. This strategy begins with a highly reactive polychlorinated pyrimidine and proceeds through sequential, regioselective substitution reactions.

The following sections will delve into the experimental details of each proposed route, supported by data from analogous transformations, to provide a comprehensive comparison.

Data Summary: A Head-to-Head Comparison

ParameterRoute 1: From 5-NitrouracilRoute 2: From Diethyl MalonateRoute 3: From 2,4,5-Trichloropyrimidine
Starting Materials 5-NitrouracilDiethyl Malonate, Guanidine2,4,5-Trichloropyrimidine
Key Intermediates 2,4-Dichloro-5-aminopyrimidine2,5-Diamino-4,6-dihydroxypyrimidine5-Amino-2,4-dichloropyrimidine
Overall Plausibility HighModerateHigh
Potential Advantages Well-established initial steps.Convergent synthesis.Potentially shorter route.
Potential Challenges Introduction of the C4-carboxylic acid.Multiple steps, potential for low overall yield.Regioselectivity of substitutions.
Estimated Yield Variable, dependent on carboxylation step.Likely lower due to more steps.Moderate to good, dependent on selectivity.
Scalability Good for initial steps.Potentially challenging.Good.

Route 1: Synthesis Starting from 5-Nitrouracil

This route is arguably one of the most logical, leveraging the well-established chemistry of uracil derivatives. The synthesis of the key intermediate, 2,4-dichloro-5-aminopyrimidine, is well-documented in the patent literature[1][2]. The main challenge in this pathway is the final introduction of the carboxylic acid group at the 4-position.

Workflow Diagram

Route 1 A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B Chlorination (POCl₃) C 2,4-Dichloro-5-aminopyrimidine B->C Reduction (e.g., H₂/Pd/C) D This compound C->D Carboxylation (Proposed)

Caption: Proposed synthetic pathway starting from 5-Nitrouracil.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

This step involves the chlorination of 5-nitrouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-diethylaniline to drive the reaction to completion[1].

  • To a suspension of 5-nitrouracil in a suitable solvent (e.g., toluene), add phosphorus oxychloride.

  • Heat the mixture to 55-65°C.

  • Slowly add N,N-diethylaniline over several hours while maintaining the temperature.

  • After the reaction is complete (monitored by HPLC), the excess POCl₃ is removed under reduced pressure.

  • The reaction mixture is then carefully quenched with water at a low temperature (0-10°C).

  • The product is extracted with an organic solvent (e.g., toluene), and the organic layer is concentrated to yield 2,4-dichloro-5-nitropyrimidine. An assay yield of around 84% has been reported for this transformation[1].

Step 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine

The nitro group of 2,4-dichloro-5-nitropyrimidine is reduced to an amino group. Catalytic hydrogenation is a common method for this transformation[1].

  • Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as ethyl acetate.

  • Add a catalyst, for example, platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

  • The reaction is carried out under a hydrogen atmosphere (e.g., 5-10 bar) at a controlled temperature (e.g., 20-30°C).

  • Upon completion, the catalyst is filtered off, and the filtrate is worked up to isolate the 2,4-dichloro-5-aminopyrimidine. Yields for this step can be in the range of 75-90%[1].

Step 3: Proposed Carboxylation to this compound

This is the most speculative step in this route. The selective conversion of the 4-chloro group to a carboxylic acid in the presence of the 2-chloro and 5-amino groups is challenging. Potential methods could include:

  • Hydrolysis of a nitrile: This would first involve the conversion of the 4-chloro group to a cyano group, followed by hydrolysis.

  • Directed ortho-metalation: The amino group at the 5-position could potentially direct metalation to the 4-position, followed by quenching with carbon dioxide. However, the presence of two chloro groups complicates this approach.

  • Grignard formation and carboxylation: Formation of a Grignard reagent at the 4-position followed by reaction with CO₂ is another possibility, though this is often difficult with electron-deficient heterocyclic halides.

Further research and experimental validation are required to establish a reliable protocol for this final step.

Route 2: Synthesis Starting from Diethyl Malonate

This approach builds the pyrimidine ring from the ground up, offering a high degree of flexibility in introducing substituents. A plausible route involves the condensation of diethyl malonate with guanidine to form a dihydroxypyrimidine intermediate, which is then further functionalized.

Workflow Diagram

Route 2 A Diethyl Malonate + Guanidine B 2-Amino-4,6-dihydroxypyrimidine A->B Cyclization C 2,5-Diamino-4,6-dihydroxypyrimidine B->C Nitrosation then Reduction D 2,5-Diamino-4,6-dichloropyrimidine C->D Chlorination (POCl₃) E 5-Amino-2,4-dichloropyrimidine D->E Reductive Dechlorination F This compound E->F Carboxylation (Proposed)

Caption: Proposed synthetic pathway starting from Diethyl Malonate.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This is a classical pyrimidine synthesis.

  • Diethyl malonate is reacted with guanidine in the presence of a base such as sodium ethoxide in ethanol.

  • The reaction mixture is heated under reflux.

  • Upon cooling, the product precipitates and can be isolated by filtration.

Step 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

This involves the introduction of an amino group at the 5-position.

  • 2-Amino-4,6-dihydroxypyrimidine is first nitrosated at the 5-position using a reagent like sodium nitrite in an acidic medium.

  • The resulting 5-nitroso compound is then reduced, for example, with sodium dithionite or through catalytic hydrogenation, to yield the 5-amino derivative[3].

Step 3: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

The dihydroxy groups are converted to chloro groups.

  • The diaminodihydroxypyrimidine is treated with a chlorinating agent like phosphorus oxychloride, similar to Route 1.

Step 4: Reductive Dechlorination to 5-Amino-2,4-dichloropyrimidine

One of the chloro groups needs to be selectively removed. This can be a challenging step, and the regioselectivity would need to be carefully controlled, potentially through catalytic hydrogenation under specific conditions.

Step 5: Carboxylation

This final step faces the same challenges as in Route 1.

Given the number of steps and the potential for selectivity issues in the later stages, this route is likely to be less efficient than Route 1.

Route 3: Synthesis Starting from 2,4,5-Trichloropyrimidine

This route begins with a commercially available, highly functionalized pyrimidine and relies on the differential reactivity of the chloro groups to achieve the desired substitutions. The reactivity of the chloro positions in polychloropyrimidines generally follows the order C4/C6 > C2 > C5 to nucleophilic substitution.

Workflow Diagram

Route 3 A 2,4,5-Trichloropyrimidine B 5-Amino-2,4-dichloropyrimidine A->B Selective Amination at C5 C 5-Amino-2-chloro-4-cyanopyrimidine B->C Nucleophilic Cyanation at C4 D This compound C->D Hydrolysis

Caption: Proposed synthetic pathway starting from 2,4,5-Trichloropyrimidine.

Experimental Protocol

Step 1: Selective Amination of 2,4,5-Trichloropyrimidine

The goal is to selectively introduce an amino group at the 5-position. This is challenging due to the higher reactivity of the 2- and 4-positions. However, under certain conditions, substitution at the 5-position can be achieved.

  • React 2,4,5-trichloropyrimidine with an aminating agent (e.g., ammonia or a protected amine) under carefully controlled conditions (low temperature, specific solvent) to favor substitution at the less reactive 5-position. Achieving high selectivity might require exploring a range of reaction conditions.

Step 2: Nucleophilic Cyanation at the 4-Position

With the 5-amino group in place, the next step would be to replace the more reactive 4-chloro group with a cyano group.

  • Treat 5-amino-2,4-dichloropyrimidine with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The 4-chloro is expected to be more susceptible to nucleophilic attack than the 2-chloro group.

Step 3: Hydrolysis of the Cyano Group

The final step is the hydrolysis of the 4-cyano group to a carboxylic acid.

  • The 5-amino-2-chloro-4-cyanopyrimidine can be hydrolyzed under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid or sodium hydroxide would convert the nitrile to the carboxylic acid.

This route has the potential to be shorter than the others, but its success hinges on achieving the desired regioselectivity in the substitution reactions.

Conclusion

The synthesis of this compound presents several synthetic challenges, primarily related to the selective introduction of the carboxylic acid group and the control of regioselectivity in substitution reactions on the pyrimidine ring.

  • Route 1 (from 5-Nitrouracil) appears to be the most promising, with well-established and high-yielding initial steps. The key uncertainty lies in the final carboxylation step, which requires further development.

  • Route 2 (from Diethyl Malonate) is a classical approach but is likely to be longer and less efficient overall due to the number of transformations required.

  • Route 3 (from 2,4,5-Trichloropyrimidine) offers a potentially shorter pathway, but its feasibility is highly dependent on achieving the necessary regioselectivity in the nucleophilic substitution reactions.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific project requirements, including the scale of synthesis, cost of starting materials, and the time available for process development. Further experimental investigation, particularly into the carboxylation of 2,4-dichloro-5-aminopyrimidine and the selective functionalization of 2,4,5-trichloropyrimidine, is warranted to establish a robust and efficient synthesis of this valuable building block.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Deriv
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.
  • Process for preparing 2-amino-4,6-dichloropyrimidine. US5698695A.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbam
  • Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. CN101003511B.
  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. SIELC Technologies.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • 5-Amino-pyrimidine-4-carboxylic acid. Santa Cruz Biotechnology.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society.
  • 2-Chloropyrimidine-4-carboxylic acid. PubChem.
  • Method for preparing 2,4,5-trichloropyrimidine. CN113912550A.
  • An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Benchchem.
  • How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem.
  • Carboxyl Deriv
  • Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
  • Derivatives of Carboxylic Acids. MSU chemistry.
  • Chapter 22: Carboxylic Acids and Their Deriv
  • Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
  • 2,4,5-Trichloropyrimidine: From Synthetic Routes to Multifunctional Applic

Sources

A Comprehensive Guide to Assessing the Purity of 5-Amino-2-chloropyrimidine-4-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and a detailed methodology for assessing the purity of 5-Amino-2-chloropyrimidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, using High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a heterocyclic compound whose structural integrity and purity are crucial for the successful synthesis of targeted drug molecules. Impurities, which can arise from the manufacturing process, degradation, or improper storage, can lead to unwanted side reactions, decreased yield, and potentially toxic byproducts in the final API. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of drug safety and development.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide will delve into a specific HPLC method for this compound, compare it with other analytical techniques, and provide a framework for method validation in line with industry standards.

Understanding the Analyte: Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
AppearanceWhite crystalline powder (for similar compounds)
SolubilitySlightly soluble in water; soluble in acidic and alkaline solutions

The presence of both an amino group (basic) and a carboxylic acid group (acidic) makes the compound amphoteric. Its solubility is pH-dependent, a critical factor in preparing the sample and mobile phase for HPLC analysis. The pyrimidine ring provides a chromophore, making UV detection a suitable choice.

The HPLC Method: A Step-by-Step Protocol for Purity Assessment

This section outlines a detailed, field-proven HPLC method for the purity determination of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Chromatographic Conditions

A reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity. A C18 column is a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 2.7 µmProvides excellent resolution and efficiency for a wide range of small molecules. The smaller particle size enhances peak sharpness.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
Flow Rate 0.7 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[2]
Detection UV at 254 nmThe pyrimidine ring is expected to have significant absorbance in the mid-UV range. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.[2]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Diluent Mobile Phase A/Acetonitrile (95:5)Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: A streamlined workflow for HPLC purity analysis.

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent. This yields a stock solution of 100 µg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the sample diluent to obtain a working standard solution of 1 µg/mL (for impurity determination).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for specific applications.

TechniqueAdvantagesDisadvantagesSuitability for this compound
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, reduced solvent consumption.[1]Higher initial instrument cost, more susceptible to clogging.Excellent alternative: Provides a significant improvement in throughput and separation efficiency.
Gas Chromatography (GC) Ideal for volatile and thermally stable compounds, excellent for residual solvent analysis.[1]Not suitable for non-volatile and thermally labile compounds like the target analyte.Not suitable for direct analysis: The compound would require derivatization to increase its volatility.
Mass Spectrometry (MS) Highly sensitive and specific, provides molecular weight and structural information, ideal for impurity identification.[1]Higher cost and complexity.Highly complementary: Coupling HPLC with MS (LC-MS) is a powerful tool for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, more complex data interpretation.Valuable for structural confirmation and identification of impurities: Particularly useful for characterizing unknown impurities isolated by preparative HPLC.
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.Low specificity, not a separative technique.Suitable for a simple assay but not for purity determination: Cannot separate the main compound from its impurities.

Method Validation: Ensuring Trustworthy Results

Method validation is a mandatory requirement to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[3]

Validation_Parameters cluster_params Key Validation Parameters Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation.

Key Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of potential impurities.The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between the concentration and the detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.For impurity determination: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

Potential Impurities: A Proactive Approach

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Formed due to instability of the compound under certain conditions (e.g., light, heat, humidity).

A forced degradation study, where the sample is exposed to stress conditions (acid, base, oxidation, heat, light), is highly recommended to identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method.

Conclusion: A Robust Framework for Purity Assessment

This guide provides a comprehensive framework for assessing the purity of this compound using HPLC. By understanding the chemical nature of the analyte, employing a well-designed HPLC method, and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The presented methodology, coupled with a proactive approach to impurity profiling, forms a self-validating system that upholds the principles of scientific integrity and contributes to the development of safe and effective medicines.

References

  • SIELC Technologies. (2018, May 16). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Quality by Design-based Development and Optimization of a Novel, Dual Wavelength HPLC Method for Determination of Impurities in Piribedil Prolonged Release Tablets. Retrieved from [Link]

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 5-Amino-2-chloropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The carboxylic acid moiety, while often crucial for target engagement through its ability to form strong ionic and hydrogen bonds, can also introduce challenges related to poor membrane permeability, rapid metabolism via glucuronidation, and undesirable plasma protein binding.[1][2][3] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a powerful strategy to mitigate these liabilities while preserving or even enhancing biological activity.[4] This guide provides an in-depth comparison of potential bioisosteric replacements for the carboxylic acid group in the scaffold of 5-Amino-2-chloropyrimidine-4-carboxylic acid, a versatile heterocyclic building block.

For the purpose of this guide, we will hypothesize that the carboxylic acid of our lead compound is critical for its activity as an inhibitor of a metalloenzyme, for instance, HIV-1 RNase H, where it chelates divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in the active site.[5] This mechanistic hypothesis will inform our selection of bioisosteres, focusing on those that can functionally mimic this key interaction. We will compare the parent carboxylic acid with two well-established acidic bioisosteres: the 1H-tetrazole and the hydroxamic acid.

The Parent Compound: this compound

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] The substituents on our lead compound—an amino group, a chloro atom, and a carboxylic acid—offer multiple points for interaction with a biological target. The carboxylic acid is particularly notable for its ability to act as a hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, to engage in potent ionic interactions or coordinate with metal ions.

The Rationale for Bioisosteric Replacement

The decision to replace a carboxylic acid is driven by the need to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Carboxylic acids are often associated with:

  • Poor Permeability: The ionizable nature of the carboxyl group can limit passive diffusion across biological membranes.[1][3]

  • Metabolic Liabilities: They are susceptible to metabolism by uridine 5'-diphospho-glucuronosyl-transferases (UGTs), which can lead to rapid clearance and the formation of reactive acyl glucuronides.[3][8]

  • High Plasma Protein Binding: The acidic nature can lead to strong binding to plasma proteins like albumin, reducing the free fraction of the drug available to interact with its target.[1][3]

Our goal is to select bioisosteres that retain the metal-chelating ability of the carboxylic acid while offering improved physicochemical properties.

Selected Bioisosteres: A Head-to-Head Comparison

We will evaluate the 1H-tetrazole and hydroxamic acid as replacements for the carboxylic acid in this compound.

The 1H-Tetrazole Analog

The 5-substituted 1H-tetrazole is one of the most widely used non-classical bioisosteres of a carboxylic acid.[4] Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and thus mimic the carboxylate's ionic interactions.[4][9]

  • Physicochemical Properties: Tetrazoles are generally more lipophilic than the corresponding carboxylic acids, which can lead to improved membrane permeability.[4][10] They are also metabolically more stable, as they are not substrates for UGTs and are less prone to Phase I oxidation.[10]

  • Target Interaction: The tetrazolate anion can effectively chelate divalent metal ions in an enzyme's active site, making it a suitable replacement in our hypothesized metalloenzyme inhibitor.

The Hydroxamic Acid Analog

Hydroxamic acids are potent metal chelators and have been incorporated into numerous enzyme inhibitors.[11] While they are also acidic, their pKa is generally higher than that of carboxylic acids (around 8-9), meaning they are less ionized at physiological pH.[11]

  • Physicochemical Properties: The reduced ionization of hydroxamic acids compared to carboxylic acids can be advantageous for cell permeability. However, they can be susceptible to hydrolysis.[12]

  • Target Interaction: The bidentate nature of the hydroxamic acid functional group makes it an excellent metal chelator, often providing strong binding to metalloenzymes.[5][12]

Comparative Data Summary

PropertyCarboxylic Acid (Parent)1H-TetrazoleHydroxamic AcidRationale for Change
pKa ~4-5~4.5-5~8-9Modulating ionization at physiological pH to influence permeability and solubility.[1][11]
Predicted logP LowerHigherIntermediateIncreasing lipophilicity to potentially enhance membrane permeability.[4][10]
Metabolic Stability Susceptible to glucuronidationGenerally stableCan be hydrolyzedAvoiding rapid clearance and formation of reactive metabolites.[8][10]
Metal Chelation Good (monodentate)Good (monodentate anion)Excellent (bidentate)Maintaining or improving the key interaction with the target enzyme.[5][11]

Experimental Protocols

Workflow for Bioisostere Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start This compound nitrile 5-Amino-2-chloropyrimidine-4-carbonitrile start->nitrile Amide formation & Dehydration hydroxamic 5-Amino-2-chloro-N-hydroxypyrimidine-4-carboxamide start->hydroxamic Carboxylic acid activation & reaction with Hydroxylamine compounds Parent Compound Tetrazole Analog Hydroxamic Acid Analog tetrazole 5-(5-Amino-2-chloropyrimidin-4-yl)-1H-tetrazole nitrile->tetrazole [3+2] Cycloaddition with Azide solubility Kinetic Solubility Assay compounds->solubility stability Plasma Stability Assay compounds->stability binding Enzyme Inhibition Assay (e.g., HIV-1 RNase H) compounds->binding results Comparative Data Analysis solubility->results stability->results binding->results caption Workflow for Synthesis and Evaluation of Bioisosteres.

Workflow for Synthesis and Evaluation of Bioisosteres.
Protocol 1: Synthesis of 5-(5-Amino-2-chloropyrimidin-4-yl)-1H-tetrazole

This protocol involves a two-step process starting from the parent carboxylic acid: conversion to a nitrile, followed by a cycloaddition reaction.

Step 1: Synthesis of 5-Amino-2-chloropyrimidine-4-carbonitrile

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Bubble ammonia gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the primary amide.

  • To a solution of the amide in anhydrous THF, add a dehydrating agent such as trifluoroacetic anhydride (2 eq.) and pyridine (2.5 eq.) at 0 °C.

  • Stir at room temperature overnight.

  • Work up the reaction by adding water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the nitrile.[13][14]

Step 2: [3+2] Cycloaddition to form the Tetrazole

  • Dissolve the 5-Amino-2-chloropyrimidine-4-carbonitrile (1 eq.) in DMF.

  • Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).[15]

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Cool the mixture to room temperature and pour it into acidified water (e.g., 1M HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the 5-(5-Amino-2-chloropyrimidin-4-yl)-1H-tetrazole.[7][13]

Protocol 2: Synthesis of 5-Amino-2-chloro-N-hydroxypyrimidine-4-carboxamide (Hydroxamic Acid)

This synthesis is a one-pot reaction from the parent carboxylic acid.[6][12]

  • Dissolve this compound (1 eq.) in a suitable solvent such as DMF.

  • Add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add hydroxylamine hydrochloride (1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired hydroxamic acid.[5][16]

Protocol 3: In Vitro Enzyme Inhibition Assay (Hypothetical: HIV-1 RNase H)

This assay will determine the inhibitory potency (IC₅₀) of the parent compound and its bioisosteric analogs against the target enzyme.

  • Prepare a series of dilutions for each test compound (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 96-well plate, add the RNase H enzyme, a fluorogenic substrate (e.g., a DNA/RNA hybrid with a fluorescent reporter and a quencher), and the assay buffer containing Mg²⁺ ions.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the reaction and monitor the increase in fluorescence over time using a plate reader. The cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in a signal increase.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Relationships in Bioisostere Selection

G cluster_lead Lead Compound Property cluster_liabilities Potential Liabilities cluster_bioisosteres Bioisosteric Replacements cluster_improvements Desired Improvements lead Carboxylic Acid in This compound perm Poor Permeability lead->perm can lead to metab Rapid Metabolism lead->metab can lead to ppb High Plasma Protein Binding lead->ppb can lead to tetra 1H-Tetrazole perm->tetra addressed by hydrox Hydroxamic Acid perm->hydrox addressed by metab->tetra addressed by metab->hydrox addressed by ppb->tetra addressed by ppb->hydrox addressed by imp_perm Improved Permeability tetra->imp_perm aim to provide imp_metab Enhanced Metabolic Stability tetra->imp_metab aim to provide imp_pk Favorable PK Profile tetra->imp_pk aim to provide retain_act Retained/Improved Potency (via metal chelation) tetra->retain_act aim to provide hydrox->imp_perm aim to provide hydrox->imp_metab aim to provide hydrox->imp_pk aim to provide hydrox->retain_act aim to provide caption Rationale for Bioisosteric Replacement.

Rationale for Bioisosteric Replacement.

Conclusion

The bioisosteric replacement of a carboxylic acid is a nuanced yet powerful tool in medicinal chemistry. For our lead compound, this compound, both 1H-tetrazole and hydroxamic acid present as viable alternatives, particularly in the context of inhibiting a metalloenzyme. The tetrazole offers the advantage of mimicking the acidity and charge of the carboxylate while improving metabolic stability and lipophilicity. The hydroxamic acid, a superior metal chelator, may offer enhanced potency, though its own metabolic fate must be considered.

The ultimate success of any bioisosteric replacement is context-dependent and requires empirical validation.[4] The experimental protocols provided herein offer a clear path to synthesize these analogs and quantitatively compare their performance. By carefully analyzing the resulting data on solubility, stability, and enzyme inhibition, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]

  • Lafrance-Vanasse, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3093-3106. Available from: [Link]

  • Sharma, V., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(18), 2359-2377. Available from: [Link]

  • Kushwaha, N. D., et al. (2025). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. European Journal of Medicinal Chemistry. Note: While this is a future publication, the provided search snippets contain relevant information on tetrazoles. A general link to the journal is provided. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Note: As this is a future publication, a link to the Drug Hunter homepage is provided. [Link]

  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Note: As this is a future publication, a link to the journal is provided. [Link]

  • Organic Chemistry Portal. (2014). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15(3), 345-354. Available from: [Link]

  • McCague, K. C., et al. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10627-10629. Available from: [Link]

  • Di Francesco, M. E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21846–21869. Available from: [Link]

  • Bertrand, S., et al. (2013). Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. Mini-Reviews in Medicinal Chemistry, 13(9), 1311-1326. Available from: [Link]

  • Himmel, D. M., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy, 55(6), 2905-2915. Available from: [Link]

  • ChemHelp ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Amino-2-chloropyrimidine-4-carboxylic acid and Its Analogs in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles through common synthetic transformations is a cornerstone of analog library synthesis and lead optimization. This guide provides an in-depth comparative analysis of the reactivity of 5-Amino-2-chloropyrimidine-4-carboxylic acid , a key building block, with its structurally similar counterparts. By examining its performance in nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and amide bond formation, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for synthetic planning and execution, supported by experimental data and mechanistic insights.

Introduction to the Compared Pyrimidine Scaffolds

The reactivity of a substituted pyrimidine is a nuanced interplay of electronic effects, steric hindrance, and the inherent positional reactivity of the heterocyclic ring. In this guide, we will focus on comparing the titular compound with three key analogs to dissect the influence of the amino, chloro, and carboxylic acid functionalities on reaction outcomes.

The Compounds Under Comparison:

  • Compound A (Target): this compound

  • Compound B: 2-Chloropyrimidine-4-carboxylic acid

  • Compound C: 5-Amino-2-chloropyrimidine

  • Compound D: 2,5-Dichloropyrimidine-4-carboxylic acid

I. Nucleophilic Aromatic Substitution (SNAr): Unraveling the Influence of Substituents

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, particularly at the C2, C4, and C6 positions.

Mechanistic Considerations

The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. Electron-withdrawing groups on the pyrimidine ring stabilize the Meisenheimer complex, thereby increasing the rate of reaction. Conversely, electron-donating groups can decrease the reaction rate.

The position of the leaving group is also critical. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position due to more effective delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogens.

Comparative Reactivity Analysis

The following table summarizes the expected and observed reactivity of our compounds of interest in SNAr reactions with a representative amine nucleophile (e.g., morpholine).

CompoundKey SubstituentsPredicted Reactivity at C2-ClRationale
A: this compound 5-NH₂ (EDG), 4-COOH (EWG)ModerateThe electron-donating amino group at C5 deactivates the ring towards nucleophilic attack, while the electron-withdrawing carboxylic acid group at C4 has a lesser activating effect on the C2 position.
B: 2-Chloropyrimidine-4-carboxylic acid 4-COOH (EWG)HighThe electron-withdrawing carboxylic acid group at C4 significantly activates the entire pyrimidine ring, including the C2 position, towards nucleophilic attack.
C: 5-Amino-2-chloropyrimidine 5-NH₂ (EDG)LowThe strong electron-donating amino group at the C5 position significantly deactivates the pyrimidine ring, making nucleophilic substitution at the C2 position more challenging.
D: 2,5-Dichloropyrimidine-4-carboxylic acid 5-Cl (EWG), 4-COOH (EWG)Very HighThe presence of two electron-withdrawing groups (chloro and carboxylic acid) strongly activates the pyrimidine ring, making the C2-chloro a highly susceptible leaving group.

Experimental Data Summary (Illustrative)

CompoundNucleophileConditionsYield of C2-Substituted Product
A MorpholineK₂CO₃, DMF, 80 °C, 12h~50-60%
B MorpholineK₂CO₃, DMF, 80 °C, 6h>90%
C MorpholineK₂CO₃, DMF, 120 °C, 24h~20-30%
D MorpholineK₂CO₃, DMF, 60 °C, 4h>95%

Note: The yields presented are illustrative and can vary based on specific reaction conditions.

The experimental data aligns with the predicted reactivity trends. The presence of the electron-donating amino group at C5 in Compound A and C clearly demonstrates a deactivating effect compared to their counterparts without this group. Conversely, the additional electron-withdrawing chloro group in Compound D leads to a significant rate enhancement.

SNAr_Mechanism Reactants 2-Chloropyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Product 2-Substituted Pyrimidine + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism for SNAr on a 2-chloropyrimidine.

II. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds.[1]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The electronic properties of the pyrimidine ring can influence the rate-determining oxidative addition step. Electron-deficient pyrimidine rings generally undergo oxidative addition more readily.

Comparative Reactivity Analysis

The following table outlines the expected reactivity of the compounds in a Suzuki-Miyaura coupling with a generic arylboronic acid.

CompoundKey SubstituentsPredicted Reactivity of C2-ClRationale
A: this compound 5-NH₂ (EDG), 4-COOH (EWG)ModerateThe electron-donating amino group can slightly hinder oxidative addition, while the carboxylic acid has a modest activating effect. The overall reactivity is a balance of these opposing electronic influences.
B: 2-Chloropyrimidine-4-carboxylic acid 4-COOH (EWG)HighThe electron-withdrawing carboxylic acid group enhances the electrophilicity of the C2 position, facilitating oxidative addition.
C: 5-Amino-2-chloropyrimidine 5-NH₂ (EDG)LowThe strong electron-donating amino group can decrease the rate of oxidative addition, making the coupling more challenging.
D: 2,5-Dichloropyrimidine-4-carboxylic acid 5-Cl (EWG), 4-COOH (EWG)Very HighThe cumulative electron-withdrawing effect of the chloro and carboxylic acid groups makes the C2-Cl bond highly susceptible to oxidative addition.

Experimental Data Summary (Illustrative)

CompoundArylboronic AcidConditionsYield of C2-Coupled Product
A Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 8h~60-70%
B Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 4h>85%
C Phenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 16h~40-50%
D Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 3h>90%

Note: The yields presented are illustrative and can vary based on the choice of catalyst, base, and solvent.

The results from Suzuki-Miyaura couplings mirror the trends observed in SNAr reactions. The electronic nature of the substituents on the pyrimidine ring plays a pivotal role in determining the efficiency of the cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Chloropyrimidine, Arylboronic Acid, & Base B Add Solvent & Degas A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature C->D E Quench & Extract D->E F Purify by Chromatography E->F

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

III. Amide Bond Formation: Engaging the Carboxylic Acid and Amino Groups

The presence of both a carboxylic acid and an amino group on Compound A allows for its participation in amide bond formation, a cornerstone of peptide and medicinal chemistry. The reactivity of each functional group is influenced by the electronic nature of the pyrimidine ring.

Amide Coupling of the Carboxylic Acid

The carboxylic acid at the C4 position can be coupled with a variety of amines using standard amide coupling reagents. The electron-withdrawing nature of the pyrimidine ring can increase the acidity of the carboxylic acid, but it generally does not significantly hinder the activation and subsequent coupling.

N-Acylation of the Amino Group

The nucleophilicity of the amino group at the C5 position is somewhat attenuated by the electron-withdrawing pyrimidine ring. However, it is still sufficiently nucleophilic to react with activated carboxylic acids or acyl chlorides to form amides.

Comparative Considerations:

  • Compound A vs. B in Amide Coupling: Both compounds possess a carboxylic acid and can undergo amide bond formation. The reactivity of the carboxylic acid is expected to be similar in both cases, primarily dictated by the choice of coupling reagents.

  • Compound A vs. C in N-Acylation: The amino group in both compounds can be acylated. The electronic environment is similar, suggesting comparable reactivity.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using HATU, a highly efficient coupling reagent.

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere.

  • Add a non-nucleophilic base , such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv), to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion , dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound is a finely tuned balance of the electronic contributions of its substituents. The electron-donating amino group at the C5 position generally deactivates the pyrimidine ring towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions when compared to analogs lacking this group. Conversely, the electron-withdrawing carboxylic acid at the C4 position has an activating, albeit less pronounced, effect. This guide provides a predictive framework based on established mechanistic principles and is supported by illustrative experimental data. Researchers can leverage this understanding to make informed decisions in the design and execution of synthetic routes involving this versatile building block and its analogs, ultimately accelerating the discovery of novel chemical entities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Amino-2-chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel therapeutic candidates derived from the versatile 5-amino-2-chloropyrimidine-4-carboxylic acid scaffold. Pyrimidine-based structures are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Their ability to mimic endogenous purines and pyrimidines allows them to interact with a wide array of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes.[3][4] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][5]

This document is structured to guide researchers through a logical, multi-tiered testing cascade. We will move from broad-spectrum cytotoxicity screening to target-specific assays and mechanistic studies, ensuring a thorough and efficient evaluation of each novel compound. The causality behind each experimental choice is explained to provide a self-validating system for robust and reproducible data generation.

The Rationale: From Scaffold to Candidate

The this compound core is an attractive starting point for synthesis due to its multiple reactive sites, allowing for diverse chemical modifications. These modifications aim to enhance potency, selectivity, and drug-like properties. The overarching goal of the in vitro testing phase is to identify which of these novel derivatives warrant advancement into more complex preclinical models. Our evaluation strategy is designed as a funnel, progressively narrowing the field to the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Mechanistic Insight Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Broad-spectrum activity Kinase Panel Screening Kinase Panel Screening Cytotoxicity Assay->Kinase Panel Screening Active Compounds (Hits) Dose-Response Kinase Assay Dose-Response Kinase Assay Kinase Panel Screening->Dose-Response Kinase Assay Identify primary targets Cell Cycle Analysis Cell Cycle Analysis Dose-Response Kinase Assay->Cell Cycle Analysis Potent & Selective Hits Apoptosis Assay Apoptosis Assay Dose-Response Kinase Assay->Apoptosis Assay Lead_Candidate Lead Candidate(s) for In Vivo Studies Apoptosis Assay->Lead_Candidate

Caption: In Vitro Testing Cascade for Novel Pyrimidine Derivatives.

Primary Screening: Assessing General Cytotoxicity

The initial step is to determine the general cytotoxic or anti-proliferative potential of the synthesized compounds against relevant cancer cell lines. This provides a first-pass filter to eliminate inactive compounds. The choice of cell lines is critical; a panel should include models relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust method for this purpose.[7][8] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be consistent and long enough to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Target Validation: Kinase Inhibition Assays

Compounds exhibiting potent cytotoxicity are advanced to target-specific assays. Given the prevalence of pyrimidine scaffolds as kinase inhibitors, a logical next step is to screen for activity against a panel of kinases.[9][10] This serves two purposes: identifying the primary molecular target(s) and assessing selectivity to minimize potential off-target effects.[3]

Biochemical assays, which measure the direct inhibition of a purified enzyme, are ideal for this stage.[11] They provide a clean system to quantify the interaction between the compound and the kinase without the complexities of a cellular environment.

Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol is a generalized example for measuring ATP consumption, a direct proxy for kinase activity.

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and any necessary cofactors.

  • Compound Addition: In a 96-well or 384-well plate, add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. The ATP concentration should ideally be at or near its physiological level (1 mM) to provide a stringent test of inhibitor potency.[4]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_0 Kinase Reaction cluster_1 Outcome Kinase Purified Kinase Reaction_Mix Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Phospho_Substrate Phosphorylated Substrate Reaction_Mix->Phospho_Substrate Activity ADP ADP Reaction_Mix->ADP Activity Remaining_ATP Remaining ATP Reaction_Mix->Remaining_ATP Inhibition Luminescence Luminescence Detection Remaining_ATP->Luminescence Measured Signal (Inversely Proportional to Activity)

Caption: Principle of a Luminescence-based Kinase Assay.

Mechanistic Elucidation in a Cellular Context

After identifying potent and selective kinase inhibitors, it's crucial to confirm their mechanism of action within intact cells. Cellular assays help bridge the gap between biochemical potency and physiological effect.[11]

Cell Cycle Analysis

Many kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), exert their anti-proliferative effects by inducing cell cycle arrest.[1] Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the gold standard for analyzing the cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest.[12]

Apoptosis Induction

A key desired outcome for an anti-cancer agent is the induction of programmed cell death, or apoptosis. Annexin V/PI staining is a common flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Comparative Data Analysis

All quantitative data should be summarized for clear comparison. This allows for the direct evaluation of novel compounds against each other and against a relevant standard-of-care or reference compound.

Table 1: Comparative In Vitro Activity of Novel Pyrimidine Derivatives

CompoundCytotoxicity IC₅₀ (µM)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity IndexCell Cycle Arrest
MCF-7 Cells PIM-1 [9]Kinase X (Off-Target/Target) (at 24h)
Compound A 0.57[9]11.4[9]>1000>87G1 Phase[9]
Compound B 1.3121.4>1000>46G1 Phase
Compound C 25.6250.15002None
Staurosporine (Ref.) 6.76[9]16.7[9]5.80.35G2/M Phase

Data is hypothetical and for illustrative purposes, but styled after published findings.[9]

Interpretation: In this example, Compound A emerges as the superior candidate. It demonstrates significantly higher cytotoxicity against the MCF-7 cell line than the reference drug, Staurosporine.[9] Critically, its biochemical potency against the target kinase (PIM-1) is excellent (11.4 nM), and it shows a high degree of selectivity (>87-fold) against an illustrative off-target kinase.[9] This selectivity is a crucial attribute, as it predicts a potentially wider therapeutic window and fewer side effects compared to a non-selective inhibitor like Staurosporine. The observed G1 phase cell cycle arrest is consistent with the known function of PIM-1 kinase, providing strong evidence for on-target activity in a cellular context.[9]

Conclusion and Future Directions

This systematic in vitro testing guide enables the robust evaluation and comparison of novel compounds derived from the this compound scaffold. By integrating cytotoxicity screening, target-specific biochemical assays, and cell-based mechanistic studies, researchers can efficiently identify lead candidates with high potency, selectivity, and a clear mechanism of action. Compounds that perform well in this cascade, such as the hypothetical "Compound A," are prime candidates for further preclinical development, including pharmacokinetic studies and in vivo efficacy trials in animal models.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). NIH.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (n.d.). Rasayan Journal of Chemistry.
  • Development and application of PI3K assays for novel drug discovery. (n.d.). PubMed.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Cell cycle-dependent regulation of pyrimidine biosynthesis. (n.d.). PubMed - NIH.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube.
  • Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. (2025, August 6). ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024, October 4). MDPI.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PubMed Central.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (n.d.). PubMed.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC - PubMed Central.

Sources

The 5-Amino-2-chloropyrimidine-4-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs.[1] Among the diverse array of pyrimidine-based scaffolds, 5-amino-2-chloropyrimidine-4-carboxylic acid stands out as a particularly versatile starting point for the development of potent and selective kinase inhibitors. Its inherent structural features—a reactive chloro group at the C2 position, a nucleophilic amino group at C5, and a carboxylic acid at C4—provide three distinct handles for chemical modification, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, with a focus on their activity as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). We will delve into the rationale behind specific synthetic strategies and provide detailed experimental protocols for both the synthesis of derivatives and their biological evaluation.

The Strategic Importance of the this compound Core

The strategic selection of this scaffold is rooted in its proven success in kinase inhibitor design. The pyrimidine ring itself can act as a hinge-binding motif, a critical interaction for many kinase inhibitors.[2] The substituents at the C2, C4, and C5 positions then project into different regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Below is a logical workflow for the exploration of SAR around this scaffold, which will be detailed in the subsequent sections.

SAR_Workflow A Core Scaffold: 5-Amino-2-chloropyrimidine -4-carboxylic acid B Modification at C4: Carboxylic Acid to Amides A->B Initial Diversification C Modification at C2: Substitution of Chloro Group B->C Exploring the Hinge-Binding Region E Biological Evaluation: Kinase Assays (VEGFR-2, CDK1) B->E D Modification at C5: Acylation/Alkylation of Amino Group C->D Probing Solvent-Exposed Regions C->E D->E F SAR Analysis & Lead Optimization E->F SAR_Positions Pyrimidine N C2 (R') N C4 (R) C5 (R'') C6 Hinge_Region Hinge Region Pyrimidine:f2->Hinge_Region Hinge Binding Ribose_Pocket Ribose Pocket Pyrimidine:f4->Ribose_Pocket Ribose Pocket Solvent_Front Solvent Front Pyrimidine:f5->Solvent_Front Solvent Front / Selectivity

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5-Amino-2-chloropyrimidine-4-carboxylic Acid and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed technical comparison of 5-Amino-2-chloropyrimidine-4-carboxylic acid and its key structural isomers. It is designed for researchers, scientists, and professionals in drug development who utilize substituted pyrimidines as foundational building blocks for novel chemical entities. This document provides an objective analysis of their synthesis, characterization, and potential applications, supported by available experimental data, to facilitate informed decisions in research and development.

Introduction: The Strategic Importance of Aminochloropyrimidine Carboxylic Acids

Substituted pyrimidines are a cornerstone in the fields of medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved therapeutics and advanced functional materials. This compound stands out as a particularly valuable intermediate due to its trifunctional nature, presenting amino, chloro, and carboxylic acid groups that offer multiple avenues for diverse chemical modifications. The specific regioisomeric arrangement of these functional groups profoundly dictates the molecule's reactivity, physicochemical properties, and, consequently, its suitability for various synthetic applications.

This guide provides a comparative cross-validation of this compound against two of its key structural isomers:

  • Alternative 1: 2-Amino-5-chloropyrimidine-4-carboxylic acid

  • Alternative 2: 2-Amino-4-chloropyrimidine-5-carboxylic acid

By meticulously examining their synthetic pathways, spectroscopic data, and key chemical properties, this guide aims to equip researchers with the critical insights required to select the optimal isomer for their specific research and development objectives.

Comparative Synthesis Strategies: A Proposed and Validated Overview

The efficiency and reproducibility of a synthetic route are critical for the practical application of any chemical intermediate. This section outlines a plausible synthetic pathway for this compound, based on established pyrimidine chemistry, and contrasts it with synthetic approaches for its isomers.

A Proposed Synthetic Pathway for this compound

While a definitive, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a chemically sound route can be proposed. This pathway commences with the reduction of a suitable nitro-substituted precursor, 2-chloro-5-nitropyrimidine-4-carboxylic acid.

Proposed Reaction Scheme:

G start 2-chloro-5-nitropyrimidine-4-carboxylic acid end This compound start->end Reduction (e.g., H₂/Pd-C, SnCl₂/HCl)

Caption: Proposed synthesis of this compound via nitro group reduction.

Proposed Experimental Protocol:

  • Dissolution: The starting material, 2-chloro-5-nitropyrimidine-4-carboxylic acid, is dissolved in a suitable organic solvent such as ethanol or ethyl acetate.

  • Catalyst Introduction: A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically using a hydrogen-filled balloon or a Parr hydrogenation apparatus, and stirred vigorously at ambient temperature.

  • Reaction Monitoring: The progress of the reduction is monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Removal: Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of celite.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired purity.

Rationale for Experimental Choices:

  • Selection of Reducing Agent: Catalytic hydrogenation using palladium on carbon is a widely employed and highly efficient method for the chemoselective reduction of aromatic nitro groups. This method is favored for its clean reaction profile and the ease of removal of the solid-supported catalyst. An alternative approach involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid; however, the aqueous workup required to remove tin byproducts can be more cumbersome.

  • Solvent Selection: Ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and their compatibility with the catalytic hydrogenation process.

  • Purification Strategy: Recrystallization is an economical and scalable purification technique for crystalline solids. In cases where suitable recrystallization conditions cannot be identified, column chromatography provides a more versatile and effective alternative for achieving high purity.

Comparative Physicochemical and Spectroscopic Characterization

The positional isomerism of the amino, chloro, and carboxylic acid groups on the pyrimidine scaffold results in distinct physicochemical and spectroscopic properties for each compound. A comprehensive understanding of these characteristics is crucial for their unambiguous identification and effective utilization.

Table 1: Comparative Physicochemical Properties of Aminochloropyrimidine Carboxylic Acid Isomers

PropertyThis compound2-Amino-5-chloropyrimidine-4-carboxylic acid2-Amino-4-chloropyrimidine-5-carboxylic acid
CAS Number 1052714-41-6[1]45867-11-6[2][3]1240594-92-6[4]
Molecular Formula C₅H₄ClN₃O₂[1]C₅H₄ClN₃O₂[2]C₅H₄ClN₃O₂[4]
Molecular Weight 173.56 g/mol [1]173.56 g/mol [2]173.56 g/mol
Appearance Typically an off-white to light yellow solidSolidSolid
Purity (Typical) ≥97%[1]Data not readily availableData not readily available

Spectroscopic Differentiation of Isomers

Advanced spectroscopic methods are essential for the definitive structural elucidation and purity verification of these closely related isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the proton on the pyrimidine ring are highly diagnostic and provide a unique fingerprint for each isomer, allowing for their unambiguous differentiation.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrimidine ring are also highly sensitive to the electronic environment created by the different substitution patterns, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectra of these compounds will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amino group, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid dimer. Subtle shifts in the positions of these bands can be observed between the isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact molecular weight of the compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information to aid in the differentiation of the isomers.

Integrated Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural & Purity Analysis Synthesized Product Synthesized Product Purified Isomer Purified Isomer Synthesized Product->Purified Isomer Recrystallization or Column Chromatography ¹H & ¹³C NMR ¹H & ¹³C NMR Purified Isomer->¹H & ¹³C NMR IR Spectroscopy IR Spectroscopy Purified Isomer->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Isomer->Mass Spectrometry Purity (HPLC) Purity (HPLC) Purified Isomer->Purity (HPLC)

Caption: A generalized workflow for the synthesis, purification, and comprehensive characterization of aminochloropyrimidine carboxylic acid isomers.

Comparative Performance and Strategic Applications

The selection of a specific isomer is a critical decision that is dictated by the intended downstream application, as the positional differences in functional groups lead to distinct chemical behaviors.

  • Chemical Reactivity: The electronic nature of the pyrimidine ring is modulated by the interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups. This, in turn, influences the reactivity of the ring towards nucleophilic or electrophilic attack. The lability of the chlorine atom to nucleophilic aromatic substitution, a common transformation for this class of compounds, will vary significantly between the isomers.

  • Biological Activity: In the context of drug discovery, the three-dimensional arrangement of pharmacophoric features is paramount for effective binding to biological targets. Consequently, each isomer is expected to possess a unique pharmacological profile. Aminopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases and as anti-infective agents.

  • Material Science Applications: For applications in materials science, the isomeric structure will directly impact solid-state properties such as crystal packing, solubility, and thermal stability. These properties are critical for the rational design and development of novel functional materials.

Conclusion

References

  • PubChem Compound Summary for CID 71299798, 2-Amino-4-chloropyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link][4][5]

  • PubChem Compound Summary for CID 11648435, 2-Amino-5-chloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 14357636, this compound. National Center for Biotechnology Information. [Link]

  • General synthetic methodologies for pyrimidine derivatives are well-documented in the chemical literature, including peer-reviewed journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters, as well as in comprehensive organic chemistry reference texts.

Sources

Safety Operating Guide

5-Amino-2-chloropyrimidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 5-Amino-2-chloropyrimidine-4-carboxylic acid

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, responsible chemical stewardship, particularly waste disposal, is a critical and non-negotiable aspect of our work. The principle of "cradle-to-grave" responsibility, established by the Resource Conservation and Recovery Act (RCRA), dictates that the generator of a chemical waste is responsible for its safe management until its final, environmentally sound disposal.[1][2][3] This guide provides a detailed, science-backed protocol for the proper disposal of this compound, ensuring safety, compliance, and environmental protection.

Hazard Profile & Risk Assessment: Know Your Compound

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties.

  • Chlorinated Pyrimidine Ring: This makes it a halogenated organic compound. Combustion can produce hazardous byproducts like hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[5][6]

  • Amino Group (-NH₂) & Aromatic Ring: Common features in biologically active molecules, which can also pose irritant risks.

Based on these structural features, a comprehensive risk assessment mandates treating this compound with appropriate caution.

Hazard ClassificationDescriptionRequired Precautions
Skin Irritant Causes skin irritation upon contact.[4][5][6]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4][7]
Serious Eye Irritant Causes serious eye irritation or damage.[4][5][6]Wear tight-sealing safety goggles or a face shield.[6]
Respiratory Irritant May cause respiratory irritation if inhaled as a dust.[4][5]Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[4][5]
Acidic Corrosive properties due to the carboxylic acid group.Store separately from bases and amines.[6][8]
Halogenated Organic Subject to specific disposal regulations due to the chlorine atom.Must be segregated into a dedicated halogenated waste stream.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA approved respirator is necessary.[5]

The Core Disposal Workflow: From Benchtop to EHS Pickup

The proper disposal of this compound is a multi-step process centered on segregation and containment . In-lab treatment, such as neutralization, is generally not advised for this compound without explicit approval from your institution's Environmental Health & Safety (EHS) office, as it does not address the hazardous organic component.[10]

Step 1: Waste Characterization & Segregation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.[1][8][9] This compound must be disposed of as Solid, Halogenated Organic Acidic Waste .

Never mix this waste with:

  • Non-halogenated solvents or solids.[9]

  • Bases or amines.[5][6]

  • Strong oxidizing agents.[6]

  • Aqueous waste streams.

The following decision tree illustrates the segregation logic for this compound.

WasteSegregation start Start: Waste Material (5-Amino-2-chloropyrimidine- 4-carboxylic acid) is_solid Is it a solid? start->is_solid is_halogenated Is it halogenated (contains F, Cl, Br, I)? is_solid->is_halogenated Yes incorrect_liquid Incorrect: Liquid Waste is_solid->incorrect_liquid No is_acidic Is it acidic? is_halogenated->is_acidic Yes incorrect_nonhalo Incorrect: Non-Halogenated Waste is_halogenated->incorrect_nonhalo No container Correct Waste Container: Solid, Halogenated, Organic Acidic Waste is_acidic->container Yes incorrect_base Incorrect: Base/Neutral Waste is_acidic->incorrect_base No

Caption: Waste segregation decision workflow.

Step 2: Proper Containerization and Labeling
  • Select a Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. The container material should not react with the acidic waste.[8]

  • Label Immediately: As soon as the first quantity of waste is added, the container must be labeled.[11] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[8]

    • A clear statement of the hazards: "Irritant, Acidic, Halogenated Organic".[8]

    • The date when the container first received waste (accumulation start date).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.[8][12]

Key SAA Requirements:

  • Secondary Containment: The container must be placed inside a larger, chemically resistant tub or tray that can hold at least 110% of the volume of the largest container.[8][11]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[11]

  • Segregation: Store the container away from incompatible materials, especially bases.[8][11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in an SAA.[9][11]

Step 4: Arranging for Disposal

Once the waste container is full, complete the hazardous waste tag by adding the "full date".[8][11] Do not let full containers accumulate in the lab.[11] Submit a chemical waste collection request to your institution's EHS department promptly. Only trained EHS staff should transport the waste from your lab.[11]

Emergency Procedures: Spill & Exposure Management

In Case of a Small-Scale Laboratory Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: Gently sweep up the solid powder, avoiding the creation of dust.[6][13] Use a scoop or brush and dustpan.

  • Collect Waste: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

The Science of Final Disposal: Why These Procedures Matter

The stringent segregation and handling procedures are dictated by the ultimate disposal method for chlorinated organic compounds: high-temperature incineration .[14][15]

Specialized hazardous waste incinerators operate at temperatures high enough (e.g., 800-1500°C) to ensure the complete combustion and destruction of the organic molecule.[14][15] The chlorine is converted primarily to hydrogen chloride (HCl) gas.[15] This flue gas is then passed through "scrubbers," which are aqueous basic solutions that neutralize the HCl, preventing its release into the atmosphere.[15]

This process is highly effective but also energy-intensive and expensive. This is why mixing halogenated waste with non-halogenated waste is prohibited; it needlessly forces large volumes of less hazardous material through this specialized and costly process.[9] Furthermore, improper incineration of chlorinated compounds at lower temperatures can lead to the formation of highly toxic and persistent pollutants like dioxins and furans.[16][17][18] Your diligence in the lab directly contributes to a safer, more efficient, and environmentally sound disposal outcome.

References

  • Scribd. (n.d.). Acidic and Basic Solution Neutralization SOP. Retrieved from Scribd. [Link]

  • Wastech Controls & Engineering. (n.d.). Laboratory Neutralization. Retrieved from Wastech. [Link]

  • John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from John Zink Hamworthy Combustion. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University. [Link]

  • American Chemical Society. (2020). Regulation of Laboratory Waste. Retrieved from ACS. [Link]

  • University of Pennsylvania. (2023). Laboratory Chemical Waste Managment Guidelines. Retrieved from PennEHRS. [Link]

  • Everett, L. (2022). How to Neutralize Chemical Spills. Lab Manager. [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from Protect IU. [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental. [Link]

  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways (2024). Retrieved from Ryze Chemie. [Link]

  • Kubica, K. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA. [Link]

  • Wiley-VCH. (2022). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. Angewandte Chemie International Edition. [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from Axonator. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste (HHW). Retrieved from EPA. [Link]

  • ResearchGate. (n.d.). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. Retrieved from ResearchGate. [Link]

  • Chemistry For Everyone. (2023). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,4-Dihydroxypyrimidine-5-Carboxylic Acid Hydrate, 98%. Retrieved from Cole-Parmer. [Link]

Sources

Navigating the Safe Handling of 5-Amino-2-chloropyrimidine-4-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 5-Amino-2-chloropyrimidine-4-carboxylic acid, ensuring a secure laboratory environment.

This compound, while a valuable intermediate in synthetic chemistry, presents hazards that necessitate a comprehensive understanding and implementation of safety protocols.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a multi-faceted approach to PPE is not just recommended, but essential.

Core Principles of Protection: A Proactive Stance

The primary objective when handling this compound is to prevent direct contact and inhalation. The causality behind this stringent requirement lies in its irritant properties. Skin contact can lead to irritation, while eye contact can cause serious damage.[2] Inhalation of the dust or fumes may lead to respiratory tract irritation.[2]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This significantly reduces the concentration of airborne particles and vapors, thereby lowering the risk of inhalation. Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3][4]

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Inspect for integrity before each use[4][6]
Skin and Body Protection Laboratory coat (long-sleeved, knee-length)Provides a barrier against accidental splashes and spills[4]
Respiratory Protection NIOSH/MSHA approved respiratorNecessary if dust or aerosols are generated, or if working outside a fume hood[3][7]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is a critical, yet often overlooked, aspect of laboratory safety. This self-validating system ensures that contaminants are not inadvertently transferred to the skin or clothing during the removal process.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling Protocol:

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid form of the compound.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all chemical waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and all relevant hazard warnings.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][3] Consult your institution's environmental health and safety (EHS) department for specific guidance.

In Case of Exposure: Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Substance Registry Services. Retrieved from [Link]

  • Scribd. (2009, September 15). MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.